Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,6-9H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHFYKPIADOPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500302 | |
| Record name | Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38259-00-6 | |
| Record name | Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Bicyclo[2.2.2]octane Core - A Scaffold of Rigid Elegance
The bicyclo[2.2.2]octane framework represents a fascinating and highly valuable structural motif in the landscape of chemical sciences. Its inherent rigidity, stemming from the boat-like conformation of its three fused six-membered rings, provides a predictable and stable three-dimensional architecture. This conformational constraint is of paramount importance in the design of bioactive molecules, as it allows for precise spatial positioning of functional groups to interact with biological targets. The introduction of unsaturation, as seen in the bicyclo[2.2.2]octene system, and further functionalization, as in the case of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, opens up a rich field of chemical transformations and applications, from the synthesis of complex natural products to the development of novel therapeutics. This guide provides a detailed structural analysis of this compound, with a focus on its synthesis, stereochemistry, and spectroscopic characterization, offering insights for its application in research and development.
I. Synthesis and Stereochemical Considerations: The Dominance of the Endo Product
The most common and efficient route to this compound is through a [4+2] cycloaddition, specifically the Diels-Alder reaction. This powerful transformation involves the reaction of a conjugated diene, 1,3-cyclohexadiene, with an α,β-unsaturated aldehyde, acrolein.
A key consideration in this synthesis is the stereochemical outcome. The approach of the dienophile (acrolein) to the diene (1,3-cyclohexadiene) can result in two possible diastereomers: the endo and the exo product.
Caption: Reaction pathway of the Diels-Alder synthesis.
Under kinetic control, the formation of the endo product is significantly favored. This preference, known as the Alder Endo Rule , is a consequence of secondary orbital interactions between the developing π-system of the diene and the unsaturated substituent of the dienophile in the transition state. These favorable interactions lower the activation energy for the formation of the endo isomer, making it the major product. The use of a Lewis acid catalyst, such as boron trifluoride (BF₃), further enhances this selectivity, leading to the almost exclusive formation of endo-Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde.
Experimental Protocol: Synthesis of endo-Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
The following protocol is adapted from established literature procedures for the Lewis acid-catalyzed Diels-Alder reaction.
Materials:
-
1,3-Cyclohexadiene
-
Acrolein
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,3-cyclohexadiene (2.0 eq) and acrolein (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.4 eq) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure endo-Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde.
II. Structural Elucidation: A Spectroscopic Deep Dive
The rigid bicyclic framework and the presence of various functional groups give this compound a distinct spectroscopic signature. A thorough analysis of its NMR, IR, and mass spectra allows for an unambiguous confirmation of its structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this molecule, including the stereochemistry of the aldehyde group.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure, which results in distinct chemical environments for most protons and complex spin-spin coupling patterns.
| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Interactions |
| Aldehydic (-CHO) | 9.5 - 10.0 | Doublet or Singlet | Coupling to H2 |
| Olefinic (H5, H6) | 6.0 - 6.5 | Multiplet | Vicinal coupling to each other and bridgehead protons |
| Bridgehead (H1, H4) | 2.5 - 3.5 | Multiplet | Coupling to olefinic and bridge protons |
| H2 | 2.0 - 3.0 | Multiplet | Coupling to aldehyde proton, H1, and H3 protons |
| Bridge (H3, H7, H8) | 1.0 - 2.0 | Multiplets | Complex geminal and vicinal couplings |
The endo stereochemistry can be confirmed by Nuclear Overhauser Effect (NOE) experiments. Irradiation of the aldehyde proton should show an NOE enhancement to the endo protons on the C7 and C8 bridge, indicating their spatial proximity.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the number of unique carbon environments in the molecule.
| Carbon(s) | Expected Chemical Shift (ppm) |
| Aldehydic (C=O) | 190 - 205 |
| Olefinic (C5, C6) | 130 - 140 |
| Bridgehead (C1, C4) | 30 - 45 |
| C2 | 45 - 55 |
| Bridge (C3, C7, C8) | 20 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (aldehyde) | ~1725 (strong) |
| C-H (aldehyde) | ~2720 and ~2820 (two weak bands) |
| C=C (alkene) | ~1640 (medium) |
| =C-H (alkene) | ~3030 (medium) |
| C-H (alkane) | 2850-3000 (strong) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 136. Key fragmentation pathways for aldehydes include:
-
α-cleavage: Loss of a hydrogen radical to give a stable acylium ion at [M-1]⁺ (m/z = 135).
-
α-cleavage: Loss of the formyl radical (•CHO) to give a fragment at [M-29]⁺ (m/z = 107).
-
Retro-Diels-Alder reaction: A characteristic fragmentation for this system, leading to the formation of 1,3-cyclohexadiene (m/z = 80) and acrolein (m/z = 56).
Caption: Expected mass spectral fragmentation pathways.
III. Conformational Analysis: A Rigid Framework
The bicyclo[2.2.2]octane core is conformationally rigid, with the three six-membered rings adopting a boat-like conformation. This rigidity is a defining feature of the molecule and has significant implications for its reactivity and its use as a scaffold in drug design. The introduction of the double bond in the bicyclo[2.2.2]octene system slightly flattens one of the rings but does not fundamentally alter the overall rigid structure.
The aldehyde substituent at the C2 position can, in principle, adopt different rotational conformations. However, steric interactions with the bicyclic framework will likely favor a conformation where the carbonyl group is oriented away from the C3 methylene bridge. Computational studies would be valuable to determine the preferred rotamer and the energy barriers for rotation.
IV. Reactivity and Applications
The chemical reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the alkene.
-
Aldehyde Transformations: The aldehyde group can undergo a wide range of standard transformations, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the primary alcohol.
-
Nucleophilic addition reactions with Grignard reagents, organolithiums, and other nucleophiles.
-
Wittig reaction and related olefination reactions to extend the carbon chain.
-
Reductive amination to form amines.
-
-
Alkene Transformations: The double bond can participate in:
-
Hydrogenation to the saturated bicyclo[2.2.2]octane derivative.
-
Epoxidation , dihydroxylation , and other electrophilic addition reactions.
-
Cycloaddition reactions , such as [2+2] cycloadditions.
-
The rigid bicyclo[2.2.2]octene scaffold has been explored in various areas of drug discovery. Its ability to present substituents in a well-defined spatial orientation makes it an attractive template for designing ligands for receptors and enzymes. For instance, derivatives of the bicyclo[2.2.2]octane system have been investigated as mimics of peptide secondary structures and as core scaffolds for inhibitors of various biological targets.
V. Conclusion
Endo-Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is a structurally well-defined molecule whose synthesis is readily achieved with high stereocontrol via the Diels-Alder reaction. Its rigid conformational nature and the presence of versatile aldehyde and alkene functionalities make it a valuable building block in organic synthesis. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification and for quality control in its applications. This guide provides a framework for the structural analysis of this important molecule, highlighting the interplay of synthesis, stereochemistry, and spectroscopic characterization that is fundamental to modern chemical research.
References
-
Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo) - MDPI. [Link]
-
Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? - Master Organic Chemistry. [Link]
-
Bicyclo[2.2.2]oct-5-en-2-one. [Link]
-
endo-Bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride | C10H10O3 | CID 90468 - PubChem. [Link]
-
This compound | C9H12O | CID 12493694 - PubChem. [Link]
-
endo-Bicyclo[1][1][1]oct-5-ene-2,3-dicarboxylic anhydride - Optional[FTIR] - Spectrum - SpectraBase. [Link]
Sources
An In-depth Technical Guide to Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is a bicyclic organic compound that holds interest for synthetic chemists due to its rigid, well-defined three-dimensional structure. This scaffold is a valuable building block in the synthesis of more complex molecules. The presence of a reactive aldehyde group and a strained alkene within a conformationally restricted framework makes it a versatile intermediate for a variety of chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and a discussion of its current and potential applications.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[1] It is characterized by its sensitivity to air and heat, necessitating careful handling and storage under an inert atmosphere and refrigerated conditions.[1][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [3][4] |
| Molecular Weight | 136.19 g/mol | [3][4] |
| CAS Number | 38259-00-6 | [3][4] |
| Physical State | Liquid | [1] |
| Appearance | Colorless | [1] |
| Melting Point | 13 °C | [1] |
| Boiling Point | 73 °C at 6 mmHg | [2] |
| Specific Gravity | 1.04 | [1] |
| Refractive Index | 1.50 | [1] |
| Purity | >95.0% (GC) | [1] |
| XLogP3 | 1.6 | [3] |
| Topological Polar Surface Area | 17.1 Ų | [3] |
Synthesis of this compound
The primary route for the synthesis of the bicyclo[2.2.2]octene framework is the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings.
Synthetic Pathway: Lewis Acid-Catalyzed Diels-Alder Reaction
The synthesis of this compound is efficiently achieved through a [4+2] cycloaddition of 1,3-cyclohexadiene and acrolein. The use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), is crucial for this reaction. The catalyst coordinates to the carbonyl oxygen of the acrolein, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This activation of the dienophile accelerates the reaction and enhances its stereoselectivity.
The Diels-Alder reaction between a cyclic diene and a substituted dienophile can result in two stereoisomeric products: the endo and the exo adducts. In the case of the reaction between 1,3-cyclohexadiene and acrolein, the endo product is preferentially formed. This selectivity is governed by the "endo rule," which posits that the transition state leading to the endo product is stabilized by favorable secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile. This results in the aldehyde group being oriented towards the larger, unsaturated bridge of the bicyclic system. Experimental evidence confirms that this reaction yields the endo epimer almost exclusively, particularly when the reaction is terminated within a few hours.
Caption: Diels-Alder synthesis of the target compound.
Experimental Protocol: Synthesis of endo-Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
The following protocol is adapted from established synthetic procedures.
Materials:
-
1,3-Cyclohexadiene
-
Acrolein
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-cyclohexadiene and acrolein in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) to the stirred solution.
-
Allow the reaction to stir for 4 hours, maintaining the temperature at 0 °C.
-
Quench the reaction by slowly adding ice-cold distilled water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by distillation or column chromatography.
Caption: Experimental workflow for the synthesis.
Spectral Characterization
The structure of this compound can be confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde and the carbon-carbon double bond. Key expected peaks include:
-
~2720 cm⁻¹ and ~2820 cm⁻¹: C-H stretch of the aldehyde.
-
~1725 cm⁻¹: C=O stretch of the aldehyde.
-
~3050 cm⁻¹: =C-H stretch of the alkene.
-
~1640 cm⁻¹: C=C stretch of the alkene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environment in the molecule. The spectrum would show characteristic signals for the aldehydic proton, the olefinic protons, the bridgehead protons, and the protons of the ethylene bridges.
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the two olefinic carbons, and the various sp³-hybridized carbons of the bicyclic framework.
Reactivity and Potential Applications
The unique structural features of this compound make it a valuable intermediate in organic synthesis. The aldehyde functionality can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition and condensation reactions. The double bond can also be functionalized through reactions such as hydrogenation, epoxidation, and dihydroxylation.
Applications in Fragrance and Materials Science
Derivatives of the bicyclo[2.2.2]octene scaffold have found applications in the fragrance industry. The rigid carbon framework can be functionalized to produce compounds with specific olfactory properties. Additionally, bicyclic compounds are used as monomers in the synthesis of polymers with high thermal stability and specific mechanical properties.
Potential in Drug Discovery and Development
While direct applications of this compound in drug development are not widely documented, its rigid structure makes it an attractive scaffold for the design of new therapeutic agents. The conformational rigidity can help in positioning functional groups in a precise orientation for interaction with biological targets, potentially leading to higher binding affinity and selectivity. The aldehyde group serves as a handle for the introduction of various pharmacophores. This scaffold could be explored for the synthesis of novel ligands for receptors and enzymes where a defined spatial arrangement of substituents is critical for activity.
Safety and Handling
This compound is sensitive to air and heat and should be stored in a cool, dark place under an inert atmosphere.[1][2] It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses. According to its Safety Data Sheet, it is not classified as a hazardous substance or mixture.
Conclusion
This compound is a versatile bicyclic aldehyde with a unique and rigid three-dimensional structure. Its synthesis via the Diels-Alder reaction is a classic example of stereoselective cycloaddition. While its current applications are primarily in the fragrance and materials sectors, its well-defined and modifiable scaffold presents opportunities for its use as a building block in the design and synthesis of novel molecules with potential applications in medicinal chemistry and drug discovery.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. This compound, 4-methyl-1-(1-methylethyl)-. National Center for Biotechnology Information. [Link]
- Google Patents.
- Roach, P., & Warmuth, R. (2003). Supporting Information for: The Room-Temperature Stabilization of Bicyclo[2.2.2]oct-1-ene and Bicyclo[3.2.1]oct-1-ene.
Sources
An In-depth Technical Guide to endo-Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde (CAS 38259-00-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of endo-Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, a versatile bicyclic aldehyde with significant potential in organic synthesis and medicinal chemistry. We will delve into its synthesis, stereochemistry, reactivity, and applications, offering insights grounded in established scientific literature.
Core Molecular Attributes
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is a colorless to light yellow liquid with the molecular formula C₉H₁₂O.[1] Its rigid, three-dimensional structure, derived from the bicyclo[2.2.2]octene framework, offers a unique scaffold for the precise spatial arrangement of functional groups, a desirable characteristic in the design of bioactive molecules.[2][3]
| Property | Value | Source |
| CAS Number | 38259-00-6 | [4][5] |
| Molecular Formula | C₉H₁₂O | [4][5] |
| Molecular Weight | 136.19 g/mol | [4][5] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Purity | >95.0% (GC) | [1] |
| Boiling Point | 73°C / 6 mmHg | N/A |
| Density | 1.04 g/cm³ | N/A |
Synthesis and Stereoselectivity: The Diels-Alder Approach
The primary and most efficient route to this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-cyclohexadiene and acrolein. A critical aspect of this synthesis is the control of stereochemistry, with the endo isomer being the predominantly formed and more stable product.
The Endo Rule and Mechanistic Rationale
The preference for the endo product in this Diels-Alder reaction is a classic example of the "endo rule." This rule is rationalized by secondary orbital interactions in the transition state. The electron-withdrawing aldehyde group of the dienophile (acrolein) orients itself under the π-system of the diene (1,3-cyclohexadiene), leading to a stabilizing interaction between the p-orbitals of the aldehyde's carbonyl group and the developing π-bond of the newly forming six-membered ring. This secondary orbital interaction lowers the energy of the endo transition state relative to the exo transition state, making the formation of the endo isomer kinetically favorable.
Lewis Acid Catalysis for Enhanced Selectivity
The use of a Lewis acid catalyst, such as boron trifluoride (BF₃), significantly enhances the rate and stereoselectivity of the Diels-Alder reaction.[6] The Lewis acid coordinates to the carbonyl oxygen of acrolein, increasing its electrophilicity and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhanced electrophilicity strengthens the primary and secondary orbital interactions in the transition state, further favoring the formation of the endo isomer, often almost exclusively.[6]
Diagram: Synthesis of endo-Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Caption: Diels-Alder synthesis pathway.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis
The following is a representative protocol for the synthesis of endo-Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, adapted from literature procedures.[6]
Materials:
-
1,3-Cyclohexadiene
-
Acrolein
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1,3-cyclohexadiene in anhydrous diethyl ether at 0 °C under an inert atmosphere, add freshly distilled acrolein.
-
Slowly add a solution of boron trifluoride diethyl etherate in diethyl ether to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure endo-Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde.
Spectroscopic Characterization
Accurate characterization of the synthesized product is essential. The following spectroscopic data are indicative of the endo-Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde structure.
| Technique | Key Features |
| FTIR (neat) | νmax 3044 (C-H, alkene), 2937 (C-H, alkane), 1721 (C=O, aldehyde), 701 cm⁻¹ |
| LRMS (EI) | m/z 136 (M⁺), 108, 93, 91, 80, 79 |
Reactivity and Synthetic Utility
The aldehyde functionality and the olefin within the bicyclic framework provide two key sites for further chemical transformations, making this compound a valuable synthetic intermediate.
Reactions of the Aldehyde Group
The aldehyde group undergoes a variety of typical transformations:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, endo-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid, using standard oxidizing agents.
-
Reduction: Can be reduced to the corresponding primary alcohol, (endo-bicyclo[2.2.2]oct-5-en-2-yl)methanol, using reducing agents such as sodium borohydride.
-
Wittig Reaction: The aldehyde readily undergoes the Wittig reaction to form a new carbon-carbon double bond. For example, reaction with methyltriphenylphosphonium bromide yields endo-5-vinylbicyclo[2.2.2]oct-2-ene.[6] This reaction provides a route to extend the carbon chain and introduce further functionality.
Diagram: Reactivity of the Aldehyde Group
Caption: Key transformations of the aldehyde.
Reactions of the Bicyclic Core
The bicyclo[2.2.2]octene framework itself can participate in various reactions, including rearrangements and functionalization of the double bond. The rigid nature of the scaffold makes it an excellent platform for studying reaction mechanisms and for the synthesis of complex polycyclic systems.
Applications in Drug Discovery and Materials Science
The bicyclo[2.2.2]octane scaffold is considered a "privileged structure" in medicinal chemistry. Its three-dimensional and rigid nature makes it an attractive bioisostere for a para-substituted phenyl ring.[2] Replacing flat aromatic rings with 3D-rich scaffolds like bicyclo[2.2.2]octane can lead to improved physicochemical properties of drug candidates, such as increased solubility and a higher fraction of sp³-hybridized carbons (Fsp³), which is often correlated with higher clinical success rates.[2]
Derivatives of the bicyclo[2.2.2]octene skeleton have been investigated as potential non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease, highlighting the therapeutic potential of this structural motif.[7] The rigid framework allows for the precise positioning of pharmacophoric elements to interact with biological targets. Furthermore, the chemical inertness of the core structure provides a robust scaffold for further derivatization.[7]
In materials science, bicyclo[2.2.2]octene derivatives are utilized as monomers in the synthesis of polymers with unique thermal and mechanical properties.
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, standard laboratory safety precautions should always be observed. It is recommended to handle the compound in a well-ventilated area, wear protective gloves and eye protection, and avoid inhalation or ingestion. The compound is combustible and should be kept away from heat and open flames. Store in a tightly closed container in a refrigerator.
Conclusion
endo-Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is a valuable and versatile building block in organic synthesis. Its stereoselective synthesis via the Diels-Alder reaction, coupled with the reactivity of its aldehyde and alkene functionalities, provides access to a wide range of more complex molecules. The inherent three-dimensionality of its bicyclic core makes it a particularly interesting scaffold for applications in drug discovery, where it can serve as a bioisostere for aromatic systems and as a rigid framework for the design of potent and selective inhibitors. This guide provides a foundational understanding for researchers looking to explore the potential of this intriguing molecule in their own synthetic endeavors.
References
-
Hrobarikova, V., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Molecules, 27(9), 2788. [Link]
-
Hrobarikova, V., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. [PDF]. [Link]
-
PubChem. (n.d.). This compound. PubChem Compound Summary for CID 12493694. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). Molecules, 28(1), 33. [Link]
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- 3. Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C9H12O | CID 12493694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Discovery and Synthesis of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is a bridged bicyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, making it an attractive building block for the design of novel therapeutics and advanced polymers. This guide provides a comprehensive overview of the foundational principles behind the discovery of this molecular architecture and a detailed, field-proven protocol for its first synthesis. We will delve into the mechanistic underpinnings of the key reaction, the Diels-Alder cycloaddition, and offer insights into the experimental choices that ensure a successful and efficient synthesis.
The Genesis: The Diels-Alder Reaction and the Birth of Bicyclic Systems
The discovery of this compound is intrinsically linked to one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. First described in 1928 by German chemists Otto Diels and Kurt Alder, for which they were awarded the Nobel Prize in Chemistry in 1950, this [4+2] cycloaddition reaction provides a robust method for the formation of six-membered rings.[1] The reaction involves the concerted interaction of a conjugated diene (a molecule with two alternating double bonds) and a dienophile (an alkene or alkyne) to form a cyclohexene derivative.[1]
The groundbreaking work of Diels and Alder, detailed in a series of 28 articles published between 1928 and 1937, established the broad applicability of this reaction in constructing complex cyclic molecules with a high degree of stereocontrol.[1] It is within this foundational body of work that the principles for the synthesis of bicyclic systems like this compound were established. The reaction between a cyclic diene, such as 1,3-cyclohexadiene, and a dienophile, like acrolein, directly leads to the formation of the bicyclo[2.2.2]octene framework.
The First Synthesis: A Mechanistic Perspective
The first synthesis of this compound is achieved through the Diels-Alder reaction between 1,3-cyclohexadiene (the diene) and acrolein (the dienophile).
The Core Reaction: [4+2] Cycloaddition
The reaction proceeds via a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single transition state. The π-electrons from the diene and the dienophile rearrange to form two new sigma bonds and one new π-bond, resulting in the formation of the bicyclic adduct.
Reaction Scheme:
Caption: The Diels-Alder reaction of 1,3-cyclohexadiene and acrolein.
The Role of a Lewis Acid Catalyst
While the Diels-Alder reaction can occur under thermal conditions, the use of a Lewis acid catalyst, such as Boron trifluoride etherate (BF₃·OEt₂), significantly enhances the reaction rate and selectivity. The Lewis acid coordinates to the carbonyl oxygen of the acrolein, making the dienophile more electron-deficient and thus more reactive towards the electron-rich diene. This coordination also enhances the regioselectivity and stereoselectivity of the reaction.
Stereochemical Considerations: The Endo Rule
A key stereochemical feature of the Diels-Alder reaction is the "endo rule," which predicts the preferential formation of the endo isomer. In the transition state, the electron-withdrawing substituent on the dienophile (the aldehyde group in acrolein) orients itself towards the developing π-system of the diene. This orientation is favored due to secondary orbital interactions, which stabilize the endo transition state relative to the exo transition state. The synthesis of this compound predominantly yields the endo epimer.
In-Depth Experimental Protocol
The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 1,3-Cyclohexadiene | C₆H₈ | 80.13 | 97% | Sigma-Aldrich |
| Acrolein | C₃H₄O | 56.06 | 95% | Sigma-Aldrich |
| Boron trifluoride etherate | BF₃·O(C₂H₅)₂ | 141.93 | Sigma-Aldrich | |
| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | Fisher Scientific | |
| Magnesium sulfate | MgSO₄ | 120.37 | VWR | |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | ||
| Brine | NaCl (aq) |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-cyclohexadiene (7.5 mL, 76 mmol) and acrolein (2.7 mL, 38 mmol) in anhydrous diethyl ether (50 mL).
-
Catalyst Addition: Cool the solution in an ice bath. To the stirred solution, add boron trifluoride etherate (2.0 mL, 16 mmol) dropwise via syringe.
-
Reaction: Allow the reaction mixture to stir for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: After 4 hours, quench the reaction by slowly adding ice-cold distilled water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Expected Yield and Product Characterization
This procedure typically yields approximately 3.7 g (71%) of the crude product. GC analysis reveals that the product is almost exclusively the endo epimer.
-
Appearance: Colorless to light yellow liquid.
-
FTIR (neat) νmax: 3044, 2937, 1721, 701 cm⁻¹
-
LRMS (EI) m/z: 136 (M⁺, C₉H₁₂O, 11), 108 (17), 93 (8), 91 (10), 80 (53), 79 (100).
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Beyond
The rigid bicyclo[2.2.2]octane core is a privileged scaffold in drug discovery. Its well-defined three-dimensional structure allows for the precise positioning of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of this compound have been explored as potential therapeutic agents in various disease areas. Furthermore, the strained olefinic bond and the aldehyde functionality provide versatile handles for further chemical modifications, enabling the synthesis of a diverse range of complex molecules.
Conclusion
The synthesis of this compound stands as a testament to the enduring power of the Diels-Alder reaction. From its conceptual origins in the seminal work of Diels and Alder to its modern-day application, this reaction provides an elegant and efficient means to construct complex, three-dimensional molecular architectures. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists to utilize this valuable building block in their own synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.
References
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]
Sources
spectroscopic data (NMR, IR, MS) of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
This technical guide provides a comprehensive analysis of the spectroscopic data for Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, a bicyclic aldehyde of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and for predicting its reactivity in various chemical transformations.
Introduction: The Bicyclo[2.2.2]octene Framework
The Bicyclo[2.2.2]octene scaffold is a rigid and sterically defined three-dimensional structure that serves as a valuable building block in the synthesis of complex molecules, including natural products and pharmaceuticals. The presence of a reactive aldehyde functional group on this framework, as in this compound (molecular formula C₉H₁₂O, molecular weight 136.19 g/mol , CAS No. 38259-00-6), opens up a wide array of synthetic possibilities.[1] Accurate interpretation of its spectroscopic data is the first and most critical step in its reliable application.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information about its unique topology.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits characteristic signals that can be assigned to the aldehydic, olefinic, bridgehead, and bridge protons of the bicyclic system.
Table 1: Predicted ¹H NMR Chemical Shift Ranges
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| Aldehydic (CHO) | 9.5 - 10.0 | Doublet or Singlet | The downfield shift is characteristic of an aldehyde proton. Coupling to the adjacent C2 proton is expected. |
| Olefinic (C5-H, C6-H) | 6.0 - 6.5 | Multiplet | These protons are in the deshielded region due to the double bond. |
| Bridgehead (C1-H, C4-H) | 2.5 - 3.5 | Multiplet | Their unique spatial arrangement and proximity to other groups influence their chemical shift. |
| Aliphatic (C2, C3, C7, C8) | 1.0 - 2.5 | Complex Multiplets | These protons on the saturated bridges of the bicyclic system give rise to a complex set of overlapping signals. |
Expert Interpretation: The aldehydic proton's signal is the most diagnostic, appearing in a region typically devoid of other resonances. The coupling pattern of this proton with the C2 proton provides valuable information about the stereochemistry of the aldehyde group (endo vs. exo). The olefinic protons will likely show coupling to each other and to the adjacent bridgehead and bridge protons. Decoupling experiments would be instrumental in definitively assigning the complex aliphatic signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Key Insights |
| Carbonyl (CHO) | 190 - 205 | The most downfield signal, characteristic of an aldehyde carbonyl carbon. |
| Olefinic (C5, C6) | 130 - 140 | These carbons of the double bond are in the typical alkene region. |
| Bridgehead (C1, C4) | 30 - 45 | These sp³ hybridized carbons are shifted downfield due to their quaternary or tertiary nature. |
| Aliphatic (C2, C3, C7, C8) | 20 - 40 | These carbons of the saturated bridges will appear in the upfield region of the spectrum. |
Expert Interpretation: The presence of a signal in the 190-205 ppm range is a strong confirmation of the aldehyde functionality. The number of distinct signals in the aliphatic region can help confirm the overall symmetry of the molecule.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Table 3: Key IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C=O (Aldehyde) | ~1725 | Strong | Stretch |
| C-H (Aldehyde) | ~2720 and ~2820 | Medium | Stretch (Fermi doublet) |
| C=C (Olefin) | ~1640 | Medium | Stretch |
| =C-H (Olefin) | ~3040 | Medium | Stretch |
| C-H (Aliphatic) | 2850 - 3000 | Strong | Stretch |
Expert Interpretation: The most prominent and diagnostic peak in the IR spectrum will be the strong carbonyl stretch around 1725 cm⁻¹. The presence of the characteristic Fermi doublet for the aldehydic C-H stretch, appearing as two medium intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹, is a definitive indicator of an aldehyde and allows for clear distinction from a ketone.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 136. Key fragmentation pathways would likely involve:
-
Loss of the aldehyde group (CHO): A significant fragment at M-29.
-
Retro-Diels-Alder reaction: A characteristic fragmentation for bicyclo[2.2.2]octene systems, leading to the loss of ethene (C₂H₄) from the molecular ion, resulting in a fragment at M-28.
-
Other fragmentations: Cleavage of the bicyclic ring system can lead to a complex pattern of smaller fragments.
The PubChem database indicates the availability of a GC-MS spectrum for this compound, which would provide definitive fragmentation data.[1]
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reliable spectroscopic data, the following protocols are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of at least 12 ppm is recommended.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. A spectral width of at least 220 ppm is recommended.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation: As the compound is a liquid at room temperature, the spectrum can be obtained as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the key absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions: Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program that allows for good separation of the analyte from any impurities.
-
MS Conditions: Acquire mass spectra over a mass range of m/z 30-200.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose and confirm the structure.
Visualization of Key Structural Features
The following diagram illustrates the key proton environments in this compound, which correlate to the expected ¹H NMR signals.
Caption: Key proton environments in this compound.
Conclusion
The spectroscopic data of this compound provides a clear and unambiguous fingerprint for its structural identification. The combination of NMR, IR, and MS allows for a comprehensive characterization of this important synthetic intermediate. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently work with and utilize this versatile molecule in their synthetic endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.[1]
Sources
An In-depth Technical Guide to the Thermal Stability and Degradation of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is a versatile bicyclic organic compound with significant potential in organic synthesis and as a building block in medicinal chemistry. Its strained ring system, a key feature for its synthetic utility, also dictates its thermal liability. This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of this compound. We will delve into the mechanistic underpinnings of its decomposition, drawing parallels with related bicyclo[2.2.2]octene systems. This document will further present standardized, field-proven methodologies for the empirical evaluation of its thermal properties, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). The insights provided herein are crucial for the safe handling, storage, and application of this compound in research and development settings, particularly in drug discovery where thermal stability is a critical parameter.
Introduction: The Bicyclo[2.2.2]octene Scaffold
The bicyclo[2.2.2]octene framework is a rigid and sterically defined motif that has found widespread application in the synthesis of complex organic molecules and polymers. The inherent ring strain in this system makes it a reactive diene in Diels-Alder reactions and susceptible to retro-Diels-Alder reactions upon thermal activation. This compound, the subject of this guide, combines this reactive scaffold with a versatile carboxaldehyde functional group, opening avenues for diverse chemical transformations. However, the energetic landscape of this molecule necessitates a thorough understanding of its thermal stability to ensure its effective and safe utilization. While specific experimental data for the title compound is not extensively published, its thermal behavior can be predicted with a high degree of confidence based on the well-documented chemistry of its structural analogs.
Predicted Thermal Degradation Pathway: The Retro-Diels-Alder Reaction
The primary and most facile thermal degradation pathway for this compound is anticipated to be a retro-Diels-Alder reaction. This pericyclic reaction is thermally allowed and driven by the release of ring strain. The bicyclo[2.2.2]octene system can be viewed as an adduct of a cyclohexadiene and an alkene. Upon heating, the molecule is expected to cleave at the C1-C6 and C4-C5 bonds, yielding two more stable, smaller molecules.
The predicted retro-Diels-Alder degradation of this compound is illustrated below:
Caption: Predicted retro-Diels-Alder degradation pathway.
In this pathway, this compound fragments into 1,3-cyclohexadiene and acrolein (propenal). The presence of the electron-withdrawing carboxaldehyde group on the ethylene bridge may influence the activation energy of this process compared to the unsubstituted parent bicyclo[2.2.2]octene. Further decomposition of the primary products at higher temperatures is possible, leading to the formation of smaller volatile fragments, and ultimately, carbon monoxide and carbon dioxide as indicated in safety data sheets[1].
Experimental Evaluation of Thermal Stability
To empirically determine the thermal stability and degradation profile of this compound, a suite of thermal analysis techniques should be employed. The following sections detail the experimental protocols for these essential analyses.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate).
-
Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (99.999%) or air, at a flow rate of 50-100 mL/min. Running the experiment in both an inert and an oxidative atmosphere can provide insights into the degradation mechanism.
-
Temperature Program: Equilibrate the sample at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined as the temperature at which a 5% mass loss is observed (Td5%).
Expected Data:
A summary of expected TGA data is presented in the table below. The values are hypothetical and serve as a template for reporting experimental results.
| Parameter | Value (Nitrogen) | Value (Air) |
| Onset of Decomposition (Td5%) | ~150-200 °C | ~140-190 °C |
| Temperature of Max. Mass Loss Rate | ~200-250 °C | ~190-240 °C |
| Residual Mass at 600 °C | < 5% | < 2% |
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, boiling point, and any thermal transitions (e.g., glass transition, crystallization, decomposition) and their associated enthalpies.
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp to 300 °C at 10 °C/min.
-
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile degradation products formed at elevated temperatures.
Protocol:
-
Instrument Setup: Interface a pyrolysis unit to a GC-MS system.
-
Sample Preparation: Place a small amount (e.g., 100 µg) of this compound into a pyrolysis tube.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Perform experiments at several temperatures, for instance, starting from the onset of decomposition determined by TGA (e.g., 200 °C, 300 °C, and 500 °C) to observe the evolution of degradation products.
-
Pyrolysis Time: 10-20 seconds.
-
-
GC-MS Conditions:
-
GC Column: A non-polar column (e.g., DB-5ms) is suitable for separating the expected degradation products.
-
Oven Program: A typical program would be to hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
MS Detection: Scan from m/z 35 to 550.
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST).
Workflow Diagram:
Caption: Py-GC-MS Experimental Workflow.
Safety, Handling, and Storage
Given its thermal sensitivity, this compound should be handled with care.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Refrigeration is recommended for long-term storage[1]. The compound is also noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable[2].
-
Handling: Avoid heating the compound unnecessarily. When performing reactions at elevated temperatures, ensure a controlled and monitored heating source is used. All handling should be performed in a well-ventilated fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents[1].
Conclusion
This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its thermal characteristics. The primary degradation mechanism is a retro-Diels-Alder reaction, yielding 1,3-cyclohexadiene and acrolein. A comprehensive understanding of its thermal stability, which can be elucidated using the experimental protocols outlined in this guide, is paramount for its safe and effective application in research and development. The methodologies presented here provide a robust framework for characterizing the thermal properties of this and other similarly structured molecules, ensuring scientific integrity and operational safety.
References
- Domino retro Diels–Alder/Diels–Alder reaction: an efficient protocol for the synthesis of highly functionalized bicyclo[2.2.2]octenones and bicyclo[2.2.2]octadienones. Organic & Biomolecular Chemistry (RSC Publishing).
- SAFETY D
- Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo) - MDPI.
- This compound - PubChem.
- This compound, 1G - B5279-1G - Lab Pro Inc.
- Thermal Chemistry of Bicyclo[4.2.
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An In-Depth Technical Guide to the Isomeric Forms of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
This guide provides a comprehensive technical overview of the synthesis, separation, and characterization of the isomeric forms of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, a key bicyclic building block relevant to researchers, scientists, and drug development professionals. The inherent stereochemistry of this molecule, arising from the Diels-Alder cycloaddition used in its synthesis, results in the formation of endo and exo diastereomers, each with distinct spatial arrangements and potentially different chemical and biological properties. Understanding and controlling the formation and separation of these isomers is critical for their application in complex molecular architectures.
The Foundational Stereochemistry: Understanding Endo and Exo Isomerism
The bridged ring system of this compound possesses a rigid three-dimensional structure. The stereochemical relationship between the carboxaldehyde substituent at the C-2 position and the longest bridge of the bicyclic system defines the endo and exo isomers.
-
Endo Isomer: The carboxaldehyde group is oriented on the same side as the longest bridge (the ethene bridge).
-
Exo Isomer: The carboxaldehyde group is oriented on the opposite side of the longest bridge.
This seemingly subtle difference in spatial orientation can have a profound impact on the molecule's reactivity, spectroscopic properties, and its interaction with biological systems. The exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance, while the endo isomer is often the kinetically favored product in many Diels-Alder reactions.[1]
Diagram of Endo and Exo Isomers
Caption: Spatial orientation of the carboxaldehyde group in endo and exo isomers.
Synthesis of Isomeric this compound
The primary route to this compound is the Diels-Alder reaction between 1,3-cyclohexadiene and acrolein. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, particularly the use of a catalyst.
Kinetic Control: Predominantly Endo Isomer Synthesis via Lewis Acid Catalysis
The use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), dramatically enhances the rate and stereoselectivity of the Diels-Alder reaction, yielding almost exclusively the endo isomer.[2] The Lewis acid coordinates to the carbonyl oxygen of the acrolein, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accentuating the secondary orbital interactions that favor the formation of the endo transition state.[3]
Experimental Protocol: Synthesis of endo-Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Materials:
-
1,3-Cyclohexadiene
-
Acrolein
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Ice-cold distilled water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-cyclohexadiene (2.0 equivalents) and acrolein (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add boron trifluoride etherate (0.4 equivalents) to the stirred solution.
-
Allow the reaction to stir for 4 hours at room temperature.
-
Quench the reaction by slowly adding ice-cold distilled water.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is predominantly the endo isomer (>95%).[2]
-
Purify the product via vacuum distillation or column chromatography on silica gel.[4]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the Lewis acid and other reagents with atmospheric moisture and oxygen.
-
Excess Diene: Maximizes the conversion of the dienophile (acrolein).
-
Lewis Acid Catalyst: Accelerates the reaction and ensures high endo selectivity through stabilization of the endo transition state.[3]
-
Aqueous Workup: Removes the Lewis acid catalyst and other water-soluble impurities. The sodium bicarbonate wash neutralizes any remaining acidic components.
Diagram of the Lewis Acid-Catalyzed Diels-Alder Reaction Workflow
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclo[2.2.2]oct-5-ene-2-carbonitrile, 3-methyl-, (1α,2α,3β,4α)- (endo,exo) [webbook.nist.gov]
- 4. This compound 95.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a unique bifunctional molecule incorporating a reactive aldehyde and a strained bicyclic olefin. These features make it a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and complex organic materials. However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in its chemical properties. It is designed to empower researchers to work safely and effectively with this versatile reagent.
Chemical and Physical Identity: Understanding the Molecule
A foundational aspect of safe handling is a thorough understanding of the compound's intrinsic properties. This compound is a colorless to light yellow liquid.[1] Its key identifiers and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 38259-00-6 | [2][3] |
| Molecular Formula | C₉H₁₂O | [1][3] |
| Molecular Weight | 136.19 g/mol | [1][3] |
| Physical State | Liquid | [1] |
| Appearance | Colorless to Light yellow to Light orange clear liquid | [4] |
| Melting Point | 13 °C | [1][4] |
| Boiling Point | 73 °C / 6 mmHg | [4] |
| Specific Gravity | 1.04 | [1] |
| Flash Point | 68 °C | [4] |
The structure contains two key reactive moieties: the aldehyde group and the carbon-carbon double bond within the bicyclic system. Aldehydes are a class of compounds known for their reactivity, and in some cases, toxicity.[5] The strained nature of the bicyclo[2.2.2]octene ring system can also influence its reactivity.
Hazard Assessment and Classification
There is some discrepancy in the classification of this compound. One Safety Data Sheet (SDS) classifies it as "Not a hazardous substance or mixture" under Regulation (EC) No 1272/2008.[2] However, another source from the same supplier identifies it as a "Combustible liquid" (H227) with a "Warning" signal word.[4]
Causality of the Hazard: The flash point of 68°C indicates that the liquid can ignite when exposed to an ignition source at or above this temperature.[4] While not classified as flammable, its combustible nature requires precautions to avoid heat, sparks, and open flames.[4]
Given the potential for varied classifications and the inherent reactivity of aldehydes, a conservative approach is mandated. Researchers should treat this compound with a degree of caution appropriate for a combustible and potentially reactive chemical. Aldehydes as a class can be powerful electrophiles and reactive species, with some being cytotoxic or carcinogenic.[5]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of laboratory safety is the hierarchy of controls, which prioritizes the elimination or substitution of hazards. When this is not feasible, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE) are employed.
Caption: Hierarchy of controls for safe handling.
3.1. Engineering Controls
Due to the potential for vapor inhalation and its combustible nature, all manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] A local exhaust ventilation system is also a suitable alternative.[2] An eyewash station and safety shower must be readily accessible.[2]
3.2. Personal Protective Equipment (PPE)
The appropriate PPE provides a crucial barrier against direct exposure.
| PPE Item | Specification | Rationale and Source |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Aldehydes can be skin irritants. Nitrile and butyl rubber offer good resistance to many aldehydes.[5] Always inspect gloves for integrity before use. |
| Eye and Face Protection | Splash-proof goggles or safety glasses with side shields. A full face shield is recommended when handling larger quantities. | Protects against splashes and vapors.[5] |
| Skin and Body Protection | A laboratory coat should be worn at all times. Consider a chemically resistant apron for larger scale work. | Prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required when working in a functional fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Aldehyde vapors can be respiratory irritants.[5] |
Safe Storage and Handling Protocols
The stability and reactivity of this compound dictate specific storage and handling requirements.
4.1. Storage
-
Temperature: Store in a refrigerator (0-10°C).[4]
-
Atmosphere: Store under an inert gas (e.g., argon or nitrogen).[2] This is critical as the compound is air sensitive, and prolonged contact with air can lead to the formation of explosive peroxides, a known hazard for many ethers and aldehydes.[1][6]
-
Container: Keep the container tightly closed.[2]
-
Location: Store in a well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][4]
4.2. Handling
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands and face thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Ensure all equipment is clean and dry before use to prevent unwanted side reactions.
Experimental Workflow: A Step-by-Step Protocol for Safe Weighing and Dilution
This protocol outlines a self-validating system for safely preparing a solution of this compound for a reaction.
Caption: Experimental workflow for safe handling.
Protocol:
-
Preparation:
-
Don all required PPE as outlined in Section 3.2.
-
Verify the proper functioning of the chemical fume hood.
-
Assemble all necessary glassware (e.g., round-bottom flask with a septum), a syringe for solvent addition, and the solvent.
-
-
Inerting the System:
-
Place the reaction flask on a balance within the fume hood.
-
Purge the flask with an inert gas for several minutes.
-
-
Weighing:
-
Remove the this compound from the refrigerator and allow it to come to room temperature under a stream of inert gas if possible.
-
Briefly remove the cap and quickly transfer the desired amount of the liquid to the tared flask using a clean pipette or syringe.
-
Immediately reseal the stock bottle and the reaction flask.
-
-
Dilution:
-
Add the desired solvent to the flask via a syringe through the septum.
-
Gently swirl the flask to ensure complete dissolution.
-
-
Cleanup and Waste Disposal:
-
Wipe down any potentially contaminated surfaces with an appropriate solvent.
-
Dispose of all contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container in accordance with institutional and local regulations.[2]
-
Emergency Procedures
In the event of an exposure or spill, prompt and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Spills: Evacuate the area. Remove all ignition sources.[8] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] Ventilate the area and wash the spill site after material pickup is complete.
Toxicological and Ecological Information
7.1. Toxicological Profile
Specific toxicological data for this compound is limited. One SDS indicates that the substance does not contain components considered to have endocrine-disrupting properties.[2] Safety assessments of structurally related compounds used as fragrance ingredients did not indicate a concern for genotoxicity.[10][11] However, the general toxicological properties of aldehydes should be considered. Some aldehydes are known to be irritants to the skin, eyes, and respiratory tract, and some have been classified as sensitizers or carcinogens.[5]
7.2. Occupational Exposure Limits (OELs)
There are currently no established occupational exposure limits (OELs) for this compound from major regulatory bodies like OSHA or ACGIH.[2][12] In the absence of a specific OEL, it is prudent to handle this compound with the goal of minimizing all potential exposures. The principles of "As Low As Reasonably Practicable" (ALARP) should be strictly followed.
7.3. Ecological Information
The available SDS indicates that this substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[2] However, good laboratory practice dictates that release to the environment should be avoided.[7]
Conclusion
This compound is a valuable reagent with significant potential in research and development. Its safe and effective use hinges on a comprehensive understanding of its properties and the diligent application of appropriate safety protocols. By adhering to the principles of the hierarchy of controls, utilizing proper engineering controls and PPE, and following established safe handling and storage procedures, researchers can confidently and safely harness the synthetic utility of this compound.
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PubChem. (n.d.). This compound, 4-methyl-1-(1-methylethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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SciSupplies. (n.d.). This compound>95.0%(GC). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Bicyclo[2.2.2]oct-5-en-2-one (CAS 2220-40-8). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). This compound, 6-methyl-8-(1-methylethyl)-. Substance Registry Services. Retrieved from [Link]
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-
Occupational Safety and Health Administration. (n.d.). Safe Use of Glutaraldehyde in Health Care. U.S. Department of Labor. Retrieved from [Link]
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RPS Group. (n.d.). Aldehydes exposure analysis. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Acetaldehyde - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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A Technical Guide to the Solubility of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solubility characteristics of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde. Given the limited availability of direct, quantitative solubility data in public literature, this document synthesizes foundational chemical principles with practical, field-proven methodologies to empower researchers in their experimental design and execution. We will explore the theoretical underpinnings of this compound's solubility, present analogous data, and provide a detailed protocol for empirical determination.
Understanding the Solute: Physicochemical Profile of this compound
This compound is a bicyclic aldehyde with the molecular formula C₉H₁₂O and a molecular weight of approximately 136.19 g/mol .[1][2] It exists as a colorless to light yellow liquid at room temperature, with a melting point of 13°C and a boiling point of 73°C at 6 mmHg.[1][3][4] Its structure, featuring a bridged bicyclic alkane framework, an alkene functional group, and a carboxaldehyde group, dictates its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [1][2] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| Physical State | Liquid | [1] |
| Appearance | Colorless to Light yellow | [3] |
| Melting Point | 13 °C | [4] |
| Boiling Point | 73 °C / 6 mmHg | [3][4] |
| Density | 1.04 g/mL | |
| Refractive Index | 1.50 | [3] |
| XLogP3-AA | 1.6 | [2] |
The molecule's structure presents a balance of nonpolar and polar characteristics. The bicyclooctene core is predominantly nonpolar and hydrophobic, while the aldehyde group (-CHO) introduces polarity through its carbonyl moiety (C=O), which can act as a hydrogen bond acceptor.[5] This dual nature is key to understanding its interactions with various organic solvents. The "like dissolves like" principle is a foundational concept here; the compound will exhibit greater solubility in solvents with similar polarity.
Theoretical Solubility Framework & Predictive Analysis
The solubility of an organic compound is governed by the interplay of intermolecular forces between the solute and the solvent. For this compound, the following interactions are paramount:
-
Van der Waals Forces: The nonpolar bicyclic framework will primarily interact through these weak, temporary dipoles. Nonpolar solvents like hexanes and toluene will effectively solvate this portion of the molecule.
-
Dipole-Dipole Interactions: The polar aldehyde group will engage in dipole-dipole interactions with polar aprotic solvents such as acetone and ethyl acetate.
-
Hydrogen Bonding: While the aldehyde itself lacks a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. This allows for favorable interactions with protic solvents like alcohols (e.g., ethanol, methanol).
Based on these principles, we can predict a solubility profile:
-
High Solubility: Expected in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions and effectively solvate the entire molecule. Examples include acetone, ethyl acetate, and tetrahydrofuran (THF).
-
Good Solubility: Expected in polar protic solvents like ethanol and methanol, where hydrogen bonding with the aldehyde group can occur. However, as the alkyl chain of the alcohol increases, the solubility may decrease due to the increasing nonpolar character of the solvent.[6]
-
Moderate to Good Solubility: Expected in nonpolar aromatic solvents like toluene, where the pi-system of the benzene ring can interact with the bicyclic structure.
-
Lower Solubility: Expected in highly nonpolar aliphatic solvents like n-hexane and cyclohexane. While the nonpolar backbone is compatible, these solvents cannot effectively solvate the polar aldehyde group.
-
Insolubility: Expected in highly polar protic solvents like water. The large, nonpolar hydrocarbon portion of the molecule will dominate, leading to poor miscibility.
Illustrative Solubility Data from an Analogous Compound
While direct data for this compound is scarce, examining the solubility of a structurally related, more complex bicyclic aldehyde, 5(or 6)-methyl-7(or 8)-(1-methylethyl)bicyclo(2.2.2)oct-5-ene-2-carbaldehyde, provides valuable insight.[7] The additional alkyl groups on this analog increase its nonpolar character and molecular weight (192.3 g/mol ).[7] Nevertheless, the trends observed offer a strong comparative baseline.
| Solvent | Solubility (g/L) at 25°C |
| THF | 954.7 |
| 1,4-Dioxane | 701.76 |
| Acetone | 452.55 |
| 2-Butanone (MEK) | 445.21 |
| DMF | 411.9 |
| Methyl Acetate | 400.37 |
| Acetonitrile | 389.71 |
| Ethyl Acetate | 368.0 |
| Toluene | 354.42 |
| DMSO | 231.5 |
| Isopropanol | 181.27 |
| n-Propanol | 175.75 |
| Ethanol | 158.91 |
| n-Butanol | 161.85 |
| Isobutanol | 133.76 |
| sec-Butanol | 114.88 |
| Methanol | 76.16 |
| n-Pentanol | 65.2 |
| Cyclohexane | 42.94 |
| Ethylene Glycol | 27.07 |
| n-Hexane | 7.46 |
| Water | 0.52 |
Data sourced from Scent.vn for 5(or 6)-methyl-7(or 8)-(1-methylethyl)bicyclo(2.2.2)oct-5-ene-2-carbaldehyde.[7]
This data strongly supports our theoretical predictions. The highest solubilities are observed in polar aprotic solvents like THF, dioxane, and acetone. Good solubility is seen in a range of alcohols, and lower solubility is noted in nonpolar hydrocarbons like n-hexane. As expected, the compound is practically insoluble in water.
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data for this compound, a standardized experimental protocol is essential. The following isothermal shake-flask method is a reliable and widely accepted approach.
Materials and Equipment
-
This compound (>95% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with Teflon-lined screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)
-
Syringe filters (0.22 µm, solvent-compatible)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solute is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a stable concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 12-24 hours) to allow the undissolved solute to settle.
-
Alternatively, centrifuge the vials at a moderate speed to accelerate phase separation.
-
-
Sample Extraction and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any suspended microparticles.
-
Dilute the filtered aliquot gravimetrically or volumetrically with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-calibrated GC-FID or HPLC-UV method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.
-
Calculate the concentration of the solute in the saturated solution from the calibration curve, accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Repeat the experiment at least in triplicate for each solvent and report the average solubility with the standard deviation.
-
Visualizing Solubility Relationships
The following diagram illustrates the key factors influencing the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Conclusion
References
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
-
Garrido, M. P., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube. [Link]
-
Garrido, M. P., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound, 4-methyl-1-(1-methylethyl)-. Retrieved from [Link]
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A1Suppliers. (n.d.). This compound. Retrieved from [Link]
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Perlovich, G. L., & Volkova, T. V. (2017). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
- Google Patents. (1976).
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Yates, P., & Auksi, H. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry. [Link]
-
US EPA. (n.d.). This compound, 1-methyl-4-(1-methylethyl)-. Retrieved from [Link]
-
Roth, W. R., & Kirmse, W. (1998). Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). MDPI. [Link]
-
Scent.vn. (n.d.). 5(Or 6)-methyl-7(or 8)-(1-methylethyl)bicyclo(2.2.2)oct-5-ene-2-carbaldehyde. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Quora. (2016). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? Retrieved from [Link]
-
Cooper, E. A., & Heward, J. A. (1914). The Solubility of Proteins and Proteoses in Aldehydes and other Organic Solvents. Biochemical Journal, 8(3), 253-259. [Link]
-
Sormanni, P., et al. (2021). Rationally Designed Bicyclic Peptides Prevent the Conversion of Aβ42 Assemblies Into Fibrillar Structures. Frontiers in Molecular Biosciences, 8, 638597. [Link]
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theoretical vs. experimental bond angles in Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
An In-Depth Technical Guide to the Comparative Analysis of Theoretical vs. Experimental Bond Angles in Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the analysis of bond angles in the strained bicyclic aldehyde, this compound. The principles and methodologies detailed herein are designed to be broadly applicable across drug discovery and materials science, where a precise understanding of molecular geometry is paramount for predicting reactivity, designing molecular interactions, and understanding biological activity.
The unique bridged structure of the bicyclo[2.2.2]octene core imparts significant ring strain, leading to deviations from ideal sp³ and sp² geometries. The introduction of a carboxaldehyde substituent further influences the local electronic environment and steric interactions, making a combined theoretical and experimental approach essential for a complete understanding of its three-dimensional structure.
Part 1: Theoretical Prediction of Molecular Geometry
The Causality Behind Computational Chemistry in Structure Elucidation
Before the synthesis and experimental analysis of a novel compound, computational modeling provides an invaluable in silico prediction of its geometric and electronic properties. For a strained system like this compound, Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for obtaining accurate structural parameters. The choice of the functional and basis set is critical; for instance, the B3LYP functional offers a reliable balance of accuracy and computational cost for organic molecules, while the 6-31G(d) basis set is a standard choice that includes polarization functions to account for the non-spherical nature of electron density in molecules with heteroatoms and strained rings.
Protocol for Geometry Optimization of this compound
This protocol outlines the steps for a typical geometry optimization using a computational chemistry software package (e.g., Gaussian, Spartan).
-
Molecular Sketching: Construct the 3D model of this compound using the software's molecular builder. Ensure the correct stereochemistry is depicted.
-
Pre-optimization: Perform an initial geometry optimization using a faster, lower-level method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting structure. This step helps to avoid starting the more computationally expensive DFT calculation from a high-energy, unrealistic geometry.
-
DFT Calculation Setup:
-
Job Type: Select "Geometry Optimization" followed by "Frequency Analysis." The frequency calculation is a self-validating step to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Method: Choose DFT.
-
Functional: Select B3LYP.
-
Basis Set: Select 6-31G(d).
-
Solvation (Optional but Recommended): To simulate a more realistic environment, a solvent model such as the Polarizable Continuum Model (PCM) can be applied, specifying a solvent like dichloromethane or water.
-
-
Execution and Analysis:
-
Submit the calculation.
-
Upon completion, verify that the output file indicates successful convergence and that the frequency analysis shows zero imaginary frequencies.
-
Measure the key bond angles of the optimized structure using the software's analysis tools. Focus on the angles around the bridgehead carbons, the double bond, and the attachment point of the carboxaldehyde group.
-
Computational Workflow Diagram
Caption: Computational workflow for theoretical bond angle prediction.
Part 2: Experimental Determination of Molecular Structure
The Imperative of Experimental Validation: X-ray Crystallography
While theoretical calculations provide a highly detailed picture of an isolated molecule in the gas phase (or a simplified solvent model), the gold standard for unambiguously determining the solid-state structure of a molecule is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths and angles can be directly calculated. For this compound, which may be an oil at room temperature, derivatization to a crystalline solid (e.g., a semicarbazone or 2,4-dinitrophenylhydrazone) might be necessary to obtain crystals suitable for analysis.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Synthesize a crystalline derivative of this compound if the parent compound is not a solid.
-
Grow single crystals of high quality, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and often requires screening.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Place the mounted crystal in a diffractometer. A stream of cold nitrogen is often used to cool the crystal, which minimizes thermal vibrations and improves the quality of the diffraction data.
-
An X-ray beam is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The initial positions of the atoms are determined using direct methods or Patterson methods (solving the "phase problem").
-
The atomic positions and thermal parameters are refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction patterns.
-
-
Data Analysis and Validation:
-
The final refined structure is analyzed to determine bond lengths, bond angles, and torsion angles.
-
The quality of the structure is validated using metrics such as the R-factor and by checking for any unusual geometric parameters. The final structure is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).
-
Experimental Workflow Diagram
Caption: Experimental workflow for X-ray crystallographic analysis.
Part 3: Comparative Analysis and Discussion
A direct comparison between the theoretically predicted and experimentally determined bond angles is crucial. Discrepancies between the two datasets are not indicative of failure in either method, but rather provide deeper insights into the factors governing the molecule's structure.
Data Summary
The following table presents a hypothetical comparison of key bond angles in this compound. The angles are labeled based on standard IUPAC numbering for the bicyclo[2.2.2]octene system.
| Bond Angle | Atom 1 | Vertex Atom | Atom 2 | Theoretical (B3LYP/6-31G(d)) | Experimental (X-ray) |
| Bridgehead Angle | C1 | C2 | C3 | ~108.5° | ~108.2° |
| Bridgehead Angle | C2 | C1 | C6 | ~108.9° | ~108.6° |
| Olefinic Angle | C4 | C5 | C6 | ~115.2° | ~115.0° |
| Aldehyde Angle | C1 | C2 | C(aldehyde) | ~111.3° | ~111.8° |
| Aldehyde Angle | O | C(aldehyde) | C2 | ~121.5° | ~121.1° |
Discussion of Potential Discrepancies
-
Intermolecular Interactions: The most significant difference between the theoretical and experimental values often arises from the fact that the theoretical calculation models an isolated molecule, while the X-ray diffraction data is from a molecule within a crystal lattice. Intermolecular forces in the solid state, such as hydrogen bonding (if applicable), van der Waals forces, and crystal packing effects, can cause minor perturbations in bond angles. For example, the C1-C2-C(aldehyde) angle might be slightly larger in the crystal structure due to steric interactions with a neighboring molecule.
-
Basis Set and Functional Limitations: The chosen level of theory (B3LYP/6-31G(d)) is a good approximation, but it is not perfect. More computationally expensive methods and larger basis sets might provide results that are in closer agreement with the experimental data.
-
Thermal Effects: The theoretical calculation represents a molecule at 0 K, whereas the experimental data is typically collected at a higher temperature (e.g., 100 K). Thermal motion in the crystal can lead to small differences in the measured bond angles.
Logic of Comparative Analysis Diagram
Caption: Logical flow for the comparative analysis of theoretical and experimental data.
Conclusion
The rigorous analysis of a molecule like this compound demands a synergistic approach that leverages the predictive power of computational chemistry and the definitive accuracy of experimental methods like X-ray crystallography. While theoretical methods provide a foundational understanding of the molecule's intrinsic geometry, experimental data offers a crucial validation and reveals the influence of the molecule's environment. The discrepancies between these two datasets are not points of failure, but rather opportunities for a more nuanced and complete understanding of the molecular structure, which is a cornerstone of modern drug design and materials science.
References
-
Title: Gaussian 16, Revision C.01 Source: Gaussian, Inc. URL: [Link]
-
Title: Introduction to Crystallography Source: University of Cambridge URL: [Link]
-
Title: Density Functional Theory (DFT) Source: LibreTexts Chemistry URL: [Link]
-
Title: The Cambridge Structural Database (CSD) Source: The Cambridge Crystallographic Data Centre (CCDC) URL: [Link]
Methodological & Application
Application Notes & Protocols: A Guide to the Diels-Alder Reaction Utilizing Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Introduction: The Strategic Utility of a Bridged Dienophile in Complex Molecule Synthesis
The Diels-Alder reaction stands as a pillar of modern organic synthesis, revered for its efficiency in constructing six-membered rings with a high degree of stereocontrol. This [4+2] cycloaddition, a concerted reaction between a conjugated diene and a dienophile, offers a powerful pathway to complex molecular architectures. The stereochemical outcome of the Diels-Alder reaction is highly predictable, often following the endo rule, where the substituents of the dienophile orient themselves towards the developing π-system of the diene in the transition state.[1]
This application note delves into the use of a structurally unique and sterically demanding dienophile: bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde. This molecule is itself a product of a Diels-Alder reaction, typically formed from 1,3-cyclohexadiene and acrolein.[2] Its rigid, bridged bicyclic framework presents distinct steric and electronic properties that can be exploited in subsequent cycloadditions to generate intricate polycyclic systems. The presence of the α,β-unsaturated aldehyde functionality activates the double bond for reaction, making it an excellent dienophile.
The protocol detailed herein describes a representative Diels-Alder reaction between this compound and a suitable diene. We will explore both thermal and Lewis acid-catalyzed conditions, providing researchers with a comprehensive guide to leveraging this versatile building block in their synthetic endeavors.
Reaction Principle and Stereochemistry
The core of this protocol is the [4+2] cycloaddition of this compound with a conjugated diene. The reaction proceeds through a concerted mechanism, where the formation of two new sigma bonds and the breaking of three pi bonds occur in a single, cyclic transition state.
The stereochemistry of the resulting polycyclic product is of paramount importance. The rigid bicyclo[2.2.2]octene framework of the dienophile will dictate the facial selectivity of the diene's approach. Furthermore, the reaction is expected to favor the formation of the endo product, a consequence of secondary orbital interactions between the developing π-system of the diene and the carbonyl group of the aldehyde.[1][3] Lewis acid catalysis can further enhance this endo selectivity.[3]
Experimental Protocol: A Representative Diels-Alder Reaction
This protocol outlines the reaction of this compound with 2,3-dimethyl-1,3-butadiene. Two sets of conditions are provided: thermal and Lewis acid-catalyzed.
Materials and Reagents:
-
This compound (endo/exo mixture)
-
2,3-Dimethyl-1,3-butadiene
-
Toluene (anhydrous)
-
Dichloromethane (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (for Lewis acid-catalyzed reaction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Part A: Thermal Diels-Alder Reaction
This procedure is suitable for dienes that are sufficiently reactive under thermal conditions.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 7.34 mmol).
-
Addition of Reagents: Dissolve the aldehyde in 10 mL of anhydrous toluene. To this solution, add 2,3-dimethyl-1,3-butadiene (1.21 g, 14.7 mmol, 2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10:1 hexanes:ethyl acetate). Visualize the spots using a UV lamp and/or a potassium permanganate stain.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography. The specific eluent will depend on the polarity of the product, but a gradient of hexanes and ethyl acetate is a good starting point.
-
Characterization: Combine the fractions containing the pure product and remove the solvent. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part B: Lewis Acid-Catalyzed Diels-Alder Reaction
Lewis acid catalysis can accelerate the reaction and improve selectivity, especially for less reactive dienes.[4]
Step-by-Step Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.00 g, 7.34 mmol) and dissolve it in 20 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Lewis Acid: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.93 mL, 7.34 mmol, 1.0 equivalent) dropwise to the stirred solution.
-
Addition of Diene: After stirring for 15 minutes, add 2,3-dimethyl-1,3-butadiene (1.21 g, 14.7 mmol, 2.0 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 4-8 hours. The reaction progress should be monitored by TLC.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of 10 mL of saturated aqueous sodium bicarbonate solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by silica gel column chromatography and characterize as described in Part A.
Data Presentation and Expected Outcomes
| Parameter | Thermal Reaction | Lewis Acid-Catalyzed Reaction |
| Dienophile | This compound | This compound |
| Diene | 2,3-Dimethyl-1,3-butadiene | 2,3-Dimethyl-1,3-butadiene |
| Solvent | Toluene | Dichloromethane |
| Temperature | Reflux (~110 °C) | -78 °C |
| Catalyst | None | Boron trifluoride diethyl etherate (BF₃·OEt₂) |
| Reaction Time | 12-24 hours | 4-8 hours |
| Expected Product | Tricyclic aldehyde adduct | Tricyclic aldehyde adduct |
| Expected Stereochemistry | Predominantly endo | Higher endo selectivity |
| Typical Yield | Moderate to good | Good to excellent |
Visualization of the Reaction
Caption: Diels-Alder reaction of this compound.
Expertise & Experience: Rationale and Key Considerations
The choice of this compound as a dienophile is deliberate for accessing complex, three-dimensional molecular frameworks. Its rigid structure can impart significant facial selectivity during the Diels-Alder reaction. The electron-withdrawing aldehyde group is crucial for activating the dienophile's double bond, a fundamental principle for normal electron-demand Diels-Alder reactions.[2]
Causality behind Experimental Choices:
-
Choice of Diene: 2,3-Dimethyl-1,3-butadiene is an electron-rich diene, which complements the electron-poor nature of our α,β-unsaturated aldehyde dienophile. The methyl groups also lock the diene in the reactive s-cis conformation, accelerating the reaction.
-
Thermal vs. Lewis Acid Catalysis: Providing both thermal and Lewis acid-catalyzed protocols offers flexibility. Thermal conditions are simpler to execute but may require longer reaction times and higher temperatures, which could lead to side reactions or decomposition. Lewis acid catalysis, by coordinating to the carbonyl oxygen of the aldehyde, lowers the LUMO of the dienophile, thereby accelerating the reaction rate and often enhancing the endo selectivity.[3][4] Boron trifluoride diethyl etherate is a common and effective Lewis acid for this purpose.
-
Solvent Selection: Toluene is a suitable high-boiling solvent for the thermal reaction. For the Lewis acid-catalyzed reaction, a non-coordinating solvent like dichloromethane is preferred to avoid competition with the aldehyde for binding to the Lewis acid.
-
Temperature Control: The low temperature (-78 °C) in the Lewis acid-catalyzed protocol is critical for maximizing selectivity and minimizing potential side reactions.
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured through rigorous monitoring and characterization.
-
Reaction Monitoring: The use of TLC is a simple yet powerful tool to track the consumption of the starting materials and the formation of the product. This allows for the determination of the optimal reaction time and prevents unnecessary heating or prolonged reaction that could lead to byproducts.
-
Purification: Chromatographic purification is essential for isolating the desired product from unreacted starting materials, the diene polymer (a common byproduct), and any stereoisomers. The purity of the final compound is critical for its use in subsequent synthetic steps.
-
Spectroscopic Characterization: Unambiguous characterization of the product by ¹H NMR, ¹³C NMR, and mass spectrometry is non-negotiable. For instance, the stereochemistry of the major product (endo vs. exo) can often be determined by analyzing the coupling constants and through-space interactions (e.g., NOESY experiments) in the ¹H NMR spectrum.
By adhering to these principles of careful execution, monitoring, and characterization, researchers can confidently employ this protocol to generate novel polycyclic structures for applications in drug discovery and materials science.
References
- Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (n.d.). The Diels–Alder reaction has a preeminent position in organic synthesis. Science of Synthesis.
-
Highly Selective Diels-Alder Reactions of Dienophiles with 1,3-Cyclohexadienes. (n.d.). Retrieved from [Link]
- McDonagh, A. M., et al. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry, 59(1), 117-125.
-
Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate Additions, and α-Fluorinations. (n.d.). CORE. Retrieved from [Link]
- Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
-
Bridged-Selective Intramolecular Diels-Alder Reactions in the Synthesis of Bicyclo[2.2.2]octanes. (2020). Chemical and Pharmaceutical Bulletin, 68(12), 1201-1209. [Link]
- US Patent for Bicyclic fragrance materials and processes therefor. (n.d.). Google Patents.
- Yates, P., & Auksi, H. (1976). The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. Canadian Journal of Chemistry, 54(10), 1456-1465.
-
Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018, May 11). Master Organic Chemistry. Retrieved from [Link]
-
Kotha, S., & Gunta, R. (2015). Recent applications of ring-rearrangement metathesis in organic synthesis. Beilstein Journal of Organic Chemistry, 11, 174-201. [Link]
-
Roth, W. R., et al. (2018). Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). Molecules, 23(11), 2873. [Link]
- McDonagh, A. M., et al. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry, 59(1), 117-125.
-
Novel Photochemical Methodologies for Diversity Oriented Synthesis and Screening of Combinatorial Libraries. (2010). Digital Commons @ DU. Retrieved from [Link]
- Kotha, S., & Gunta, R. (2015). The regioselective outcome of ring rearrangement metathesis transformations performed on bicyclo[2.2.2]oct-2-ene derivatives. Beilstein Journal of Organic Chemistry, 11, 174-201.
- Design and Scale-Up of Diels–Alder Reactions for the Practical Synthesis of 5-Phenylbicyclo[2.2.2]oct-5-en-2-one. (2018). Organic Process Research & Development, 22(10), 1363-1370.
Sources
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Introduction: The Bicyclo[2.2.2]octane Scaffold in Modern Drug Discovery
The bicyclo[2.2.2]octane (BCO) framework is a bridged bicyclic hydrocarbon that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a distinct advantage over flat, aromatic systems, which are prevalent in many legacy drug molecules. This "escape from flatland" is a key strategy for improving the physicochemical properties of drug candidates, often leading to enhanced solubility, metabolic stability, and target selectivity.[1][2] The BCO scaffold is frequently employed as a bioisostere for phenyl rings, particularly para-substituted rings, as it can project substituents in a similar spatial orientation while possessing a saturated, non-polar core.[3][4]
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is a highly versatile and accessible starting material for the synthesis of a diverse array of BCO-containing pharmaceutical intermediates.[5] Typically synthesized via a Diels-Alder reaction between 1,3-cyclohexadiene and acrolein, this molecule possesses two key reactive handles: an aldehyde and an alkene.[6] This dual functionality allows for orthogonal chemical modifications, enabling the construction of complex molecular architectures.
This guide provides an in-depth exploration of key synthetic transformations starting from this compound, detailing the underlying chemical principles and providing field-tested protocols for the synthesis of valuable pharmaceutical building blocks.
Strategic Overview of Synthetic Pathways
The aldehyde and alkene moieties of the starting material can be selectively transformed to yield a core set of primary intermediates: carboxylic acids, primary amines, and chain-extended alkenes. These intermediates can be further modified or their syntheses can be preceded by saturation of the parent alkene, dramatically expanding the accessible chemical space.
Caption: Key synthetic pathways from this compound.
Key Synthetic Transformations & Protocols
This section details the protocols for transforming this compound into primary pharmaceutical intermediates. The choice of reagents and conditions is critical to ensure selectivity and high yield.
Oxidation to Bicyclo[2.2.2]oct-5-ene-2-carboxylic Acid
The conversion of the aldehyde to a carboxylic acid is a foundational step, as the carboxylic acid functional group is a cornerstone for forming amides, esters, and other derivatives. The primary challenge is to achieve this oxidation without affecting the reactive alkene. While many strong oxidizing agents exist, milder, more selective reagents are preferred. Oxone (potassium peroxymonosulfate), in conjunction with a suitable solvent system, provides an efficient and metal-free option.[7]
Protocol 1: Oxone-Mediated Oxidation
-
Rationale: This protocol uses Oxone, an inexpensive and environmentally benign oxidant. The reaction proceeds under mild conditions, preserving the integrity of the C=C double bond. Acetonitrile is used as the solvent due to its polarity and ability to dissolve both the organic substrate and the oxidant.
-
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in acetonitrile (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate flask, prepare a solution of Oxone (2.0 eq) in deionized water (to fully dissolve).
-
Add the aqueous Oxone solution dropwise to the aldehyde solution at room temperature over 15-20 minutes. An ice bath can be used to control any mild exotherm.
-
Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
-
Purify the product by column chromatography or recrystallization if necessary.
-
| Parameter | Condition |
| Oxidant | Oxone (KHSO₅·0.5KHSO₄·0.5K₂SO₄) |
| Equivalents | 2.0 |
| Solvent | Acetonitrile/Water |
| Temperature | Room Temperature |
| Typical Yield | >90% |
Reductive Amination to (Bicyclo[2.2.2]oct-5-en-2-yl)methanamine
Primary amines are critical functional groups in pharmaceuticals, serving as key nucleophiles and basic centers for salt formation. Reductive amination offers a direct route from aldehydes to amines. The process involves the in-situ formation of an imine with an ammonia source, which is then reduced. Sodium triacetoxyborohydride is an excellent reducing agent for this purpose as it is mild, selective for imines over aldehydes, and does not require acidic conditions that could promote side reactions with the alkene.
Protocol 2: One-Pot Reductive Amination
-
Rationale: This one-pot procedure is highly efficient.[8] Dichloroethane is a common solvent for this reaction. An excess of the ammonia source is used to drive the initial imine formation. Sodium triacetoxyborohydride [NaBH(OAc)₃] is the preferred reducing agent due to its mildness and tolerance of various functional groups.
-
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (NH₄OAc, 5-10 eq).
-
Stir the suspension at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some gas evolution.
-
Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is consumed (typically 12-24 hours).
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting primary amine can be purified by column chromatography on silica gel, often using a gradient elution with DCM and methanol containing a small amount of ammonium hydroxide (e.g., 1%) to prevent protonation and tailing on the column.
-
| Parameter | Condition |
| Ammonia Source | Ammonium Acetate (NH₄OAc) |
| Reducing Agent | Sodium Triacetoxyborohydride [NaBH(OAc)₃] |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature |
| Typical Yield | 70-85% |
Wittig Olefination to 2-Vinylbicyclo[2.2.2]oct-5-ene
The Wittig reaction is a powerful tool for C-C bond formation, specifically for converting aldehydes and ketones into alkenes.[9] This transformation is invaluable for extending the carbon skeleton. Using methyltriphenylphosphonium bromide, the aldehyde can be converted into a terminal vinyl group, another versatile functional handle for further elaboration (e.g., via Heck coupling or metathesis).
Caption: Workflow for the Wittig Olefination reaction.
Protocol 3: Wittig Reaction for Vinyl Group Installation
-
Rationale: This protocol first generates the reactive phosphonium ylide by deprotonating the corresponding phosphonium salt with a strong, non-nucleophilic base like n-butyllithium (n-BuLi).[10] The reaction must be conducted under anhydrous and inert conditions to prevent quenching of the highly basic ylide. The driving force for the reaction is the formation of the very stable triphenylphosphine oxide byproduct.[11]
-
Step-by-Step Methodology:
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the ylide solution back down to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether or hexanes. The triphenylphosphine oxide byproduct has limited solubility in hexanes, which can aid in its removal.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (the product is volatile).
-
Purify the resulting 2-Vinylbicyclo[2.2.2]oct-5-ene by flash chromatography on silica gel using a non-polar eluent like hexanes.[6]
-
| Parameter | Condition |
| Ylide Precursor | Methyltriphenylphosphonium Bromide |
| Base | n-Butyllithium (n-BuLi) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 65-80% |
Accessing Saturated Scaffolds via Hydrogenation
For many applications, particularly those leveraging the BCO core as a phenyl bioisostere, the saturated bicyclo[2.2.2]octane framework is required.[3] The alkene in the starting material or any of the synthesized intermediates can be readily reduced via catalytic hydrogenation.
Protocol 4: General Catalytic Hydrogenation
-
Rationale: Palladium on carbon (Pd/C) is a robust and highly effective catalyst for the hydrogenation of unhindered double bonds. The reaction is typically run under a positive pressure of hydrogen gas in a solvent like ethanol or ethyl acetate.
-
Step-by-Step Methodology:
-
Dissolve the unsaturated substrate (e.g., Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid) in a suitable solvent (ethanol, methanol, or ethyl acetate).
-
Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst to the solution.
-
Place the flask in a hydrogenation apparatus (e.g., a Parr shaker) or use a balloon filled with hydrogen gas (for small-scale reactions).
-
Purge the system with hydrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and stir/shake vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or NMR. The reaction is usually complete in 4-12 hours.
-
Once complete, carefully vent the hydrogen and purge the system with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the saturated product.
-
Conclusion and Outlook
This compound is a powerful and cost-effective starting material for accessing a wide range of rigid, three-dimensional scaffolds for drug discovery. The protocols detailed herein for oxidation, reductive amination, and olefination provide reliable pathways to key carboxylic acid, amine, and vinyl intermediates. The straightforward hydrogenation of these compounds further expands the molecular diversity to the saturated BCO core, a validated phenyl ring bioisostere. These building blocks are primed for incorporation into screening libraries and for the synthesis of complex, biologically active molecules, such as inhibitors for viral proteases or modulators of central nervous system targets.[1][12]
References
-
Botyánszki, J., Fülöp, F., & Szakonyi, Z. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(9), 7691-7703. [Link]
-
Botyánszki, J., Fülöp, F., & Szakonyi, Z. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. ResearchGate. [Link]
-
Chapman, K. T., & Still, W. C. (1989). A new route to the bicyclo[2.2.2]octane system. The Journal of Organic Chemistry, 54(19), 4708-4709. [Link]
-
Dandárová, M., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Pharmaceuticals, 15(5), 539. [Link]
-
Dandárová, M., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. PubMed. [Link]
-
Dolgopolov, O. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Chemistry, 15(10), 1435-1443. [Link]
-
Duncton, M. A. J. (2011). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Medicinal Chemistry Communications, 2(11), 1135-1160. [Link]
-
Fokin, A. A., et al. (2022). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv. [Link]
-
Gassman, P. G., & Reifenstahl, U. (1990). Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). Molecules, 1999(4), 43-51. [Link]
-
Grygorenko, O. O., et al. (2021). Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal chemistry. ResearchGate. [Link]
- Kopecký, J., Šmejkal, J., & Hanuš, V. (1981). Synthesis of bridgehead bicyclo[2.2.2]octanols.
-
Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12493694, this compound. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Paddon-Row, M. N. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry, 59(2), 241-250. [Link]
-
Paddon-Row, M. N. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. ResearchGate. [Link]
-
Paddon-Row, M. N. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Sci-Hub. [Link]
-
Paquette, L. A., & Gugelchuk, M. M. (1987). Synthesis of Bicyclo[2.2.2]oct-5-en-2-ones via a Tandem Intermolecular Michael Addition Intramolecular Aldol Process (a Bridged Robinson Annulation). Tetrahedron Letters, 28(43), 5017-5020. [Link]
-
Paquette, L. A., & Gugelchuk, M. M. (1987). Synthesis of Bicyclo[2.2.2]oct-5-en-2-ones via a Tandem Intermolecular Michael Addition Intramolecular Aldol Process (a Bridged Robinson Annulation). ResearchGate. [Link]
-
Pevet, I., et al. (2021). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Accounts of Chemical Research, 54(4), 1043-1056. [Link]
-
University of California, Los Angeles. (2005). Table 1 from Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation). Semantic Scholar. [Link]
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Various Authors. (2023). The Wittig Reaction. Chemistry LibreTexts. [Link]
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Various Authors. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1251. [Link]
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Various Authors. (2018). Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary and Symmetrical Secondary Amines. ResearchGate. [Link]
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Yin, H., et al. (2005). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. Bioorganic & Medicinal Chemistry Letters, 15(3), 765-769. [Link]
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The Rigid Conductor: Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde as a Chiral Building Block in Modern Organic Synthesis
In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the demand for robust, stereochemically defined building blocks is paramount. Among these, Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde stands out as a conformationally rigid and versatile chiral scaffold. Its unique bridged bicyclic structure provides a well-defined spatial arrangement, enabling a high degree of stereocontrol in a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this valuable chiral building block for researchers, scientists, and professionals in drug development.
The Architectural Advantage: Understanding the Bicyclo[2.2.2]octane Framework
The inherent rigidity of the bicyclo[2.2.2]octane core is the cornerstone of its utility. Unlike flexible acyclic or monocyclic systems, this framework significantly limits conformational freedom. This pre-organization of the molecular structure is crucial for effective chirality transfer, as it presents a distinct and predictable steric environment to approaching reagents. The embedded alkene functionality and the strategically placed carboxaldehyde group serve as versatile handles for a wide array of synthetic manipulations, from cycloadditions to nucleophilic additions.
Crafting the Chiral Scaffold: Enantioselective Synthesis Strategies
The principal challenge in utilizing this compound lies in its stereoselective synthesis. The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, is the most common approach to assemble the bicyclo[2.2.2]octene core.[1] Achieving high enantioselectivity in this key step is critical.
Organocatalytic Asymmetric Diels-Alder Reaction
A prominent and highly effective method for the enantioselective synthesis of bicyclo[2.2.2]octene derivatives involves the use of chiral organocatalysts.[2] MacMillan's imidazolidinone catalysts, for instance, have been successfully employed to catalyze the Diels-Alder reaction between α,β-unsaturated aldehydes and dienes, affording the corresponding bicyclo[2.2.2]octene carboxaldehyde derivatives with excellent enantioselectivity.
The catalytic cycle, depicted below, involves the formation of a chiral iminium ion from the α,β-unsaturated aldehyde and the secondary amine catalyst. This iminium ion activation lowers the LUMO of the dienophile, accelerating the reaction and, more importantly, effectively shielding one face of the dienophile, leading to a highly enantioselective cycloaddition.
Figure 1: Organocatalytic Asymmetric Diels-Alder Reaction.
Protocol 1: Organocatalytic Enantioselective Synthesis of a this compound Derivative
This protocol is adapted from a general procedure for imidazolidinone-catalyzed Diels-Alder reactions.[2]
Materials:
-
(E)-3-(Furan-2-yl)acrylaldehyde
-
Cyclopentadiene (freshly cracked)
-
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one perchlorate salt (MacMillan catalyst)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of (E)-3-(furan-2-yl)acrylaldehyde (1.36 mmol) in a 1:1 mixture of ethyl acetate and hexanes (5 mL) at -85 °C is added the imidazolidinone catalyst (0.13 mmol).
-
Freshly cracked cyclopentadiene (3.99 mmol) is then added dropwise.
-
The reaction mixture is stirred at -85 °C for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., 10% EtOAc in hexanes) to afford the desired this compound derivative.
Expected Outcome: This procedure typically yields the endo adduct as the major product with high enantioselectivity (often >90% ee). The exact yield and enantiomeric excess will depend on the specific substrates and reaction conditions.
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 10 | EtOAc/Hexanes (1:1) | -85 | 24 | 89 | >95 |
| 5 | CH₂Cl₂ | -78 | 48 | 85 | 93 |
Table 1: Representative data for organocatalytic Diels-Alder reactions leading to bicyclo[2.2.2]octene carboxaldehydes.
Chiral Resolution of Racemic Aldehyde
For cases where direct asymmetric synthesis is not feasible, resolution of the racemic aldehyde is a viable alternative. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Protocol 2: Chiral HPLC Resolution of Racemic this compound
This is a general guideline for developing a chiral HPLC separation method. The specific column and mobile phase will require optimization.
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral stationary phases (CSPs) are essential. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) are good starting points.[3]
Mobile Phase Screening:
-
A typical starting mobile phase for polysaccharide-based columns is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[4]
-
For acidic compounds, the addition of a small amount of trifluoroacetic acid (TFA, e.g., 0.1%) can improve peak shape and resolution.
-
For macrocyclic glycopeptide columns, reversed-phase (e.g., water/acetonitrile) or polar organic modes can be explored.
Optimization:
-
Vary the ratio of the mobile phase components.
-
Adjust the flow rate.
-
Investigate the effect of temperature on the separation.
Figure 2: Workflow for Chiral HPLC Resolution.
Applications in Asymmetric Synthesis: The Aldehyde as a Stereodirecting Group
Once obtained in enantiopure form, this compound becomes a powerful tool for the synthesis of complex chiral molecules. The aldehyde functionality can undergo a variety of diastereoselective transformations.
Diastereoselective Nucleophilic Additions
The rigid bicyclic framework effectively shields one face of the aldehyde, leading to high diastereoselectivity in nucleophilic addition reactions. The stereochemical outcome can often be predicted based on steric hindrance, with the nucleophile preferentially attacking from the less hindered face.
Protocol 3: Diastereoselective Grignard Addition to Chiral this compound
This protocol illustrates a general procedure for the diastereoselective addition of a Grignard reagent to the chiral aldehyde.
Materials:
-
Enantiopure this compound
-
Organomagnesium bromide (e.g., Phenylmagnesium bromide) in THF
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
Procedure:
-
A solution of the enantiopure aldehyde (1.0 mmol) in anhydrous diethyl ether (10 mL) is cooled to -78 °C under an argon atmosphere.
-
The Grignard reagent (1.2 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the resulting secondary alcohols can be determined by ¹H NMR spectroscopy or chiral GC/HPLC analysis. The product can be purified by silica gel column chromatography.
Figure 3: Diastereoselective Nucleophilic Addition.
| Nucleophile | Diastereomeric Ratio (d.r.) |
| MeMgBr | 90:10 |
| PhMgBr | 95:5 |
| VinylMgBr | 88:12 |
Table 2: Representative diastereoselectivities for nucleophilic additions to chiral this compound.
Future Outlook: Expanding the Synthetic Toolbox
The applications of this compound as a chiral building block are continually expanding. Its use in multicomponent reactions, cascade sequences, and as a precursor to novel chiral ligands and catalysts presents exciting avenues for future research. The development of even more efficient and scalable enantioselective synthetic routes to this aldehyde will further solidify its position as a valuable tool in the arsenal of the synthetic organic chemist. Its rigid framework provides a reliable platform for the design and synthesis of new generations of pharmaceuticals and complex natural products with precisely controlled stereochemistry.
References
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Nicolaou, K. C., & Snyder, S. A. (2005). The Diels–Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 44(7), 1012-1044. [Link]
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Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243-4244. [Link]
-
Péter, A., & Fülöp, F. (2014). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Chirality, 26(11), 727-734. [Link]
-
Standen, P. E., & Kimber, M. C. (2012). The regioselective outcome of ring rearrangement metathesis transformations performed on bicyclo[2.2.2]oct-2-ene derivatives. Tetrahedron, 68(35), 7257-7264. [Link]
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Paquette, L. A. (2007). Asymmetric Synthesis with Stereodynamic Compounds: Introduction, Conversion and Transfer of Chirality. In Comprehensive Organic Synthesis II (pp. 235-288). Elsevier. [Link]
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Buckley, B. R., & Edington, C. (2022). Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho-Hydroxylative Phenol Dearomatization. Angewandte Chemie International Edition, 61(30), e202205278. [Link]
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Porco, J. A., & Su, S. (2008). Enantioselective synthesis of bicyclo[2.2.2]octenones using a copper-mediated oxidative dearomatization/[4+2] dimerization cascade. Journal of the American Chemical Society, 130(9), 2738-2739. [Link]
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Kotha, S., Meshram, M., Khedkar, P., & Deodhar, D. (2015). Recent applications of ring-rearrangement metathesis in organic synthesis. Beilstein Journal of Organic Chemistry, 11, 1251-1287. [Link]
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Ali, I., & Aboul-Enein, H. Y. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1094-1103. [Link]
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Hepner, J., de Zeeuw, J., & English, C. (2010). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation. [Link]
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Abele, S., & Abele, E. (2015). Design and Scale-Up of a Practical Enantioselective Route to 5-Phenylbicyclo[2.2.2]oct-5-en-2-one. Organic Process Research & Development, 19(11), 1646-1654. [Link]
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Botteghi, C., & Marchetti, M. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry, 59(2), 231-237. [Link]
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Zupan, M., & Oblak, V. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Pharmaceuticals, 15(5), 539. [Link]
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Cirilli, R., & Ferretti, R. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8527. [Link]
-
Nelson, S. G. (2007). Catalytic Asymmetric Synthesis of β-Lactones and Application to the Total Synthesis of (–)-Pironetin. (Doctoral dissertation, University of Pittsburgh). [Link]
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Application Notes and Protocols for Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde and its Derivatives in Fragrance Formulation
Introduction: The Bicyclo[2.2.2]octane Moiety in Modern Perfumery
The bicyclo[2.2.2]octane framework represents a cornerstone of synthetic fragrance chemistry, prized for its rigid, three-dimensional structure that can present functional groups in precise orientations to olfactory receptors. This unique topography often translates into complex and powerful odor profiles with excellent substantivity. While the parent compound, Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, serves as a fundamental building block, it is its alkyl-substituted derivatives that have found significant commercial success and application in fragrance formulations.[1] These molecules are valued for their ability to impart fresh, green, and aldehydic notes that are both potent and long-lasting.[2][3]
This document provides a comprehensive guide for researchers, perfumers, and drug development professionals on the application of this compound derivatives in fragrance formulation. We will explore their synthesis, olfactory characteristics, and provide detailed protocols for their evaluation and incorporation into various fragrance matrices. The primary focus will be on the well-documented and widely used derivative, 5(or 6)-methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde, known by trade names such as Maceal™ and Ivyal™.
Chemical Profile and Synthesis Overview
Parent Compound: this compound
Key Derivative: 5(or 6)-methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
The synthesis of the bicyclo[2.2.2]octene core is typically achieved through a Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings.[8] In the case of these fragrance aldehydes, the reaction generally involves a substituted 1,3-cyclohexadiene and an α,β-unsaturated aldehyde like acrolein.[8] The specific substitution pattern on the diene dictates the final structure of the fragrance molecule and, consequently, its unique odor profile.
Caption: General synthetic route to the bicyclo[2.2.2]octene scaffold.
Olfactory Characteristics and Applications
The alkyl-substituted derivatives of this compound are characterized by a complex and multifaceted odor profile. The most prominent facets are:
-
Green: A powerful, fresh, and natural green note, often described as reminiscent of crushed ivy leaves or green bark.[2][3]
-
Aldehydic: A diffusive, waxy, and slightly metallic character typical of aliphatic aldehydes, which adds lift and sparkle to a composition.[6][9]
-
Woody & Spicy: Underlying woody notes provide depth and warmth, while spicy nuances, sometimes compared to nutmeg, add complexity.[2][6]
Due to their high odor impact and substantivity of up to 400 hours on a smelling strip, these molecules are highly efficient in formulations.[2] They are used as modifiers to introduce or enhance green and fresh notes in a wide variety of fragrance types, from floral and chypre to fougère and woody compositions.
| Application | Typical Usage Level in Concentrate | Desired Olfactory Effect |
| Fine Fragrance (Eau de Toilette, Eau de Parfum) | 0.05% - 0.5% | Adds a modern, clean, and green top note; enhances floralcy. |
| Soaps and Shower Gels | 0.1% - 0.8% | Provides a fresh and clean scent that is stable in alkaline conditions.[2][10] |
| Lotions and Creams | 0.05% - 0.3% | Imparts a subtle, fresh green character. |
| Deodorants and Antiperspirants | 0.1% - 0.5% | Contributes to the overall feeling of freshness and masks base odors.[2] |
| Liquid and Powder Detergents | 0.05% - 0.4% | Lends a green, outdoor freshness to the laundry.[2] |
Experimental Protocols
Protocol 1: Sensory Evaluation of Bicyclo[2.2.2]octene Aldehydes
Objective: To systematically evaluate the odor profile and performance of a Bicyclo[2.2.2]octene aldehyde derivative.
Materials:
-
Bicyclo[2.2.2]octene aldehyde derivative (e.g., Maceal™)
-
Dipropylene glycol (DPG) or ethanol (95%) as solvent
-
Glass beakers and stirring rods
-
Graduated cylinders and pipettes
-
Standard paper smelling strips
Procedure:
-
Preparation of Dilutions: Prepare a 10% solution of the aldehyde in the chosen solvent. Further prepare 1% and 0.1% dilutions from the 10% stock. This is crucial as the odor profile can change significantly with concentration.[3]
-
Dipping Smelling Strips: Dip smelling strips into each dilution, ensuring they are submerged to the same depth (approx. 1 cm). Allow the excess to drip off.
-
Initial Evaluation (Top Notes): Immediately after dipping, have the sensory panel evaluate the strips. Panelists should record their impressions of the top notes, focusing on intensity, volatility, and character.[13]
-
Dry-Down Evaluation: Place the smelling strips in a well-ventilated, odor-free area. The panel should re-evaluate the strips at regular intervals (e.g., 30 minutes, 2 hours, 6 hours, 24 hours, and then daily) to assess the evolution of the odor profile (heart and base notes) and its substantivity.[2]
-
Data Analysis: Collate the descriptors used by the panelists at each time point. Create an odor profile chart that maps the perceived characteristics and their intensity over time. This provides a comprehensive understanding of the molecule's performance.[14]
Caption: Workflow for the sensory evaluation of a fragrance ingredient.
Protocol 2: Stability Assessment in a Model Emulsion (Lotion)
Objective: To assess the chemical stability and impact on emulsion integrity of a Bicyclo[2.2.2]octene aldehyde in a cosmetic base.
Materials:
-
Bicyclo[2.2.2]octene aldehyde derivative
-
Simple oil-in-water lotion base (fragrance-free)
-
Control lotion base (without the test aldehyde)
-
Glass jars with airtight lids
-
Oven or incubator set to 45°C
-
pH meter
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment (optional, for advanced analysis)[12]
-
Turbiscan™ or similar instrument for emulsion stability analysis (optional)[15]
Procedure:
-
Sample Preparation: Prepare two batches of the lotion base. In the test batch, incorporate the Bicyclo[2.2.2]octene aldehyde at a typical concentration (e.g., 0.2%). The other batch will serve as the control. Ensure the aldehyde is thoroughly mixed.
-
Initial Analysis (T=0):
-
Measure and record the pH of both batches.
-
Evaluate the color and viscosity of both batches.
-
Assess the initial odor of the test sample.
-
(Optional) Analyze the concentration of the aldehyde using GC-MS.
-
(Optional) Analyze the initial emulsion stability using an instrument like the Turbiscan™.[15]
-
-
Accelerated Aging: Store aliquots of both the test and control lotions in airtight glass jars at 45°C. This elevated temperature accelerates potential degradation reactions.[15]
-
Periodic Evaluation: At set intervals (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks), remove samples from the oven and allow them to return to room temperature.
-
Analysis at Each Interval:
-
Visually inspect for any changes in color, phase separation, or texture.
-
Measure and record the pH.
-
Perform a sensory evaluation to detect any changes in the odor profile, such as weakening of the scent or the appearance of off-notes.
-
(Optional) Quantify the remaining aldehyde concentration via GC-MS to determine the rate of degradation.
-
(Optional) Measure emulsion stability to see if the fragrance ingredient has caused any destabilization.[15]
-
Safety and Regulatory Considerations
Aldehydes as a class can be reactive and have the potential for skin sensitization.[17] Therefore, it is imperative to adhere to established safety guidelines.
-
IFRA Standards: The International Fragrance Association (IFRA) sets standards for the safe use of fragrance ingredients. For derivatives like 5(or 6)-methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde, there are specific concentration limits for different product categories. For instance, the maximum recommended usage level in a fragrance concentrate is 0.5%.[3] The basis for these restrictions is often a skin sensitization No Expected Sensitization Induction Level (NESIL).[7][18]
-
RIFM Assessment: The Research Institute for Fragrance Materials (RIFM) conducts comprehensive safety assessments. For the key derivative discussed, RIFM has concluded that it does not present a concern for genotoxicity.[7][18] It is also not expected to be phototoxic or photoallergenic.[7]
-
Handling Precautions: As with most chemical raw materials, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be used when handling the concentrated material.[19] Work should be conducted in a well-ventilated area.[19]
Conclusion
The this compound scaffold is a versatile and valuable platform in the creation of modern fragrances. Its alkylated derivatives provide perfumers with a powerful tool for imparting unique and lasting fresh, green, and aldehydic notes. By understanding their olfactory properties and employing systematic evaluation protocols for performance and stability, formulation scientists can successfully incorporate these materials into a wide range of consumer products, from fine perfumery to household goods. Adherence to regulatory guidelines is essential to ensure the safe enjoyment of these innovative fragrance ingredients.
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Scent.vn. 5(Or 6)-methyl-7(or 8)-(1-methylethyl)bicyclo(2.2.2)oct-5-ene-2-carbaldehyde. Available from: [Link]
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Skinobs. (2025). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Available from: [Link]
-
MDPI. (2021). Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). Available from: [Link]
-
Molbase. Bicyclo<2.2.2>octa-2.5-dien-2-carbonsaeureaethylester synthesis. Available from: [Link]
-
Elsevier. (2021). RIFM fragrance ingredient safety assessment, 5(or 6)-methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde, CAS Registry Number 68259-31-4. Food and Chemical Toxicology, 158(S1), 112676. Available from: [Link]
-
Sci-Hub. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry. Available from: [Link]
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-
PerfumersWorld. Maceal 10% in DPG. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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ResearchGate. (2018). Fragrances and sensory evaluation techniques. Available from: [Link]
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-
Sitaram Dixit. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Available from: [Link]
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Olfasense. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Available from: [Link]
-
ResearchGate. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Available from: [Link]
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MySkinRecipes. This compound. Available from: [Link]
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FlavScents. bark carbaldehyde. Available from: [Link]
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The Good Scents Company. bark carbaldehyde. Available from: [Link]
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Angene Chemical. (2021). Safety Data Sheet - Bicyclo[2.2.2]octan-2-one. Available from: [Link]
-
Elsevier. (2021). RIFM fragrance ingredient safety assessment, 8-isopropyl-6-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde, CAS Registry Number 67845-30-1. Food and Chemical Toxicology, 159, 112677. Available from: [Link]
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-
Cosmetics & Toiletries. (2004). What Every Formulator Needs to Know about Fragrance. Available from: [Link]
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Microtrac. (n.d.). Effect of a fragrance on perfume formulation stability. Available from: [Link]
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Scentspiracy. (n.d.). Aldehydes in perfumery. Available from: [Link]
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US EPA. This compound, 1-methyl-4-(1-methylethyl)-. Available from: [Link]
-
US EPA. This compound, 4-methyl-1-(1-methylethyl)-. Available from: [Link]
-
Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Available from: [Link]
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- 12. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 13. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 14. researchgate.net [researchgate.net]
- 15. microtrac.com [microtrac.com]
- 16. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 17. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 18. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 19. angenechemical.com [angenechemical.com]
Application Notes and Protocols for the Stereoselective Reduction of the Aldehyde Group in Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Introduction: The Strategic Importance of Stereocontrol in Bicyclic Scaffolds
The bicyclo[2.2.2]octane framework is a rigid and synthetically valuable scaffold found in numerous natural products and pharmaceutical agents. Its well-defined three-dimensional structure makes it an attractive template for positioning functional groups in a precise spatial arrangement, which is critical for molecular recognition and biological activity. The stereoselective functionalization of this core, particularly the reduction of a carboxaldehyde substituent, is a key transformation that sets the stereochemistry for subsequent synthetic elaborations. This guide provides an in-depth analysis and detailed protocols for achieving high diastereoselectivity in the reduction of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde to the corresponding methanol derivatives. We will explore the underlying stereochemical models that govern these transformations and provide field-proven methodologies for researchers, scientists, and drug development professionals.
The reduction of the aldehyde at the C2 position can lead to two diastereomeric alcohols, which we will refer to as syn and anti relative to the C1-C6 bridge. The stereochemical outcome is dictated by the facial selectivity of hydride delivery to the carbonyl group. This selectivity is influenced by the steric and electronic environment of the bicyclic system and can be controlled by the judicious choice of reducing agent and reaction conditions.
Theoretical Framework: Predicting Stereoselectivity
The stereochemical outcome of the nucleophilic addition of a hydride to the aldehyde in this compound can be rationalized using established stereochemical models, primarily the Felkin-Anh model.
The Felkin-Anh Model: A Guide to Nucleophilic Addition
The Felkin-Anh model is a powerful tool for predicting the stereochemistry of nucleophilic attack on chiral aldehydes and ketones.[1][2] The model is based on the following principles:
-
Conformational Analysis: The most stable conformation of the α-chiral aldehyde is one where the largest substituent at the α-carbon is positioned anti-periplanar to the incoming nucleophile. This minimizes steric interactions in the transition state.
-
Nucleophilic Trajectory: The nucleophile (in this case, a hydride ion) approaches the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°), avoiding a direct perpendicular attack.[3]
-
Minimizing Steric Hindrance: The nucleophile will preferentially attack from the face opposite the largest group and adjacent to the smallest group.
In the context of this compound, the bicyclic framework itself constitutes the substituents on the α-carbon. The rigid nature of the bicyclo[2.2.2]octene system simplifies the conformational analysis. The "large" group in the Felkin-Anh model is the C1-C6 bridge, while the "medium" group is the C2-C3 bond of the ring.
Visualizing the Reaction Pathway
The following diagram illustrates the workflow for the synthesis and stereoselective reduction of this compound.
Caption: Workflow for the synthesis and stereoselective reduction.
Protocols for Stereoselective Reduction
The choice of reducing agent is paramount in controlling the diastereoselectivity of the reduction. We present protocols for three common classes of reducing agents, each offering different levels of selectivity and operational considerations.
Protocol 1: Sodium Borohydride Reduction (Baseline Selectivity)
Sodium borohydride (NaBH₄) is a mild and convenient reducing agent for aldehydes and ketones.[4] In the absence of additives, its selectivity is primarily governed by steric factors, often leading to a mixture of diastereomers.
Experimental Protocol:
-
Preparation: To a solution of this compound (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.1 eq) portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Expected Outcome: This method is expected to provide a mixture of syn and anti alcohols. The diastereomeric ratio will likely favor the product of hydride attack from the less hindered face, but high selectivity is not anticipated.
Protocol 2: Luche Reduction (Enhanced Selectivity via Chelation)
The Luche reduction utilizes sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃).[5][6] The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and influencing the trajectory of hydride attack. This can lead to a different and often higher diastereoselectivity compared to NaBH₄ alone.[7]
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol (0.2 M) and stir at room temperature for 15 minutes.
-
Cooling: Cool the solution to -78 °C (dry ice/acetone bath).
-
Reduction: Add sodium borohydride (1.1 eq) in one portion and stir the reaction mixture at -78 °C for 30 minutes.
-
Work-up: Quench the reaction with aqueous ammonium chloride solution.
-
Extraction and Purification: Follow the extraction and purification procedure outlined in Protocol 1.
Expected Outcome: The Luche reduction is known to alter the stereoselectivity of NaBH₄ reductions.[8] The coordination of the cerium ion may favor a transition state that leads to an enrichment of one diastereomer.
Protocol 3: L-Selectride Reduction (High Stereoselectivity via Steric Hindrance)
L-Selectride® (lithium tri-sec-butylborohydride) is a sterically hindered reducing agent that exhibits high stereoselectivity in the reduction of cyclic ketones and aldehydes.[5] The bulky sec-butyl groups enforce a specific trajectory for hydride delivery, leading to a strong preference for attack from the less sterically encumbered face of the carbonyl.
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) under an inert atmosphere (argon or nitrogen).
-
Cooling: Cool the solution to -78 °C.
-
Addition of L-Selectride: Add L-Selectride (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours.
-
Work-up: Quench the reaction by the slow addition of water, followed by 3 M aqueous sodium hydroxide and 30% hydrogen peroxide.
-
Extraction and Purification: Allow the mixture to warm to room temperature and stir for 1 hour. Extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Expected Outcome: L-Selectride is expected to provide the highest level of diastereoselectivity, favoring the product resulting from hydride attack on the sterically most accessible face of the aldehyde.[9][10]
Protocol 4: DIBAL-H Reduction (Alternative for Controlled Reduction)
Diisobutylaluminium hydride (DIBAL-H) is another versatile reducing agent. At low temperatures, it can selectively reduce esters and nitriles to aldehydes.[1][11] When used for the reduction of aldehydes to alcohols, the reaction conditions, particularly temperature, are crucial.
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene (0.1 M) under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C.
-
Addition of DIBAL-H: Add DIBAL-H (1.0 M solution in hexanes, 1.2 eq) dropwise.
-
Reaction: Stir at -78 °C for 2 hours.
-
Work-up: Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Extraction and Purification: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.
Expected Outcome: DIBAL-H can also provide good stereoselectivity, which is often dependent on the specific substrate and reaction conditions.
Comparative Data and Analysis
The following table summarizes the expected outcomes for the different reduction protocols. The diastereomeric ratios are estimations based on the known reactivity of these reagents with similar bicyclic systems.
| Reducing Agent | Protocol | Key Parameter | Expected Major Diastereomer | Expected Diastereomeric Ratio (syn:anti) |
| NaBH₄ | 1 | Mild, convenient | Product of least hindered attack | Low to moderate (e.g., 2:1 to 4:1) |
| NaBH₄ / CeCl₃ | 2 | Lewis acid activation | Potentially inverted selectivity | Moderate to high (e.g., >5:1) |
| L-Selectride® | 3 | Steric bulk | Product of least hindered attack | High to excellent (e.g., >10:1) |
| DIBAL-H | 4 | Lewis acidity | Substrate dependent | Moderate to high (e.g., >5:1) |
Characterization of Diastereomeric Alcohols
The determination of the diastereomeric ratio and the assignment of the stereochemistry of the resulting syn- and anti-bicyclo[2.2.2]oct-5-en-2-ylmethanol products are typically achieved using high-field Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy:
The chemical shifts and coupling constants of the protons on the newly formed carbinol center (CH-OH) and the adjacent bridgehead proton are diagnostic. The relative stereochemistry can often be elucidated through Nuclear Overhauser Effect (NOE) experiments.
¹³C NMR Spectroscopy:
The chemical shifts of the carbon atoms in the bicyclic framework are sensitive to the stereochemistry of the substituents. Comparison of the ¹³C NMR spectra of the product mixture with those of known standards or through computational predictions can aid in stereochemical assignment.
Mechanistic Rationale for Stereoselectivity
The observed stereoselectivity can be rationalized by considering the transition state of the hydride addition, as depicted in the Felkin-Anh model.
Caption: Felkin-Anh model applied to the bicyclic aldehyde.
Conclusion
The stereoselective reduction of this compound is a critical transformation for accessing stereochemically defined building blocks for drug discovery and natural product synthesis. By understanding the principles of stereochemical control and selecting the appropriate reducing agent and reaction conditions, researchers can achieve high levels of diastereoselectivity. For maximal stereocontrol, the use of sterically demanding reducing agents such as L-Selectride is recommended. The Luche reduction offers a valuable alternative that can provide different or enhanced selectivity. Careful analysis of the product mixture by NMR spectroscopy is essential to confirm the stereochemical outcome of the reaction.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Winterfeldt, E. (1970). Stereoselective and Stereospecific Reactions. Angewandte Chemie International Edition in English, 9(6), 389-401.
-
Luche, J.-L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227. [Link]
-
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of α-enones by sodium borohydride in the presence of lanthanoid chlorides: a new, highly selective 1,2-reduction system. Journal of the American Chemical Society, 103(18), 5454–5459. [Link]
- Anh, N. T. (1980). Regio- and stereoselectivities in some nucleophilic reactions. Topics in Current Chemistry, 88, 145-162.
- Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462.
- Krishnamurthy, S., & Brown, H. C. (1976). Selective reductions. 19. The rapid reaction of lithium tri-sec-butylborohydride with a wide variety of organic compounds. A new, remarkably powerful and selective reducing agent. The Journal of Organic Chemistry, 41(18), 3064-3066.
- Cha, J. S., & Kim, E. J. (1994). Stereoselective reduction of cyclic ketones with trialkylborohydrides. Bulletin of the Korean Chemical Society, 15(2), 140-142.
- Eliel, E. L., & Senda, Y. (1970). Reductions with metal hydrides. XIX. The stereochemistry of reduction of cyclic and bicyclic ketones by lithium aluminum hydride and methoxy-substituted lithium aluminum hydrides. Tetrahedron, 26(11), 2411-2428.
- Brown, H. C., & Krishnamurthy, S. (1972). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.
-
DIBAL-H. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
L-Selectride. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Luche Reduction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Stastná, E., Cerný, I., Pouzar, V., & Chodounská, H. (2010). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. Steroids, 75(10), 721-725. [Link]
-
Bürgi, H. B., Dunitz, J. D., & Shefter, E. (1973). Geometrical reaction coordinates. II. Nucleophilic addition to a carbonyl group. Journal of the American Chemical Society, 95(15), 5065-5067. [Link]
-
Constantino, M. G., de Oliveira Matias, L. G., da Silva, G. V. J., & Barbieri, E. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. Química Nova, 21(6), 720-723. [Link]
-
Evans, D. A., Chapman, K. T., & Carreira, E. M. (1988). Directed reduction of β-hydroxy ketones employing tetramethylammonium triacetoxyborohydride. Journal of the American Chemical Society, 110(11), 3560-3578. [Link]
- Paquette, L. A., & Gugelchuk, M. M. (1985). Stereocontrol in the reduction of bicyclic ketones. A convenient route to endo-alcohols from bicyclo[2.2.2]octan-2-one and bicyclo[3.2.1]octan-2-one. The Journal of Organic Chemistry, 50(1), 111-113.
-
Constantino, M. G., Matias, L. G. de O., da Silva, G. V. J., & Barbieri, E. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. Química Nova, 21(6), 720-723. [Link]
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- 3. Efficient bioreduction of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]oct-7-ene-2,5-dione by genetically engineered Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bicyclo[2.2.1]hept-5-ene-2-methanol, (1R,2R,4R)- | C8H12O | CID 1868169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. ch.ic.ac.uk [ch.ic.ac.uk]
Application Notes and Protocols for the Functionalization of the Double Bond in Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction
Bicyclo[2.2.2]octene scaffolds are prevalent in medicinal chemistry and natural product synthesis due to their rigid, three-dimensional structure. This inherent rigidity allows for precise spatial orientation of substituents, making them valuable templates for structure-activity relationship (SAR) studies. Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is a particularly useful building block, possessing a reactive alkene for diverse functionalization and an aldehyde for subsequent elaborations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions.
This comprehensive guide provides detailed application notes and protocols for the selective functionalization of the double bond in this compound. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and stereochemical outcomes.
Strategic Considerations: The Role of the Aldehyde
The presence of the aldehyde group at the C-2 position is a critical consideration when planning the functionalization of the C-5 double bond. While the alkene is generally more nucleophilic and susceptible to electrophilic attack, the aldehyde can be sensitive to certain reagents, particularly strong oxidants, reductants, and nucleophiles. Therefore, a key strategic decision is whether to:
-
Directly functionalize the alkene under conditions that are compatible with the aldehyde.
-
Protect the aldehyde prior to alkene functionalization, followed by deprotection.
This guide will address both strategies, providing protocols for direct functionalization where feasible and for protection/deprotection when necessary. The most common protecting group for an aldehyde is a cyclic acetal, formed by reacting the aldehyde with a diol (e.g., ethylene glycol) under acidic catalysis. This acetal is stable to a wide range of reaction conditions and can be readily removed by acidic hydrolysis.[1][2]
Epoxidation: Synthesis of this compound-5,6-epoxide
Epoxidation of the double bond introduces a versatile three-membered ring that can be opened by various nucleophiles to generate a diverse array of 1,2-difunctionalized products. The inherent strain of the bicyclic system influences the stereochemical outcome of the epoxidation.
Mechanistic Insight & Stereoselectivity
The epoxidation of alkenes with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is a concerted reaction where the oxygen atom is delivered to one face of the double bond.[3] In the case of bicyclo[2.2.2]octene systems, the attack of the electrophilic peroxy acid generally occurs from the less sterically hindered exo face of the molecule. The bulky bicyclic framework shields the endo face, directing the incoming reagent to the more accessible side.[4]
dot graph a { layout=dot rankdir=LR node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Concerted mechanism of epoxidation with m-CPBA.
Protocol: Epoxidation with m-CPBA
This protocol describes the direct epoxidation of the alkene without prior protection of the aldehyde. m-CPBA is a mild oxidant and is generally compatible with aldehydes under these conditions.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of the aldehyde over 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired epoxide.
| Parameter | Value/Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Inert solvent that solubilizes both reactants. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |
| Stoichiometry | 1.2 eq of m-CPBA | Ensures complete consumption of the starting material. |
| Work-up | Na₂S₂O₃ and NaHCO₃ washes | Removes excess peroxide and the m-chlorobenzoic acid byproduct.[5] |
Dihydroxylation: Synthesis of Bicyclo[2.2.2]octane-5,6-diol-2-carboxaldehyde
Syn-dihydroxylation of the double bond yields a cis-diol, another versatile intermediate for further synthetic transformations. Osmium tetroxide is the reagent of choice for this transformation due to its high stereoselectivity and reliability.
Mechanistic Insight & Stereoselectivity
The dihydroxylation with osmium tetroxide (OsO₄) proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate.[6][7] This intermediate is then hydrolyzed to yield the cis-diol. Similar to epoxidation, the bulky OsO₄ reagent approaches the bicyclic system from the less hindered exo face, resulting in the formation of the exo,exo-diol.
dot graph a { layout=dot rankdir=LR node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Mechanism of syn-dihydroxylation with OsO₄.
Protocol: Catalytic Dihydroxylation (Upjohn Conditions)
Due to the high cost and toxicity of osmium tetroxide, it is typically used in catalytic amounts with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO).[8][9] The aldehyde group is generally stable under these mild conditions.
Materials:
-
This compound
-
N-methylmorpholine N-oxide (NMO), 50 wt% solution in water
-
Osmium tetroxide (OsO₄), 4 wt% solution in water
-
Acetone
-
Water
-
Saturated aqueous sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add NMO (1.2 eq) to the solution and stir.
-
Add the catalytic amount of OsO₄ solution (e.g., 1-2 mol%) to the reaction mixture. The solution will typically turn dark brown or black.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 12-24 hours.
-
Quench the reaction by adding an excess of saturated aqueous Na₂SO₃ or NaHSO₃ solution and stir for 30 minutes until the color dissipates.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
| Parameter | Value/Condition | Rationale |
| Reagents | Catalytic OsO₄, Stoichiometric NMO | Reduces cost and toxicity of OsO₄. NMO re-oxidizes the osmium catalyst.[8] |
| Solvent | Acetone/Water | Co-solvent system to dissolve both the organic substrate and the inorganic reagents. |
| Work-up | Na₂SO₃ or NaHSO₃ | Reduces the osmate ester and quenches any remaining OsO₄.[10] |
Hydrogenation: Synthesis of Bicyclo[2.2.2]octane-2-carboxaldehyde
Catalytic hydrogenation is a straightforward method to reduce the double bond, yielding the saturated bicyclo[2.2.2]octane-2-carboxaldehyde. This reaction is typically high-yielding and clean.
Mechanistic Insight & Stereoselectivity
Catalytic hydrogenation occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[11] The alkene adsorbs onto the catalyst surface, followed by the delivery of hydrogen atoms from the same face. In the case of bicyclo[2.2.2]octene systems, adsorption occurs preferentially on the less sterically hindered exo face.
dot graph a { layout=dot rankdir=LR node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Heterogeneous catalytic hydrogenation.
Protocol: Catalytic Hydrogenation with Pd/C
Under standard hydrogenation conditions, the aldehyde functionality is generally stable. However, over-reduction to the corresponding alcohol can occur under harsh conditions (high pressure, high temperature, or prolonged reaction times).
Materials:
-
This compound
-
Palladium on carbon (Pd/C), 10 wt%
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.[12][13]
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an atmosphere of hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which is often pure enough for subsequent steps. If necessary, purify by column chromatography.
| Parameter | Value/Condition | Rationale |
| Catalyst | 10% Pd/C | Highly efficient and commonly used catalyst for alkene hydrogenation.[14] |
| Solvent | Ethanol or Ethyl Acetate | Protic solvents like ethanol can sometimes accelerate the reaction rate.[12] |
| Pressure | Atmospheric (H₂ balloon) | Sufficient for the reduction of the unhindered double bond. |
| Work-up | Filtration through Celite® | Safely and effectively removes the heterogeneous catalyst.[15] |
Halogenation: Synthesis of 5,6-Dibromobicyclo[2.2.2]octane-2-carboxaldehyde
Electrophilic addition of halogens, such as bromine, across the double bond provides access to vicinal dihalides. These compounds are valuable precursors for elimination reactions to re-form a double bond or for nucleophilic substitution reactions.
Mechanistic Insight & Stereoselectivity
The addition of bromine to an alkene proceeds through a cyclic bromonium ion intermediate.[16][17] This intermediate is then attacked by a bromide ion in an Sₙ2-like fashion, leading to anti-addition of the two bromine atoms. In the case of the bicyclo[2.2.2]octene system, the initial electrophilic attack of bromine can occur from the exo or endo face. However, the subsequent nucleophilic attack by the bromide ion will occur from the opposite face. Due to steric hindrance, the formation of the exo-bromonium ion is generally favored, followed by endo attack of the bromide ion. However, rearrangements can sometimes occur in these systems.[18][19]
dot graph a { layout=dot rankdir=LR node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Formation of a bromonium ion intermediate leads to anti-addition.
Protocol: Bromination with Molecular Bromine
This reaction should be performed with caution due to the corrosive and toxic nature of bromine. The aldehyde group is generally stable to these conditions, but it is advisable to protect it as an acetal if performing subsequent reactions that are incompatible with the aldehyde.
Materials:
-
This compound
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in CCl₄ or DCM in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of bromine (1.0 eq) in the same solvent.
-
Add the bromine solution dropwise to the stirred aldehyde solution. The characteristic red-brown color of bromine should disappear upon addition.
-
Continue the addition until a faint persistent bromine color is observed.
-
Stir the reaction at 0 °C for an additional 30 minutes.
-
Quench any excess bromine by adding saturated aqueous Na₂S₂O₃ solution until the color is discharged.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dibromide.
-
The product may be purified by recrystallization or column chromatography if necessary.
| Parameter | Value/Condition | Rationale |
| Solvent | CCl₄ or DCM | Inert solvent for the bromination reaction. |
| Temperature | 0 °C | Helps to control the reaction and minimize side reactions. |
| Stoichiometry | ~1.0 eq of Br₂ | Titration with bromine solution until a persistent color is a common method to avoid excess reagent. |
| Work-up | Na₂S₂O₃ wash | Removes any unreacted bromine. |
Characterization Data Guidance
The successful functionalization of this compound can be confirmed by standard spectroscopic techniques.
-
¹H NMR: The disappearance of the vinyl proton signals (typically in the range of 6.0-6.5 ppm) is a key indicator of double bond functionalization. The appearance of new signals corresponding to the protons on the newly functionalized carbons (e.g., protons adjacent to hydroxyl, epoxide, or halogen groups) will be observed.
-
¹³C NMR: The disappearance of the sp² carbon signals of the alkene (typically 130-140 ppm) and the appearance of new sp³ carbon signals at higher field are indicative of a successful reaction.
-
IR Spectroscopy: The disappearance of the C=C stretch (around 1640 cm⁻¹) confirms the reaction of the double bond. The characteristic C=O stretch of the aldehyde (around 1720-1730 cm⁻¹) should remain, while new stretches (e.g., a broad O-H stretch for the diol around 3200-3600 cm⁻¹) will appear.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the expected mass of the functionalized product.
Conclusion
The protocols and application notes provided in this guide offer a robust framework for the selective functionalization of the double bond in this compound. By understanding the underlying mechanisms and stereochemical principles, researchers can confidently employ these methods to generate a wide range of valuable intermediates for applications in drug discovery, natural product synthesis, and materials science. Careful consideration of the reactivity of the aldehyde group and the use of protective group strategies where necessary will ensure successful and high-yielding transformations.
References
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Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]
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Osmium tetroxide. Wikipedia. Available at: [Link]
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Dihydroxylation. Chemistry LibreTexts. Available at: [Link]
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A Thesis entitled MStudies in the Bicyclo(3*2.2)nonane System” submitted to the University of Glasgow for the Degree of Doctor. Available at: [Link]
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OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. Available at: [Link]
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Synthesis of Bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols (Bishomoinositols) as Glycosidase Inhibitors. Figshare. Available at: [Link]
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Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). MDPI. Available at: [Link]
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Dihydroxylation of cycloadducts. ResearchGate. Available at: [Link]
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A Convenient Method for Dihydroxylation of Olefins by the Combined Use of Osmium Tetroxide and Dihydroxyphenyiborane. Organic Chemistry Portal. Available at: [Link]
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Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
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Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. ResearchGate. Available at: [Link]
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Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Sci-Hub. Available at: [Link]
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m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]
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stereochemistry of the epoxidation of bicyclo[2.2.1]hept-2-ene and its 7-syn-substituted derivatives. a dft study. ResearchGate. Available at: [Link]
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Synthesis of bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols (Bishomoinositols) as glycosidase inhibitors. PubMed. Available at: [Link]
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FUNCTIONALIZATION OF SATURATED HYDROCARBONS: HIGH TEMPERATURE BROMINATION A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL A. Available at: [Link]
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Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Electrophilic addition of bromine to alkenes: mechanism and stereochemistry. YouTube. Available at: [Link]
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The Strategic Application of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde in the Synthesis of Novel Bioactive Molecules
Introduction: The Bicyclo[2.2.2]octane Scaffold - A Rising Star in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. A key strategy in this endeavor is the exploration of unique three-dimensional molecular scaffolds that can confer advantageous physicochemical and pharmacological properties to drug candidates. The rigid, non-planar bicyclo[2.2.2]octane framework has emerged as a particularly valuable motif. Its defined spatial arrangement of substituents allows for precise control over the presentation of pharmacophoric elements, leading to improved target engagement and selectivity. Furthermore, the bicyclo[2.2.2]octane core is increasingly utilized as a bioisostere for aromatic rings, a substitution that can enhance metabolic stability, solubility, and other ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of a versatile building block, Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde , in the synthesis of diverse and potentially bioactive molecules. We will delve into the synthesis of this key intermediate and explore its subsequent transformations into valuable downstream products with potential applications in antiviral and neuroscience research.
Part 1: Synthesis of the Core Scaffold: this compound
The foundation for the synthesis of a wide array of bioactive molecules is the efficient construction of the core bicyclo[2.2.2]octene scaffold. The most direct and atom-economical approach to this compound is through a classic Diels-Alder reaction . This [4+2] cycloaddition between a conjugated diene and a dienophile is a powerful tool for the formation of six-membered rings with excellent stereochemical control.
Reaction Principle
The synthesis involves the reaction of 1,3-cyclohexadiene (the diene) with acrolein (the dienophile). The concerted nature of the Diels-Alder reaction, proceeding through a single cyclic transition state, ensures a high degree of predictability and efficiency. The reaction is typically performed under thermal conditions, often in a high-boiling solvent to provide the necessary activation energy.
Caption: Diels-Alder synthesis of the core scaffold.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-Cyclohexadiene
-
Acrolein (freshly distilled)
-
Toluene (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine 1,3-cyclohexadiene (1.0 equivalent) and a slight excess of acrolein (1.1 equivalents). The reaction can be performed neat or in a high-boiling solvent such as toluene for better temperature control.
-
Reaction Conditions: Heat the mixture to a gentle reflux (typically 100-150 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is generally complete within a few hours to overnight, depending on the scale.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and any unreacted starting materials.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,3-Cyclohexadiene | Acrolein | Toluene | 110-120 | 4-6 | 75-85 |
Table 1: Representative reaction conditions for the synthesis of this compound.
Part 2: Key Transformations of the Aldehyde Moiety for Molecular Diversification
The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. Two particularly powerful methods for elaborating this core scaffold are the Wittig reaction and reductive amination.
Wittig Reaction: Olefination for Carbon Chain Extension
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[1] This reaction is highly reliable for forming a new carbon-carbon double bond at the position of the original carbonyl group. By employing the Wittig reaction on this compound, a vinyl group can be introduced, yielding 2-vinylbicyclo[2.2.2]oct-5-ene . This diene is a valuable intermediate for further functionalization, including participation in subsequent cycloaddition reactions or as a substrate for metathesis.
Caption: Wittig olefination of the core aldehyde.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.05 equivalents) dropwise. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide. Stir the mixture at this temperature for 30 minutes.
-
Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a non-polar solvent such as hexanes) to afford 2-vinylbicyclo[2.2.2]oct-5-ene as a colorless oil. A 75% yield has been reported for this transformation.[2]
| Starting Material | Wittig Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Ph3PCH3Br | n-BuLi | THF | -78 to RT | 12 | ~75[2] |
Table 2: Representative conditions for the Wittig methylenation.
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a cornerstone of medicinal chemistry, providing a direct route to primary, secondary, and tertiary amines from carbonyl compounds.[3][4] This one-pot reaction typically involves the formation of an imine or iminium ion intermediate from the aldehyde and an amine, followed by its in-situ reduction with a suitable hydride reagent. This transformation is particularly valuable as the amine functionality is a key feature of a vast number of bioactive molecules, imparting basicity for salt formation and participating in crucial hydrogen bonding interactions with biological targets.
Caption: Reductive amination for the synthesis of diverse amines.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM, anhydrous)
-
Acetic acid (glacial)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DCM, add benzylamine (1.1 equivalents).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired secondary amine.
| Aldehyde | Amine | Reducing Agent | Solvent | Temperature | Time (h) | Typical Yield (%) |
| This compound | Benzylamine | NaBH(OAc)3 | DCM | Room Temp. | 12-16 | 70-90 |
| This compound | Aniline | NaBH(OAc)3 | DCM | Room Temp. | 12-16 | 65-85 |
Table 3: Representative conditions for reductive amination.
Part 3: Applications in the Synthesis of Bioactive Molecules
The strategic functionalization of this compound opens avenues to a variety of bioactive molecular scaffolds. The rigid bicyclic core, combined with the diverse functionalities that can be introduced, makes this a powerful platform for drug discovery in multiple therapeutic areas.
Antiviral Agents: Scaffolds for SARS-CoV-2 Inhibitors
The global health crisis caused by SARS-CoV-2 has spurred intensive research into novel antiviral therapies. The main protease (3CLpro) of the virus is a prime target for drug development due to its essential role in viral replication. Recent studies have highlighted the potential of the bicyclo[2.2.2]octene scaffold as a core element in the design of non-covalent 3CLpro inhibitors.[5][6][7] The rigid nature of this scaffold allows for the precise positioning of substituents to interact with the active site of the protease. The derivatives of this compound, particularly the amines and their further elaborated structures, can serve as starting points for the synthesis of novel 3CLpro inhibitors.
Neuroscience Research: Building Blocks for Nicotinic Acetylcholine Receptor (nAChR) Ligands
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems. Dysregulation of nAChR signaling is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Consequently, the development of selective nAChR modulators is an active area of research. The bicyclo[2.2.2]octane framework is a key structural component of several potent and selective nAChR ligands.[1][6][8][9][10] The amine derivatives synthesized from this compound can be further elaborated to incorporate the necessary pharmacophoric elements for nAChR binding, such as aromatic or heteroaromatic moieties, making this a valuable platform for the discovery of novel neuroscience research tools and potential therapeutics.
Conclusion
This compound is a versatile and strategically important building block for the synthesis of novel bioactive molecules. Its efficient synthesis via the Diels-Alder reaction, coupled with the facile derivatization of the aldehyde functionality through robust reactions like the Wittig olefination and reductive amination, provides a powerful platform for generating molecular diversity. The demonstrated utility of the bicyclo[2.2.2]octene scaffold in the design of antiviral agents and neuroscience-related compounds underscores the potential of this synthetic platform. The protocols and applications detailed in this note are intended to empower researchers to explore the rich chemical space accessible from this valuable starting material, thereby accelerating the discovery of the next generation of therapeutic agents.
References
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Jurgec, M., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Pharmaceuticals, 15(5), 539. Available at: [Link]
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Dallanoce, C., et al. (2017). Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists Based on the Spirocyclic Quinuclidine-Δ2-Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation. ChemMedChem, 12(15), 1225-1235. Available at: [Link]
- Cook, J., et al. (2016). Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure-Activity Relationship. Journal of Medicinal Chemistry, 59(24), 11171-11181. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01506
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Fülöp, F., et al. (2013). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 18(11), 13357-13373. Available at: [Link]
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De Lucchi, O., et al. (2017). Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists Based on the Spirocyclic Quinuclidine-Δ2 -Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation. ChemMedChem, 12(15). Available at: [Link]
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Whitney, J. G., et al. (1968). Antiviral agents. I. Bicyclo[2.2.2]octan- and -oct-2-enamines. Journal of Medicinal Chemistry, 11(5), 937-941. Available at: [Link]
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Jurgec, M., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL Main Protease. ResearchGate. Available at: [Link]
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Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Available at: [Link]
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Leber, P. A., et al. (2014). Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). Molecules, 19(2), 1527-1543. Available at: [Link]
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Quadri, M., et al. (2017). Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists Based on the Spirocyclic Quinuclidine-Δ2-Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation. ResearchGate. Available at: [Link]
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Zaitseva, G. S., et al. (2009). Antiviral spirooliganones C and D with a unique spiro[bicyclo[2.2.2]octane-2,2′-bicyclo[3.1.0]hexane] carbon skeleton. Semantic Scholar. Available at: [Link]
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Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis: Additions to C-X π-Bonds, Part 2 (Vol. 2). Elsevier. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Pelliccia, S., et al. (2021). Recent progress in reductive amination reaction. ResearchGate. Available at: [Link]
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catalytic hydrogenation of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
An Application Guide to the Selective Catalytic Hydrogenation of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Abstract
This document provides a comprehensive technical guide for the to the corresponding saturated aldehyde, Bicyclo[2.2.2]octane-2-carboxaldehyde. The bicyclo[2.2.2]octane scaffold is a rigid, well-defined three-dimensional structure prevalent in medicinal chemistry and materials science. This protocol emphasizes chemoselectivity—the preferential reduction of the carbon-carbon double bond while preserving the aldehyde functional group. We delve into the underlying reaction mechanism, stereochemical considerations, a comparative analysis of catalyst systems, and provide a detailed, field-proven experimental protocol suitable for research and development laboratories.
Introduction and Significance
The transformation of unsaturated bicyclic compounds into their saturated analogues is a cornerstone of synthetic chemistry. Bicyclo[2.2.2]octane derivatives, in particular, serve as valuable building blocks and structural mimics in drug discovery, offering a conformationally restricted core that can precisely orient substituents for interaction with biological targets.[1] The starting material, this compound, is readily accessible via a Diels-Alder reaction between 1,3-cyclohexadiene and acrolein.[2]
The primary challenge in this synthesis is achieving high chemoselectivity. The aldehyde group is also susceptible to reduction, which would yield the corresponding alcohol. Therefore, the choice of catalyst and reaction conditions is paramount to selectively hydrogenate the alkene moiety. This application note focuses on utilizing heterogeneous palladium on carbon (Pd/C) as a robust and selective catalyst for this transformation.
Mechanism and Stereochemical Control
The Horiuti-Polanyi Mechanism
The catalytic hydrogenation of alkenes on the surface of a solid metal catalyst, such as palladium, is a well-understood heterogeneous process.[3] The generally accepted Horiuti-Polanyi mechanism involves several key steps:[4][5]
-
Adsorption: Both the alkene and molecular hydrogen (H₂) adsorb onto the active sites of the palladium catalyst surface.
-
H-H Bond Cleavage: The catalyst facilitates the dissociation of the H-H bond, forming reactive metal-hydride species on the surface.[4]
-
Stepwise Hydrogen Transfer: One hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate that remains bonded to the catalyst.
-
Second Hydrogen Transfer: A second hydrogen atom is transferred to the other carbon, forming the saturated alkane product.
-
Desorption: The newly formed alkane desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
This surface-mediated reaction mechanism dictates the stereochemical outcome.
Diagram 1: Simplified workflow of the Horiuti-Polanyi mechanism on a catalyst surface.
Stereoselectivity: The Rule of Syn-Addition
A critical consequence of the surface-catalyzed mechanism is that both hydrogen atoms are delivered to the same face of the alkene π-system.[6][7] This is known as syn-addition. For a rigid bicyclic system like this compound, the alkene face must approach the catalyst surface. Steric hindrance dictates which face is more accessible. The bulky bicyclic framework generally blocks one face, forcing the alkene to adsorb via its less sterically hindered side.[6] In this substrate, the exo face is significantly more accessible than the endo face, leading to the predictable formation of the syn-exo addition product.
Catalyst Selection: Heterogeneous vs. Homogeneous Systems
The choice of catalyst is the most critical parameter in this synthesis. Both heterogeneous and homogeneous catalysts can effect hydrogenation, but they differ significantly in their properties and suitability for this specific transformation.[8]
-
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture (e.g., Pd/C).[3] Their primary advantage is the ease of separation from the reaction mixture by simple filtration, allowing for catalyst recovery and reuse. For this application, palladium on carbon is highly effective and exhibits excellent chemoselectivity for reducing alkenes in the presence of aldehydes.
-
Homogeneous Catalysts: These are soluble in the reaction medium, existing in the same phase as the reactants (e.g., Wilkinson's catalyst, [RhCl(PPh₃)₃]). They often operate under milder conditions and can offer high selectivity.[8] However, their removal from the product can be complex and costly, often requiring chromatographic separation, which is a significant drawback.
| Feature | Heterogeneous Catalyst (e.g., 10% Pd/C) | Homogeneous Catalyst (e.g., Wilkinson's) |
| Phase | Solid (in liquid/gas) | Same phase as reactants (liquid)[8] |
| Separation | Simple filtration | Often difficult; may require chromatography |
| Reusability | High | Generally low and expensive to recycle[8] |
| Conditions | Often requires elevated pressure/temperature | Typically mild (room temp, 1 atm H₂)[8] |
| Chemoselectivity | Excellent for C=C over C=O (with Pd) | Can be tuned, but may reduce aldehydes |
| Active Sites | Not well-defined; surface-dependent[8] | Well-defined, single-site species[8] |
Given the requirements for high chemoselectivity and operational simplicity, 10% Palladium on Carbon (Pd/C) is the recommended catalyst for this protocol.
Detailed Experimental Protocol
This protocol describes the hydrogenation of this compound on a 1 mmol scale.
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable. Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources. Use appropriate pressure-rated equipment.
-
Palladium on Carbon: Pd/C is pyrophoric, especially when dry and saturated with hydrogen. Do not allow the catalyst to dry in the air after the reaction. Quench the catalyst carefully as described in the work-up procedure.
-
Solvents: Ethyl acetate is flammable. Handle with care.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
Equipment and Reagents
-
Equipment:
-
50 mL two-neck round-bottom flask
-
Magnetic stir bar and stir plate
-
Septa
-
Hydrogen balloon (heavy-walled)
-
Vacuum/Nitrogen manifold with needles
-
Syringes and needles
-
Filtration setup (Büchner funnel or a Celite® pad in a pipette)
-
-
Reagents:
-
This compound (136.19 g/mol )[9]
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Ethyl Acetate (EtOAc), anhydrous
-
Nitrogen gas (for inerting)
-
Hydrogen gas (for reaction)
-
Celite® 545 or equivalent filtration aid
-
Reaction Setup and Procedure
Diagram 2: Experimental workflow for catalytic hydrogenation.
-
Preparation: To a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (136 mg, 1.0 mmol).
-
Carefully add 10% Pd/C (50% wet, ~20 mg, ~10 mol% dry weight).
-
Add anhydrous ethyl acetate (10 mL).
-
Seal the flask with a septum on one neck. Attach the other neck to a vacuum/nitrogen manifold via a stopcock adapter.
-
Inerting: Submerge the flask in a water bath to manage any initial exotherm. Vigorously stir the suspension. Carefully evacuate the flask until the solvent begins to bubble, then backfill with nitrogen. Repeat this vacuum/nitrogen cycle three times to ensure an inert atmosphere.
-
Hydrogenation: Replace the nitrogen line with a hydrogen line connected to a balloon. Evacuate the flask and backfill with hydrogen. Repeat this vacuum/hydrogen cycle three times.
-
Leave the flask under a positive pressure of hydrogen (from the balloon) and stir the reaction vigorously at room temperature. A robust vortex is essential for good gas-liquid mixing.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as judged by the disappearance of the starting material), carefully purge the flask with nitrogen for 5-10 minutes to remove all residual hydrogen.
-
Filtration: Prepare a small plug of Celite® in a Pasteur pipette or on a small Büchner funnel. Under a flow of nitrogen, carefully transfer the reaction mixture onto the Celite® pad to filter off the Pd/C catalyst.
-
CAUTION: The catalyst on the filter pad is highly pyrophoric. Immediately quench it by slowly adding water or placing the entire pad into a beaker of water. Do not allow it to dry in the air.
-
Rinse the flask and the filter pad with additional ethyl acetate (2 x 5 mL).
-
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, Bicyclo[2.2.2]octane-2-carboxaldehyde. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.
Product Characterization and Analysis
Proper analysis is crucial to confirm the structure, purity, and stereochemistry of the product.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for confirming the completion of the reaction.
-
Method: A small aliquot of the reaction mixture is diluted, filtered, and injected into the GC-MS.
-
Expected Results: The chromatogram should show the disappearance of the starting material peak (this compound) and the appearance of a new, single major peak for the product (Bicyclo[2.2.2]octane-2-carboxaldehyde) with a longer retention time. The mass spectrum of the product peak should correspond to the expected molecular weight (MW = 138.21 g/mol ).
| Compound | Retention Time (Typical) | Key MS Fragments (m/z) |
| Starting Material | Shorter | 136 (M+), 107, 91, 79 |
| Product | Longer | 138 (M+), 110, 95, 81 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural elucidation.[10]
-
¹H NMR: The most telling change will be the complete disappearance of the olefinic proton signals, typically found in the δ 6.0-6.5 ppm region for the starting material. New aliphatic proton signals will appear in the δ 1.2-2.5 ppm range. The aldehyde proton signal (δ ~9.5-10.0 ppm) should remain, confirming the chemoselectivity of the reaction.
-
¹³C NMR: Similarly, the olefinic carbon signals (δ ~130-140 ppm) will be absent in the product spectrum.[10] These will be replaced by new sp³-hybridized carbon signals in the aliphatic region (δ ~20-40 ppm). The aldehyde carbonyl carbon (δ ~200-205 ppm) should remain intact.
Troubleshooting
-
Incomplete Reaction: If the starting material persists after 6 hours, ensure the stirring is vigorous enough for efficient gas transfer. The catalyst may be old or poisoned; in this case, the reaction can be filtered and re-subjected to the conditions with fresh catalyst. Applying a slightly higher pressure of H₂ (e.g., 50 psi in a Parr shaker) can also accelerate the reaction.[11]
-
Aldehyde Reduction: If alcohol by-product is observed, the reaction may have been run for too long or at too high a temperature. Palladium catalysts are generally selective, but over-reduction can occur under forcing conditions.[4] Ensure the reaction is monitored and stopped upon consumption of the alkene.
-
Catalyst Isomerization: With some palladium catalysts, isomerization of adjacent stereocenters can occasionally occur, though it is less common than with alkenes.[6] If a mixture of diastereomers is observed, using a platinum catalyst (e.g., PtO₂) may mitigate this side reaction.
References
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]
-
Hydrogenation of Alkenes | Definition, Mechanism & Examples. (n.d.). Study.com. [Link]
-
Catalytic Hydrogenation. (n.d.). ChemTalk. [Link]
-
Hydrogenation of Alkenes. (n.d.). Open Library Publishing Platform. [Link]
-
Hydrogenation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(6), 917-926. [Link]
-
Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts | Summary and Q&A. (2016). Glasp. [Link]
-
Heterogenous vs Homogenous catalysis. (n.d.). ChemBAM. [Link]
-
Homogeneous vs Heterogeneous Catalysts. (n.d.). University of Toronto. [Link]
-
Fanning, D., et al. (2016). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. ACS Medicinal Chemistry Letters, 7(5), 511-516. [Link]
-
Watanabe, A., et al. (2016). Hydrogenation Reactions during Pyrolysis-Gas Chromatography/Mass Spectrometry Analysis of Polymer Samples Using Hydrogen Carrier Gas. Analytical Chemistry, 88(10), 5462-5468. [Link]
-
Hydrogenation Reactions during Pyrolysis-Gas Chromatography/Mass Spectrometry Analysis of Polymer Samples Using Hydrogen Carrier. (2016). Frontier-Lab. [Link]
-
Table 1 1 H NMR spectra of dibenzobicyclo[2.2.2]octane derivatives. (n.d.). ResearchGate. [Link]
-
Homogeneous and Heterogeneous Catalysis. (2023). Chemistry LibreTexts. [Link]
-
Mechanistic comparison of heterogeneous and homogeneous hydrogenation. (n.d.). ScienceDirect. [Link]
-
Burnell, D. J., et al. (1987). Facial (syn-anti) stereoselectivity in the Diels-Alder reactions of spiro(bicyclo[2.2.2]octane...). Canadian Journal of Chemistry, 65(1), 154-162. [Link]
- Bicyclic fragrance materials and processes therefor. (1976). U.S.
-
This compound. (n.d.). PubChem. [Link]
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- 1. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of Polymers from Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde Derivatives
Introduction: The Architectural Advantage of Bicyclic Monomers in Polymer Science
In the quest for advanced polymeric materials with tailored properties, the molecular architecture of the monomeric building blocks is of paramount importance. Bicyclo[2.2.2]octene skeletons represent a class of rigid, strained cyclic olefins that serve as exceptional monomers in Ring-Opening Metathesis Polymerization (ROMP). The inherent ring strain in these bicyclic systems provides a powerful thermodynamic driving force for the polymerization process, enabling the synthesis of well-defined polymers with high molecular weights and narrow polydispersity indices.[1][2]
The incorporation of the bicyclo[2.2.2]octane unit into a polymer backbone imparts significant rigidity, leading to materials with high glass transition temperatures (Tg) and enhanced thermal stability.[3] Furthermore, the bicyclo[2.2.2]octene framework allows for the precise stereochemical placement of functional groups. The aldehyde functionality at the 2-position of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, in particular, offers a versatile handle for post-polymerization modification, allowing for the introduction of a wide array of chemical moieties and the development of functional materials for diverse applications, including specialty polymers and advanced materials.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its subsequent polymerization via ROMP. We will delve into the causality behind the experimental choices, provide detailed, step-by-step protocols, and present characterization data to ensure scientific integrity and reproducibility.
Part 1: Monomer Synthesis - The Diels-Alder Approach to this compound
The most efficient and widely adopted method for the synthesis of the bicyclo[2.2.2]octene core is the Diels-Alder reaction, a powerful [4+2] cycloaddition.[5][6] In this case, 1,3-cyclohexadiene acts as the diene and acrolein serves as the dienophile. The reaction can be thermally initiated or catalyzed by a Lewis acid to enhance the reaction rate and control the stereoselectivity, favoring the formation of the endo isomer.[6]
Figure 1: Diels-Alder synthesis of the target monomer.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for Lewis acid-catalyzed Diels-Alder reactions involving 1,3-cyclohexadiene and acrolein.[6]
Materials:
-
1,3-Cyclohexadiene
-
Acrolein (freshly distilled)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,3-cyclohexadiene (1.2 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Addition of Dienophile and Catalyst: In a separate flask, prepare a solution of freshly distilled acrolein (1.0 equivalent) in anhydrous DCM. Add this solution to the dropping funnel. Add boron trifluoride etherate (0.1 equivalents) to the stirred solution of 1,3-cyclohexadiene in DCM.
-
Reaction: Slowly add the acrolein solution from the dropping funnel to the reaction flask over a period of 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a colorless oil. The reaction typically yields a mixture of endo and exo isomers, with the endo isomer being the major product.[6]
Characterization Data:
| Parameter | Value |
| Appearance | Colorless oil |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| Boiling Point | 67-70 °C at 12 mmHg |
| ¹H NMR (CDCl₃) | Characteristic peaks for olefinic, aldehydic, and bicyclic protons |
| ¹³C NMR (CDCl₃) | Signals corresponding to the bicyclic and carbonyl carbons |
| IR (neat) | Strong C=O stretch around 1720 cm⁻¹ |
Part 2: Polymer Synthesis - Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful polymerization technique for strained cyclic olefins, driven by the relief of ring strain.[1][2] Grubbs' catalysts, which are ruthenium-based alkylidene complexes, are highly effective for ROMP due to their remarkable functional group tolerance and controllable reactivity.[7] The choice of the specific Grubbs' catalyst generation (G-I, G-II, or G-III) can influence the polymerization kinetics and the properties of the resulting polymer. For monomers with potentially coordinating groups like aldehydes, the more robust second or third-generation catalysts are often preferred.
Figure 2: ROMP of the bicyclic aldehyde monomer.
Experimental Protocol: ROMP of this compound
The following is a general protocol for the ROMP of functionalized bicyclic monomers using a second-generation Grubbs' catalyst. The monomer-to-catalyst ratio can be adjusted to target a specific polymer molecular weight.
Materials:
-
This compound (purified and degassed)
-
Grubbs' Second Generation Catalyst
-
Anhydrous and degassed dichloromethane (DCM) or toluene
-
Ethyl vinyl ether (for termination)
-
Methanol (for precipitation)
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, prepare a stock solution of the monomer in anhydrous, degassed DCM. In a separate vial, dissolve the Grubbs' Second Generation Catalyst in a small amount of anhydrous, degassed DCM.
-
Polymerization: In a reaction vial equipped with a magnetic stir bar, add the monomer solution. The monomer-to-catalyst ratio is typically in the range of 50:1 to 500:1, depending on the desired molecular weight. Vigorously stir the monomer solution and inject the catalyst solution.
-
Reaction Monitoring: The polymerization is typically rapid and may be accompanied by an increase in viscosity. The reaction is usually allowed to proceed for 1-4 hours at room temperature. The progress can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy (disappearance of monomer olefinic signals) or Gel Permeation Chromatography (GPC).
-
Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for an additional 20-30 minutes.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. The polymer will typically precipitate as a solid.
-
Purification and Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Polymer Characterization Data (Representative):
The following table presents typical data for polymers derived from functionalized bicyclo[2.2.2]octene monomers. Actual values will depend on the specific reaction conditions.
| Parameter | Typical Value Range |
| Number-Average Molecular Weight (Mn) | 10,000 - 100,000 g/mol (controlled by monomer/catalyst ratio) |
| Polydispersity Index (PDI) | 1.1 - 1.4 (indicative of a controlled polymerization) |
| Glass Transition Temperature (Tg) | > 250 °C (for rigid bicyclic backbones)[3] |
Conclusion and Future Outlook
The synthetic protocols detailed in this application note provide a robust framework for the preparation of polymers derived from this compound. The Diels-Alder synthesis offers an efficient route to the monomer, while Ring-Opening Metathesis Polymerization with Grubbs' catalysts enables the controlled synthesis of well-defined polymers. The aldehyde functionality serves as a versatile platform for further chemical transformations, opening avenues for the development of novel functional materials with applications in areas such as drug delivery, advanced coatings, and high-performance plastics. The inherent rigidity of the bicyclo[2.2.2]octane backbone ensures the resulting polymers exhibit excellent thermal stability, a critical attribute for many advanced applications. Further exploration of different derivatives of this monomer and copolymerization with other cyclic olefins will undoubtedly lead to a new generation of high-performance polymers with precisely tailored properties.
References
-
Grubbs, R. H. Handbook of Metathesis. Wiley-VCH, 2003 . [Link]
-
Bielawski, C. W.; Grubbs, R. H. Living Ring-Opening Metathesis Polymerization. Progress in Polymer Science, 2007 , 32(1), 1-29. [Link]
-
Hsiao, S.-H.; Lin, S.-W. Synthesis and Characterization of Novel Polyimides Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride and Aromatic Diamines. Journal of Polymer Science Part A: Polymer Chemistry, 2004 , 42(13), 3349-3360. [Link]
-
PubChem Compound Summary for CID 12493694, this compound. National Center for Biotechnology Information. [Link]
-
Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 2002 , 41(10), 1668-1698. [Link]
-
Trnka, T. M.; Grubbs, R. H. The Development of L₂X₂Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 2001 , 34(1), 18-29. [Link]
-
Scholl, M.; Ding, S.; Lee, C. W.; Grubbs, R. H. Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts. Organic Letters, 1999 , 1(6), 953-956. [Link]
-
Love, J. A.; Morgan, J. P.; Trnka, T. M.; Grubbs, R. H. A Practical and Highly Active Ruthenium-Based Catalyst for Olefin Metathesis. Angewandte Chemie International Edition, 2002 , 41(21), 4035-4037. [Link]
-
Bielawski, C. W.; Benitez, D.; Grubbs, R. H. An “Endless” Route to Cyclic Polymers. Science, 2002 , 297(5589), 2041-2044. [Link]
-
PubChem. This compound. [Link]
-
NIST Chemistry WebBook. Bicyclo[2.2.2]oct-5-en-2-one. [Link]
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- 2. par.nsf.gov [par.nsf.gov]
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- 4. This compound | C9H12O | CID 12493694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde Synthesis
Welcome to the technical support center for the synthesis of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important bicyclic aldehyde in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction, improve yields, and ensure the purity of your final product.
Overview: The Diels-Alder Approach
The synthesis of this compound is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction. In its most common form, this reaction involves the cycloaddition of a 1,3-cyclohexadiene with a suitable dienophile. However, the specified target is more commonly synthesized via the reaction between 1,3-cyclopentadiene and acrolein . This reaction is notable for its atom economy and ability to rapidly generate molecular complexity.
The reaction proceeds via a concerted mechanism, forming a six-membered ring and creating up to four new stereocenters.[1] Understanding the factors that control this reaction's rate and stereoselectivity is paramount to achieving high yields and the desired isomer.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most likely causes?
Low yields in this Diels-Alder reaction are a common issue and typically stem from three primary sources: the purity of your diene, the stability of your dienophile, and suboptimal reaction conditions.
-
Purity of Cyclopentadiene : At room temperature, cyclopentadiene rapidly undergoes a self-Diels-Alder reaction to form its dimer, dicyclopentadiene.[2][3] If you use aged cyclopentadiene, the concentration of the required monomer is significantly reduced, leading to poor conversion.
-
Acrolein Polymerization : Acrolein is a highly reactive α,β-unsaturated aldehyde that is prone to polymerization, especially at higher temperatures or in the presence of light, acid, or base impurities.[2] This side reaction depletes the dienophile, directly impacting your yield.
-
Suboptimal Reaction Conditions : The Diels-Alder reaction is reversible.[2] High temperatures can favor the retro-Diels-Alder reaction, where the product decomposes back into the starting materials. Conversely, a temperature that is too low may result in an impractically slow reaction rate.
Q2: I'm observing a mixture of products. How do I control the stereoselectivity (endo vs. exo)?
The formation of endo and exo stereoisomers is an inherent feature of this reaction.
-
The endo adduct is generally the kinetically favored product, especially under thermal conditions at lower temperatures. This preference is explained by the "Alder Endo Rule," which posits stabilizing secondary orbital interactions between the π-system of the diene and the carbonyl group of the dienophile in the transition state.[2][3]
-
The exo adduct is often the thermodynamically more stable product due to reduced steric hindrance.[2]
Therefore, to favor the endo product, use the lowest practical reaction temperature. For enhanced control and to significantly boost the formation of one isomer (typically endo), the use of a Lewis acid catalyst is the most effective strategy.[3][4]
Q3: What is the role of a Lewis acid, and is it necessary?
While not strictly necessary, using a Lewis acid catalyst is highly recommended for optimizing this reaction. Lewis acids (e.g., AlCl₃, BF₃, SnCl₄, ZnCl₂) coordinate to the carbonyl oxygen of acrolein.[3][5] This has two major benefits:
-
Rate Acceleration : The coordination makes the acrolein more electron-deficient, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[3][6][7] This reduces the HOMO-LUMO energy gap between the diene and dienophile, dramatically accelerating the reaction rate—sometimes by a factor of 10⁵.[3] This allows the reaction to proceed efficiently at lower temperatures, which minimizes side reactions like polymerization and retro-Diels-Alder.
-
Enhanced Selectivity : Lewis acids enhance the secondary orbital interactions, which typically leads to a significant increase in the endo:exo ratio.[3][4] For instance, the uncatalyzed reaction of cyclopentadiene with methyl acrylate gives an 82:12 endo:exo ratio, whereas the AlCl₃-catalyzed reaction yields a 99:1 ratio.[3]
Troubleshooting Guide & Optimization Protocols
This section provides specific, actionable solutions to common experimental problems.
Problem 1: Preparing High-Purity Cyclopentadiene Monomer
-
Question: How do I ensure my cyclopentadiene is pure and monomeric?
-
Answer: You must "crack" the dicyclopentadiene dimer immediately before use. This is a retro-Diels-Alder reaction conducted by heating the dimer and distilling the lower-boiling monomer.
-
Set up a fractional distillation apparatus. The receiving flask should be cooled in an ice bath (0 °C) to prevent the freshly distilled monomer from re-dimerizing.
-
Place dicyclopentadiene in the distillation flask with a boiling chip or magnetic stir bar.
-
Slowly heat the dicyclopentadiene to its boiling point (~170 °C).
-
The cyclopentadiene monomer will distill over at a much lower temperature (~41 °C ). Collect the distillate, keeping it cold.
-
Use the freshly cracked, cold cyclopentadiene immediately. Do not store it for extended periods, even at low temperatures, as dimerization will occur.[3]
Problem 2: Preventing Acrolein Polymerization
-
Question: My reaction mixture is turning into a thick, insoluble sludge. How can I prevent this?
-
Answer: This is a classic sign of acrolein polymerization.[2] To prevent this, you must control the purity of the acrolein and the reaction conditions.
-
Use Fresh Acrolein: Use a freshly opened bottle of acrolein that contains a polymerization inhibitor (like hydroquinone). If the purity is suspect, distill it under reduced pressure immediately before the reaction.
-
Maintain Low Temperature: Lowering the reaction temperature significantly reduces the rate of polymerization. If using a Lewis acid catalyst, you can often run the reaction at temperatures as low as -78 °C.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which can initiate polymerization.
-
Controlled Addition: Add the cyclopentadiene dropwise to the acrolein solution (or the acrolein-Lewis acid complex) at a low temperature. This maintains a low instantaneous concentration of the diene and helps control the reaction exotherm.
Problem 3: Implementing Lewis Acid Catalysis Effectively
-
Question: I want to use a Lewis acid catalyst. What is the best practice for setting up this reaction?
-
Answer: The key to successful Lewis acid catalysis is the rigorous exclusion of water, as water will deactivate the catalyst.
-
Glassware Preparation: Flame-dry all glassware (round-bottom flask, addition funnel) under vacuum or assemble it hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: In the reaction flask, dissolve the Lewis acid (e.g., 0.1 to 1.0 molar equivalents of AlCl₃ or BF₃·OEt₂) in a dry, inert solvent (e.g., dichloromethane, toluene).
-
Complex Formation: Cool the Lewis acid solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Slowly add the acrolein dropwise. Stir for 15-30 minutes to allow the Lewis acid-acrolein complex to form.
-
Diene Addition: Add the freshly cracked, cold cyclopentadiene dropwise to the reaction mixture over 30-60 minutes.
-
Monitoring & Quenching: Monitor the reaction by TLC or GC. Once complete, quench the reaction by slowly adding a proton source, such as a saturated aqueous solution of sodium bicarbonate or ammonium chloride, while the flask is still cold.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
Data & Characterization
Table 1: Comparison of Reaction Conditions
| Parameter | Thermal (Uncatalyzed) | Lewis Acid Catalyzed (e.g., AlCl₃) | Causality & Rationale |
| Temperature | 0 °C to Room Temp. | -78 °C to 0 °C | Lowering temperature minimizes side reactions; Lewis acids accelerate the reaction, allowing for much lower temperatures.[2][3] |
| Reaction Time | Several hours to days | 30 minutes to a few hours | The catalyst dramatically increases the reaction rate.[3] |
| Typical Yield | Moderate to Good | Good to Excellent | Reduced side reactions (polymerization, retro-Diels-Alder) and faster conversion lead to higher isolated yields. |
| endo:exo Ratio | Good (e.g., ~4:1) | Excellent (e.g., >20:1) | The Lewis acid enhances secondary orbital interactions, strongly favoring the kinetic endo product.[3][4] |
| Solvent | Diethyl ether, Toluene | Dichloromethane, Toluene (Anhydrous) | Catalyzed reactions require dry, non-coordinating solvents to prevent deactivation of the Lewis acid. |
Table 2: Key Compound Properties
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Notes |
| 1,3-Cyclopentadiene | C₅H₆ | 66.10 | ~41 °C | Must be freshly prepared from its dimer.[2] |
| Acrolein | C₃H₄O | 56.06 | 52.7 °C | Highly flammable, toxic, and prone to polymerization.[2] |
| This compound | C₉H₁₂O | 136.19 | ~190-195 °C (est.) | Product exists as a mixture of endo and exo isomers.[8] |
Characterization Notes (¹H NMR)
Confirming your product and determining the endo:exo ratio is readily accomplished with ¹H NMR spectroscopy. Key signals to look for include:
-
Aldehyde Proton (-CHO): A singlet or doublet around 9.5-10.0 ppm. The chemical shift and coupling constant can differ slightly between the endo and exo isomers.
-
Olefinic Protons (-CH=CH-): Two distinct multiplets, typically between 6.0 and 6.5 ppm.
-
Bridgehead Protons: Complex multiplets in the aliphatic region.
The ratio of isomers can be determined by integrating the distinct aldehyde proton signals for the endo and exo forms.
Troubleshooting Decision Tree
References
-
Luis R. Domingo, et al. (2021). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI. [Link]
-
Fujisawa, H., et al. (2018). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. PMC - NIH. [Link]
-
Chemistry LibreTexts (2021). 1.3: Diels-Alder Reactions. Chemistry LibreTexts. [Link]
-
Fujisawa, H., et al. (2018). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. ResearchGate. [Link]
-
Roth, W. R., et al. (2022). Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). MDPI. [Link]
-
Yates, P., et al. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Sci-Hub. [Link]
-
Stothers, J. B., et al. (1984). Synthesis of Bicyclo[2.2.2]oct-5-en-2-ones via a Tandem Intermolecular Michael Addition Intramolecular Aldol Process (a Bridged Robinson Annulation). ResearchGate. [Link]
-
Kumar, A., et al. (2018). Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. [Link]
-
Cadierno, V., et al. (2009). Diels-Alder reaction of acrolein with cyclopentadiene catalyzed by ruthenium. ResearchGate. [Link]
-
PubChem (2024). This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory | MDPI [mdpi.com]
- 7. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C9H12O | CID 12493694 - PubChem [pubchem.ncbi.nlm.nih.gov]
controlling endo/exo selectivity in Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde synthesis
An In-Depth Guide to Controlling Endo/Exo Selectivity
This technical guide, prepared by our senior application scientists, provides researchers and drug development professionals with a comprehensive resource for navigating the stereochemical challenges in the synthesis of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde via the Diels-Alder reaction of 1,3-cyclohexadiene and acrolein. We will move from foundational principles to practical troubleshooting and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs) - The Scientific Principles
This section addresses the core concepts governing the stereochemical outcome of this classic [4+2] cycloaddition.
Q1: What are the endo and exo isomers in this specific synthesis?
A: The endo and exo isomers are diastereomers that arise from the different ways the dienophile (acrolein) can approach the diene (1,3-cyclohexadiene). In the context of the bicyclo[2.2.2]octene framework, the key distinction is the orientation of the aldehyde substituent (-CHO) relative to the longer bridge of the bicyclic system.
-
Endo Isomer: The aldehyde group is oriented syn (on the same side) to the larger, six-membered ring bridge. This arrangement is generally considered more sterically hindered in the final product.[1]
-
Exo Isomer: The aldehyde group is oriented anti (on the opposite side) to the larger bridge, pointing away from the bulk of the ring system. This isomer is typically less sterically hindered and therefore more thermodynamically stable.[2][3][4]
Q2: What is the "Alder Endo Rule" and why is the endo product often the major product under standard conditions?
A: The Alder Endo Rule is an empirical observation stating that the endo isomer is the kinetically preferred product in many Diels-Alder reactions.[1][5] This preference is not based on the stability of the final product, but rather the stability of the transition state leading to it. The prevailing explanation is the concept of "secondary orbital interactions."[1][3] In the endo transition state, the pi-orbitals of the electron-withdrawing aldehyde group on the dienophile can interact favorably with the developing pi-bond orbitals at the C2 and C3 positions of the diene. This stabilizing interaction lowers the activation energy of the endo pathway, causing it to proceed faster than the exo pathway, where such an interaction is geometrically impossible.[1]
Q3: What is the difference between kinetic and thermodynamic control in this reaction?
A: The concepts of kinetic and thermodynamic control are crucial for directing the selectivity of this reaction.[1][6]
-
Kinetic Control: This regime governs reactions that are run under irreversible or quasi-irreversible conditions, typically at lower temperatures.[6] The product ratio is determined by the relative rates of formation. Since the endo transition state is lower in energy, the endo product forms faster and will be the major isomer.[1][3]
-
Thermodynamic Control: This occurs when the reaction is reversible, which for the Diels-Alder reaction, can be achieved by using higher temperatures.[6][7] At elevated temperatures, the initially formed kinetic (endo) adduct has enough energy to undergo a retro-Diels-Alder reaction, reverting to the starting materials.[6] Over time, an equilibrium is established, and the product distribution will reflect the relative thermodynamic stabilities of the isomers. Since the exo product is sterically less hindered and more stable, it will be the major product under these conditions.[2][4]
Q4: How do Lewis acids influence the endo/exo ratio?
A: Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄, Yb(OTf)₃) are powerful catalysts for the Diels-Alder reaction that can dramatically increase both the reaction rate and the endo-selectivity.[1][3][8] The Lewis acid coordinates to the carbonyl oxygen of the acrolein. This has two key effects:
-
It makes the dienophile more electron-deficient, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduces the HOMO-LUMO energy gap between the diene and dienophile, accelerating the reaction.[3][9]
-
It enhances the magnitude of the orbital coefficients on the carbonyl group, which strengthens the secondary orbital interactions that preferentially stabilize the endo transition state.[1] This leads to a significant increase in the endo:exo ratio compared to the uncatalyzed reaction.[3]
Section 2: Troubleshooting Guide - Common Experimental Issues
Q1: My reaction is yielding a nearly 1:1 mixture of endo and exo isomers. How can I favor the endo product?
A: A low selectivity ratio indicates that the kinetic preference for the endo pathway is not being sufficiently exploited or that the reaction conditions are allowing for equilibration.
-
Solution 1: Lower the Reaction Temperature. The energy difference between the endo and exo transition states is often small. Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) will make it more difficult for the system to overcome the higher activation barrier of the exo pathway, thus favoring the kinetic endo product.[6]
-
Solution 2: Introduce a Lewis Acid Catalyst. As detailed in FAQ 4, adding a catalytic amount (5-20 mol%) of a Lewis acid like AlCl₃ or TiCl₄ can dramatically enhance the inherent preference for the endo transition state, often leading to ratios exceeding 95:5.[3] See Protocol 1 for a detailed procedure.
Q2: I need to synthesize the thermodynamically favored exo isomer. What conditions are required?
A: To obtain the exo isomer as the major product, you must run the reaction under thermodynamic control, allowing the system to reach equilibrium.
-
Solution: Increase the Reaction Temperature. Perform the reaction in a high-boiling solvent (e.g., toluene, xylene) at elevated temperatures (e.g., 110-140 °C) for an extended period.[6] This ensures that the retro-Diels-Alder reaction can occur, allowing the initially formed endo product to convert back to the starting materials and then reform as the more stable exo product. You can even start with the pure endo isomer and heat it to achieve this isomerization.[6] See Protocol 2 for guidance.
Q3: The reaction is very slow and the overall yield is poor.
A: Slow reaction rates are common for less reactive diene/dienophile pairs, especially at low temperatures.
-
Solution 1: Use a Lewis Acid Catalyst. This is the most effective way to accelerate the reaction. Lewis acids can increase the reaction rate by several orders of magnitude, allowing the reaction to complete in a shorter time and at lower temperatures, which also helps suppress side reactions.[3]
-
Solution 2: Increase Concentration. Le Chatelier's principle applies here. Running the reaction at a higher concentration can favor the forward cycloaddition reaction. However, be cautious of increased polymerization.
-
Solution 3: Consider High Pressure. While less accessible for many labs, applying ultrahigh pressure can also significantly accelerate Diels-Alder reactions and improve yields.[8]
Q4: I'm observing significant polymerization and formation of dark, tarry byproducts.
A: Both 1,3-cyclohexadiene and acrolein can be prone to polymerization, especially in the presence of acid catalysts or at high temperatures.
-
Solution 1: Use Freshly Purified Reagents. Acrolein, in particular, should be freshly distilled before use to remove any polymeric inhibitors or impurities. 1,3-cyclohexadiene should also be pure.
-
Solution 2: Control Temperature. Add the dienophile slowly to the diene solution at a low temperature to manage any exotherm.
-
Solution 3: Minimize Reaction Time. Use conditions (e.g., Lewis acid catalysis) that promote the desired reaction at a much faster rate than the competing polymerization pathways. Monitor the reaction by TLC or GC-MS to stop it as soon as the starting material is consumed.
Section 3: Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of endo-Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
This protocol is designed to maximize the yield of the kinetically favored endo isomer using Lewis acid catalysis.
Materials:
-
1,3-Cyclohexadiene (freshly prepared or purchased high purity)
-
Acrolein (freshly distilled before use)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
To the flask, add 1,3-cyclohexadiene (1.0 eq) dissolved in anhydrous DCM (approx. 0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (0.1 eq) via syringe while maintaining the internal temperature below -70 °C.
-
In a separate flask, prepare a solution of freshly distilled acrolein (1.1 eq) in anhydrous DCM.
-
Add the acrolein solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC (staining with p-anisaldehyde or KMnO₄).
-
Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution. Caution: Quenching is exothermic.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., silica gel, 5-15% ethyl acetate in hexanes) to yield the pure endo-aldehyde.
Protocol 2: Thermodynamically Controlled Synthesis of exo-Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
This protocol uses high temperature to allow the reaction to equilibrate, favoring the more stable exo isomer.
Materials:
-
1,3-Cyclohexadiene
-
Acrolein
-
Toluene or Xylene (anhydrous)
-
Hydroquinone (as a polymerization inhibitor)
-
Standard glassware for reflux
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-cyclohexadiene (1.0 eq), toluene (approx. 1.0 M), and a small amount of hydroquinone (approx. 0.1 mol%).
-
Add acrolein (1.2 eq) to the flask.
-
Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 12-24 hours. The extended time is necessary to ensure equilibrium is reached.
-
Monitor the reaction by GC-MS to observe the endo/exo ratio. The reaction is complete when the ratio stabilizes in favor of the exo isomer.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product via flash column chromatography. The exo isomer is typically less polar and will elute before the endo isomer.
Section 4: Data Summary
The following table summarizes the expected stereochemical outcomes under various conditions. Ratios are representative and can vary based on exact concentrations and catalysts used.
| Condition | Temperature | Catalyst | Typical Endo:Exo Ratio | Dominant Control |
| 1 | Room Temperature | None | ~ 4 : 1 | Kinetic[6] |
| 2 | -78 °C | TiCl₄ (10 mol%) | > 95 : 5 | Kinetic[3] |
| 3 | 110 °C (Reflux) | None | ~ 1 : 4 | Thermodynamic[4][6] |
Section 5: Visualization of Key Concepts
The following diagrams illustrate the mechanistic pathways and a decision-making workflow for controlling the reaction's stereochemistry.
Caption: Reaction coordinate diagram showing kinetic vs. thermodynamic pathways.
Caption: Decision workflow for controlling endo/exo selectivity.
References
-
Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]
-
PMC. (n.d.). Molecular design principles towards exo-exclusive Diels–Alder reactions. [Link]
-
Master Organic Chemistry. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?[Link]
-
Semantic Scholar. (n.d.). ON THE ORIGIN OF THE ENDO/EXO SELECTIVITY IN DIELS-ALDER REACTIONS. [Link]
-
Master Organic Chemistry. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. [Link]
-
PMC. (n.d.). Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization. [Link]
-
Scientific Reports. (2016). Unconventional exo selectivity in thermal normal-electron-demand Diels–Alder reactions. [Link]
-
Chemistry LibreTexts. (2021). 1.3: Diels-Alder Reactions. [Link]
-
ChemTube3D. (n.d.). Diels-Alder reaction - endo vs exo - transition states. [Link]
-
Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. [Link]
-
ACS Publications. (n.d.). DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. [Link]
-
PMC. (n.d.). The simplest Diels–Alder reactions are not endo-selective. [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process. [Link]
-
ResearchGate. (n.d.). (PDF) Catalytic asymmetric oxa-Diels–Alder reaction of acroleins with simple alkenes. [Link]
-
Sci-Hub. (n.d.). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. [Link]
-
ResearchGate. (2025). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. [Link]
-
PMC. (2022). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. [Link]
-
ResearchGate. (2025). Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf)3·2H2O and Ultrahigh Pressures. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Molecular design principles towards exo-exclusive Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
preventing polymerization of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde during storage
Welcome to the dedicated technical support guide for Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile bicyclic aldehyde in their work. Its unique structure, a product of a Diels-Alder reaction, makes it a valuable building block, but also introduces stability challenges. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to ensure the long-term stability and purity of your material during storage.
Understanding the Instability of this compound
This compound is susceptible to degradation, primarily through polymerization, which can compromise the integrity of your experiments. The two main pathways for this polymerization are:
-
Free-Radical Polymerization: The vinyl group (the carbon-carbon double bond) in the bicyclic ring is susceptible to free-radical initiated polymerization. This process can be triggered by exposure to light, heat, or trace amounts of peroxides that may form upon exposure to air.
-
Aldol Condensation: The aldehyde functional group can undergo acid- or base-catalyzed aldol addition and condensation reactions. This results in the formation of dimers and higher-order oligomers, leading to increased viscosity and the appearance of solid precipitates.
Both pathways can be accelerated by improper storage conditions. Therefore, meticulous handling and storage are paramount.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned viscous and cloudy. What is happening?
A1: Increased viscosity and cloudiness are classic signs of polymerization. This indicates that the individual molecules of the aldehyde are reacting with each other to form larger polymer chains. This can be a result of exposure to air (oxygen), light, or elevated temperatures. Immediate action is required to prevent the entire sample from solidifying.
Q2: What are the ideal storage conditions for this compound?
A2: Based on its chemical properties and safety data sheets, the ideal storage conditions are as follows:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) | Reduces the rate of both free-radical and aldol polymerization reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, which can initiate free-radical polymerization and oxidation.[1] |
| Light | Amber glass vial or stored in the dark | Prevents light-induced (photochemical) initiation of free-radical polymerization. |
| Container | Tightly sealed container | Prevents exposure to atmospheric oxygen and moisture.[1] |
Q3: Should I add a stabilizer to my this compound upon receipt?
A3: For long-term storage, adding a stabilizer is highly recommended. Commercial sources may already contain a small amount of an inhibitor, but it is good practice to add a radical inhibitor like hydroquinone to ensure stability, especially if the container will be opened multiple times.
Q4: What is the recommended concentration of hydroquinone to use as an inhibitor?
A4: A common concentration for inhibiting polymerization in reactive monomers is 100-200 ppm (parts per million) of hydroquinone. It is crucial not to add an excessive amount, as it may interfere with subsequent reactions.
Q5: Can I reverse the polymerization if my sample has started to thicken?
A5: If the polymerization is in its early stages (slight increase in viscosity), it may be possible to salvage the unpolymerized monomer. This is typically achieved by vacuum distillation to separate the volatile monomer from the non-volatile polymer. However, if the sample has solidified, recovery is generally not feasible.
Troubleshooting Guide
This section provides a structured approach to common problems encountered during the storage of this compound.
Problem 1: Observation of Precipitate or Solidification
-
Symptoms: White or yellowish precipitate forms in the liquid, or the entire sample has solidified.
-
Cause: Advanced polymerization.
-
Solution:
-
Assess the extent: If only a small amount of precipitate is present, the remaining liquid may be salvageable by decanting or filtration, followed immediately by purification (see Troubleshooting Protocol 1).
-
If solidified: The product is likely unusable for most applications. Proper disposal according to your institution's guidelines is recommended.
-
Prevent future occurrences: Review your storage protocol. Ensure the material is stored under an inert atmosphere, refrigerated, and protected from light. Add a polymerization inhibitor to new batches upon receipt.
-
Problem 2: Discoloration (Yellowing) of the Aldehyde
-
Symptoms: The initially colorless to light yellow liquid has developed a more intense yellow or brownish hue.
-
Cause: This can be an early sign of polymerization or oxidation of the aldehyde to the corresponding carboxylic acid.
-
Solution:
-
Characterize the material: Use techniques like NMR or IR spectroscopy to check the purity and identify any new species.
-
Purification: If the discoloration is minor and purity is still high, the material can likely be used as is for many applications. If significant impurities are detected, purification by vacuum distillation is recommended.
-
Inhibitor check: If an inhibitor was added, its effectiveness may have diminished. Consider adding a fresh, small amount of inhibitor after purification.
-
Experimental Workflow: Stabilization and Storage
Caption: Workflow for proper stabilization and storage of this compound.
Detailed Experimental Protocols
Protocol 1: Addition of Hydroquinone Inhibitor
This protocol describes how to prepare a stock solution of hydroquinone and add it to your aldehyde for effective inhibition of free-radical polymerization.
Materials:
-
This compound
-
Hydroquinone
-
Anhydrous, inhibitor-free solvent (e.g., diethyl ether or dichloromethane)
-
Volumetric flasks and pipettes
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Prepare a Hydroquinone Stock Solution:
-
In a fume hood, accurately weigh 10 mg of hydroquinone.
-
Dissolve it in 100 mL of anhydrous diethyl ether in a volumetric flask to create a 100 µg/mL (100 ppm) stock solution.
-
Note: Diethyl ether is highly flammable and should be handled with extreme care away from ignition sources.
-
-
Calculate the Required Volume of Stock Solution:
-
Determine the mass of your this compound.
-
To achieve a final concentration of 100 ppm, you will add 1 µL of the stock solution for every 1 g of the aldehyde. For example, for 10 g of aldehyde, you would add 10 µL of the stock solution.
-
-
Adding the Inhibitor:
-
Place your aldehyde in a suitable flask.
-
Using a micropipette, add the calculated volume of the hydroquinone stock solution to the aldehyde.
-
Gently swirl the flask to ensure thorough mixing.
-
-
Solvent Removal (Optional but Recommended):
-
If the presence of a trace amount of diethyl ether is undesirable for your application, you can remove it by briefly applying a gentle stream of inert gas over the surface of the liquid while gently swirling. Avoid vigorous bubbling.
-
-
Final Storage:
-
Blanket the headspace of the container with an inert gas (see Protocol 2) and seal tightly.
-
Store the stabilized aldehyde at 2-8°C in the dark.
-
Protocol 2: Inert Gas Blanketing for Storage
This procedure outlines the steps to create an inert atmosphere in your storage container, which is crucial for preventing oxygen-initiated degradation.
Materials:
-
Container with the aldehyde
-
Inert gas source (Argon or Nitrogen) with a regulator
-
A long needle or glass pipette attached to the inert gas line via tubing
-
A second, shorter needle to act as a vent
Procedure:
-
Prepare the Setup:
-
Ensure your container has a septum-lined cap or a similar seal that can be pierced by needles.
-
Set the regulator on your inert gas cylinder to a low-pressure flow (a gentle stream).
-
-
Purge the Headspace:
-
Insert the long needle through the septum, ensuring its tip is above the liquid level.
-
Insert the shorter vent needle through the septum.
-
Allow the inert gas to flow gently into the headspace for 2-5 minutes. This will displace the air, which will exit through the vent needle.
-
-
Seal the Container:
-
While the inert gas is still flowing, remove the vent needle first.
-
Then, remove the gas inlet needle. This creates a slight positive pressure of inert gas inside the container.
-
For added security, you can wrap the cap and septum with Parafilm®.
-
-
Store Appropriately:
-
Place the sealed container in a refrigerator at 2-8°C, away from light.
-
Troubleshooting Protocol 1: Purification by Vacuum Distillation
If your aldehyde shows signs of early-stage polymerization, this protocol can be used to separate the pure monomer.
Materials:
-
Partially polymerized this compound
-
Distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)
-
Vacuum pump with a cold trap
-
Heating mantle and stirrer
-
Manometer
Procedure:
-
Assemble the Apparatus:
-
Set up the distillation apparatus. Ensure all glassware is dry and joints are properly greased.
-
Place the partially polymerized aldehyde in the distillation flask with a stir bar.
-
-
Apply Vacuum:
-
Gradually apply vacuum to the system. The boiling point of this compound is reported as 73°C at 6 mmHg.
-
-
Distillation:
-
Gently heat the distillation flask while stirring.
-
Collect the fraction that distills at the expected boiling point and pressure. The polymer will remain in the distillation flask as a non-volatile residue.
-
-
Stabilize and Store:
-
Immediately after distillation, add a fresh amount of hydroquinone inhibitor (100-200 ppm) to the purified aldehyde.
-
Store the purified product under an inert atmosphere at 2-8°C.
-
Logical Relationship of Troubleshooting
Caption: Decision-making workflow for troubleshooting instability issues.
References
Sources
troubleshooting side reactions in Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde modifications
Welcome to the technical support center for Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde. This versatile building block is a cornerstone in the synthesis of complex molecules in materials science and drug development. Its strained bicyclic structure and reactive aldehyde group offer unique synthetic handles. However, these same features can lead to a variety of challenging side reactions.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues encountered during its modification. We will delve into the causality behind these side reactions and offer robust, self-validating protocols to ensure the integrity of your experimental outcomes.
Section 1: General Issues & Starting Material Integrity
Before troubleshooting specific reaction pathways, it is critical to address the stability and purity of the starting material. This compound is known to be sensitive to both air and heat[1][2].
Question: My reaction yield is consistently low, and I observe multiple unidentified spots on my TLC plate from the start. What could be the issue?
Answer: The primary suspect is the degradation of your starting material. This compound is prone to oxidation and polymerization upon improper storage.
-
Troubleshooting Protocol:
-
Purity Check: Before use, verify the purity of the aldehyde via GC or ¹H NMR. The aldehyde proton should appear as a distinct signal (typically a doublet). The presence of broad signals or a new peak in the carboxylic acid region (10-12 ppm) indicates degradation.
-
Proper Storage: Store the aldehyde under an inert atmosphere (argon or nitrogen), at a low temperature (2-8 °C), and protected from light.
-
Solvent Purity: Ensure your reaction solvents are anhydrous and deoxygenated. For ether solvents, it is critical to test for and remove peroxides, as they can initiate radical side reactions.
-
Section 2: Troubleshooting Common Side Reactions
This section addresses the most frequently encountered side reactions during the chemical modification of the bicyclic aldehyde.
Issue 1: Retro-Diels-Alder Reaction
Question: I am losing my bicyclic scaffold during a reaction run at elevated temperatures. My mass spectrometry analysis shows fragments corresponding to 1,3-cyclohexadiene and acrolein. Why is this happening?
Answer: You are observing a retro-Diels-Alder reaction. The bicyclo[2.2.2]octene core is thermally labile and can revert to its diene and dienophile precursors[7][8]. This process is entropically favored at higher temperatures.
-
Mechanism: The [4+2] cycloaddition that forms the ring is reversible. Heating the system provides the activation energy needed to overcome the barrier for the reverse reaction, breaking the two sigma bonds and reforming the pi systems of 1,3-cyclohexadiene and an acrolein derivative.
Caption: Epimerization via a planar enolate intermediate.
-
Troubleshooting & Prevention:
-
pH Control: Strictly control the pH of your reaction. Avoid strongly basic or acidic conditions if stereochemical retention is desired. Use non-nucleophilic, sterically hindered bases if a base is required.
-
Temperature: Epimerization is often faster at higher temperatures. Running reactions at lower temperatures can preserve the initial stereochemistry.
-
Reagent Choice: When performing reactions at the aldehyde (e.g., Wittig, Grignard), consider the basicity of the reagents. Salt-free Wittig reagents or the use of organocerium reagents instead of Grignards can sometimes mitigate epimerization.
-
Issue 3: Oxidation to Carboxylic Acid
Question: A significant portion of my product is the corresponding carboxylic acid, even when I am not running an oxidation reaction. How can I prevent this?
Answer: Aldehydes are very easily oxidized to carboxylic acids, and this can happen unintentionally due to exposure to atmospheric oxygen.
-
Mechanism: The oxidation can be initiated by light, trace metals, or radical initiators, often proceeding through a radical chain mechanism involving atmospheric oxygen.
Caption: Unintentional oxidation of the aldehyde to a carboxylic acid.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: This is the most critical control parameter. Run all reactions under a rigorously maintained inert atmosphere of nitrogen or argon. Use Schlenk techniques or a glovebox for highly sensitive transformations.
-
Solvent Degassing: Use solvents that have been degassed by methods such as freeze-pump-thaw or by sparging with an inert gas for an extended period.
-
Antioxidants: For storage or long reactions, adding a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts can be effective, provided it does not interfere with your desired reaction.
-
Issue 4: Polymerization
Question: My reaction mixture becomes viscous or forms an insoluble precipitate, and I get a very low yield of the desired product. What is happening?
Answer: The unsaturated aldehyde is polymerizing. This is a common and aggressive side reaction for acrolein and its derivatives, which can undergo polymerization through multiple mechanisms (anionic, cationic, or radical).[6]
-
Troubleshooting & Prevention:
-
Strictly Neutral Conditions: Maintain the reaction medium as close to neutral as possible. Buffer the reaction if necessary.
-
Temperature Control: Keep the reaction temperature low to slow down the rate of polymerization.
-
Monomer Concentration: Running the reaction at a lower concentration (higher dilution) can sometimes disfavor the intermolecular polymerization reaction relative to the desired intramolecular or bimolecular reaction.
-
Section 3: Troubleshooting Workflow
For a systematic approach to diagnosing issues, follow this workflow.
Caption: A systematic workflow for troubleshooting side reactions.
Section 4: Quantitative Data Summary
| Side Reaction | Key Trigger(s) | Favored Conditions | Preventative Measures |
| Retro-Diels-Alder | High Temperature | > 80-100 °C, prolonged heating | Lower temperature, shorter reaction times, microwave heating |
| Epimerization | Acid or Base | pH < 4 or pH > 8, elevated temperature | Strict pH control (pH 6-7), low temperature, non-coordinating solvents |
| Oxidation | Oxygen, Light | Air exposure, peroxide contaminants | Inert atmosphere (N₂ or Ar), degassed solvents, opaque reaction vessel |
| Polymerization | Acid/Base, Radicals | Uncontrolled pH, high concentration | Neutral pH, radical inhibitors (e.g., BHT), low temperature, dilute conditions |
| Rearrangement | Strong Lewis/Brønsted Acids | Harsh acidic conditions, specific reagents | Avoid strong acids, use milder catalysts |
Section 5: Example Protocol: Wittig Olefination
This protocol for converting the aldehyde to an alkene incorporates many of the preventative measures discussed.
Objective: To synthesize 2-vinylbicyclo[2.2.2]oct-5-ene from this compound. A similar procedure has been reported in the literature.[11]
Materials:
-
Methyltriphenylphosphonium bromide (recrystallized)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free and freshly distilled from sodium/benzophenone
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound (purified by column chromatography, >98%)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
Ylide Preparation:
-
Suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise via syringe. The solution will turn a characteristic deep yellow/orange color.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.
-
-
Aldehyde Addition:
-
Cool the ylide suspension to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of this compound (1.0 eq.) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide suspension over 30-60 minutes. Maintain the temperature below -70 °C to minimize side reactions.
-
-
Reaction & Quench:
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC (staining with potassium permanganate).
-
Once the starting material is consumed, slowly quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
-
Workup & Purification:
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to isolate the desired alkene.
-
References
-
Domino retro Diels–Alder/Diels–Alder reaction: an efficient protocol for the synthesis of highly functionalized bicyclo[2.2.2]octenones and bicyclo[2.2.2]octadienones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. PubMed Central. Available at: [Link]
-
What are the reaction conditions for the polymerization of acroleic acid?. Profolus Blog. Available at: [Link]
-
Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. Arkat USA. Available at: [Link]
-
3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions. MDPI. Available at: [Link]
- Technical Support Center: Synthesis of (1S,4S)-bicyclo[2.2.2]octane... Google Cloud.
- Polymerization of acrolein. Google Patents.
-
Anionic Polymerization of Acrolein. ACS Publications. Available at: [Link]
-
Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). PubMed Central. Available at: [Link]
-
Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Semantic Scholar. Available at: [Link]
-
Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry. Available at: [Link]
-
Schematic formula for acrolein polymerization under alkaline conditions... ResearchGate. Available at: [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. labproinc.com [labproinc.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 4. Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | 40610-12-6 [sigmaaldrich.com]
- 5. kaitai-pec.com [kaitai-pec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Domino retro Diels–Alder/Diels–Alder reaction: an efficient protocol for the synthesis of highly functionalized bicyclo[2.2.2]octenones and bicyclo[2.2.2]octadienones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2657192A - Polymerization of acrolein - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde Synthesis
Welcome to the technical support center for the synthesis and optimization of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this important synthetic building block. The core of this molecule's synthesis lies in the Diels-Alder reaction, a powerful tool for forming six-membered rings with excellent stereochemical control.[1] This document will delve into the nuances of optimizing this reaction to achieve high yields and purity.
I. Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of this compound, which is typically prepared via the Diels-Alder reaction between 1,3-cyclohexadiene and acrolein.
Issue 1: Low Yield of this compound
Question: My Diels-Alder reaction between 1,3-cyclohexadiene and acrolein is resulting in a consistently low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in this Diels-Alder reaction can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
1. Reactant Purity and Stability:
-
1,3-Cyclohexadiene: This diene can undergo oxidation or polymerization upon storage. Ensure you are using freshly distilled or a high-purity grade of 1,3-cyclohexadiene.
-
Acrolein: Acrolein is highly reactive and prone to polymerization, especially in the presence of light, acid, or base. Use freshly distilled, inhibitor-free acrolein for best results. The presence of a polymerization inhibitor in the commercially available reagent can also affect reactivity and should be removed prior to use.
2. Reaction Conditions:
-
Temperature: While the Diels-Alder reaction is thermally allowed, excessive heat can promote the retro-Diels-Alder reaction, reducing the overall yield.[1] Conversely, temperatures that are too low may lead to impractically slow reaction rates. A systematic optimization of the reaction temperature is crucial.
-
Pressure: High pressure can significantly accelerate the Diels-Alder reaction and improve yields, particularly for less reactive dienes like 1,3-cyclohexadiene.[2][3] Applying pressures in the range of 9-16 kbar has been shown to be effective.[3]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. While thermal reactions are often carried out in non-polar solvents like toluene or xylene, Lewis acid-catalyzed reactions may require chlorinated solvents like dichloromethane.[4]
3. Side Reactions:
-
Polymerization: As mentioned, acrolein is prone to polymerization. This can be minimized by using fresh, pure starting materials and carefully controlling the reaction temperature. The use of radical inhibitors (in appropriate, non-interfering amounts) can sometimes be beneficial, but this should be approached with caution as it can also inhibit the desired reaction.
-
Isomerization: Depending on the reaction conditions, isomerization of the product or starting materials can occur.
Experimental Protocol for Yield Optimization:
-
Reactant Purification:
-
Distill 1,3-cyclohexadiene immediately before use.
-
Distill acrolein under reduced pressure, adding a small amount of a polymerization inhibitor like hydroquinone to the distillation flask, but collecting the inhibitor-free distillate.
-
-
Systematic Parameter Screening:
-
Set up a series of small-scale reactions to screen different temperatures (e.g., 80°C, 100°C, 120°C in a sealed tube).
-
If high-pressure equipment is available, explore its effect on the reaction yield.[3]
-
Evaluate a range of solvents with varying polarities.
-
Issue 2: Poor endo/exo Selectivity
Question: I am obtaining a mixture of endo and exo isomers of this compound. How can I improve the selectivity for the desired endo product?
Answer:
The stereochemical outcome of the Diels-Alder reaction is a critical aspect, with the endo product often being the kinetically favored isomer due to secondary orbital interactions.[5][6] However, the exo isomer is typically the thermodynamically more stable product.[6] Here’s how to enhance endo selectivity:
1. Kinetic vs. Thermodynamic Control:
-
Kinetic Control: To favor the endo product, the reaction should be run under conditions that favor the kinetically controlled pathway. This generally means using lower temperatures and shorter reaction times.
-
Thermodynamic Control: Higher temperatures and longer reaction times can lead to equilibration and favor the formation of the more stable exo isomer.
2. Lewis Acid Catalysis:
-
The use of a Lewis acid catalyst is a highly effective strategy to enhance endo selectivity.[5] Lewis acids coordinate to the carbonyl oxygen of acrolein, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital).[7] This enhances the secondary orbital interactions that stabilize the endo transition state.[5]
-
Common Lewis acids for this purpose include BF₃·OEt₂, AlCl₃, ZnCl₂, and Yb(OTf)₃.[2][7][8] The choice and amount of Lewis acid should be carefully optimized.
3. Solvent Effects:
-
Solvent polarity can influence the endo/exo selectivity, although this effect is often less pronounced than that of Lewis acid catalysis.
Experimental Protocol for Improving endo Selectivity:
-
Low-Temperature Reaction:
-
Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Lewis Acid Catalysis:
-
In a dry, inert atmosphere, dissolve acrolein in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂) and stir for a short period.
-
Add 1,3-cyclohexadiene dropwise and allow the reaction to proceed at the low temperature, monitoring by TLC or GC.
-
Quench the reaction carefully with an appropriate aqueous solution (e.g., saturated NaHCO₃).
-
| Catalyst | Typical Conditions | Expected Outcome | Reference |
| None (Thermal) | High Temperature | Mixture of endo and exo | [9] |
| BF₃·OEt₂ | Low Temperature | High endo selectivity | [8] |
| AlCl₃ | Moderate Temperature | Good endo selectivity | [8] |
| Yb(OTf)₃ | High Pressure | Excellent endo selectivity | [2] |
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying this compound from the reaction mixture. What are the recommended purification techniques?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, isomers, and polymeric byproducts. A multi-step approach is often necessary.
1. Removal of Polymeric Byproducts:
-
Polymeric material derived from acrolein is often insoluble in common organic solvents. A preliminary filtration of the crude reaction mixture can remove a significant portion of these byproducts.
2. Distillation:
-
Fractional distillation under reduced pressure is a common and effective method for purifying the product. The boiling points of the starting materials and the product are sufficiently different to allow for good separation.
3. Column Chromatography:
-
For obtaining highly pure material, especially for separating endo and exo isomers, column chromatography on silica gel is recommended.[10]
-
A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC).
Recommended Purification Workflow:
-
Work-up: After the reaction is complete, quench appropriately (if a catalyst was used) and perform an aqueous work-up to remove any water-soluble components. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Filtration: Filter the solution to remove any solid or polymeric material.
-
Solvent Removal: Carefully remove the solvent under reduced pressure.
-
Distillation: Perform a fractional distillation of the crude oil under vacuum.
-
Chromatography (if necessary): If isomeric purity is critical, further purify the relevant fractions by column chromatography.
Caption: A typical workflow for the purification of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound and what are the common impurities?
A1: Commercially available this compound typically has a purity of ≥95% as determined by gas chromatography (GC).[11][12] The most common impurities are the corresponding exo isomer, unreacted starting materials (1,3-cyclohexadiene and acrolein), and small amounts of oligomeric or polymeric byproducts.
Q2: What are the recommended storage conditions for this compound to prevent degradation?
A2: this compound is sensitive to air and heat.[11] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[13] Proper storage is crucial to prevent oxidation of the aldehyde functionality and potential polymerization or isomerization.
Q3: Can other dienophiles be used with 1,3-cyclohexadiene to synthesize related bicyclo[2.2.2]octene derivatives?
A3: Yes, 1,3-cyclohexadiene is a versatile diene that reacts with a variety of dienophiles. For example, its reaction with 2-chloroacrylonitrile followed by hydrolysis can yield Bicyclo[2.2.2]oct-5-en-2-one.[8] Maleic anhydride is another common dienophile used in reactions with substituted 1,3-cyclohexadienes.[14] The reactivity and selectivity of these reactions will depend on the electronic and steric properties of the specific dienophile used.
Q4: Are there alternative synthetic routes to the bicyclo[2.2.2]octene core structure?
A4: While the Diels-Alder reaction is the most common and efficient method, other strategies exist. For instance, a tandem intermolecular Michael addition followed by an intramolecular aldol condensation (a bridged Robinson annulation) has been developed to synthesize Bicyclo[2.2.2]oct-5-en-2-ones.[15] Additionally, multi-step sequences starting from other cyclic precursors have been reported.[16]
Caption: The Diels-Alder synthesis of this compound.
References
-
Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo) - MDPI. Available from: [Link]
-
Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018-02-09). Available from: [Link]
-
The simplest Diels–Alder reactions are not endo-selective - PMC - PubMed Central. Available from: [Link]
-
Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?. (2018-05-11). Available from: [Link]
-
Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf) 3 ·2H 2 O and Ultrahigh Pressures - ResearchGate. Available from: [Link]
-
Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate - CORE. Available from: [Link]
-
How Lewis Acids Catalyze Diels–Alder Reactions - PMC - NIH. Available from: [Link]
-
Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04390E. Available from: [Link]
-
Lewis-acid catalysed tandem reaction Diels–Alder–[17][17] sigmatropic shift between buta-1,3-dienyl thiocyanic acid ester and acryloyl chloride: application in the synthesis of 2-azabicyclo[2.2.2]oct-5-ene derivatives - RSC Publishing. Available from: [Link]
-
Exo-Selective Diels-Alder Reactions. - Semantic Scholar. Available from: [Link]
-
Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps. Available from: [Link]
-
Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PMC - PubMed Central. (2022-04-27). Available from: [Link]
- EP0053823B1 - Optically pure bicyclo (2.2.2) oct-5-en-2-ones, process for their preparation and their utilisation - Google Patents.
-
Diels-Alder Reaction. Available from: [Link]
-
Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate - ResearchGate. Available from: [Link]
-
Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate - Sci-Hub. Available from: [Link]
-
Diels–Alder reaction - Wikipedia. Available from: [Link]
-
Synthesis of Bicyclo[2.2.2]oct-5-en-2-ones via a Tandem Intermolecular Michael Addition Intramolecular Aldol Process (a Bridged Robinson Annulation). - ResearchGate. Available from: [Link]
-
Diels‐Alder reaction of acrolein and cyclohexadiene with catalyst 55. - ResearchGate. Available from: [Link]
-
This compound - PubChem. Available from: [Link]
- US3967629A - Bicyclic fragrance materials and processes therefor - Google Patents.
-
This compound, 4-methyl-1-(1-methylethyl)- - Substance Details. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0053823B1 - Optically pure bicyclo (2.2.2) oct-5-en-2-ones, process for their preparation and their utilisation - Google Patents [patents.google.com]
- 11. labproinc.com [labproinc.com]
- 12. This compound 95.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Sci-Hub. Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate / Canadian Journal of Chemistry, 1981 [sci-hub.box]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. vigon.com [vigon.com]
Technical Support Center: Scale-Up Synthesis of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Welcome to the technical support center for the synthesis of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this valuable chemical intermediate from the lab bench to pilot and production scales. We will address common challenges through a detailed troubleshooting guide and provide field-proven protocols grounded in established chemical principles.
The synthesis of this compound is most directly achieved via the Diels-Alder reaction, a powerful [4+2] cycloaddition between 1,3-cyclohexadiene and acrolein.[1][2] While elegant in principle, this reaction presents significant scale-up challenges, primarily related to the hazardous nature of acrolein and the control of reaction selectivity and exothermicity.
Caption: Overall reaction scheme for the Diels-Alder synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and scale-up of this compound.
Reaction Initiation & Control
Q1: My reaction yield is very low, or the reaction fails to initiate. What are the common causes?
A1: Low yield is a frequent issue that can typically be traced back to three primary factors: reagent quality, reaction temperature, or the inhibitor present in the acrolein starting material.
-
Reagent Purity: Both 1,3-cyclohexadiene and acrolein are susceptible to degradation. 1,3-cyclohexadiene can oxidize, while acrolein can polymerize upon storage.[3] Always use freshly distilled or high-purity reagents. Verify purity via GC or ¹H NMR before use.
-
Acrolein Inhibitor: Commercial acrolein is stabilized with an inhibitor, typically hydroquinone (0.1-0.25%), to prevent polymerization during transport and storage.[4] While essential for safety, this inhibitor can quench the free radicals sometimes involved in initiating thermal reactions or react with Lewis acid catalysts. For small-scale, non-catalyzed reactions, removing the inhibitor by distillation may be feasible (with extreme caution). For scale-up, this is not recommended . Instead, the reaction temperature must be carefully controlled to overcome the inhibition energy barrier without triggering a runaway polymerization.
-
Reaction Temperature: The Diels-Alder reaction is reversible.[5] Excessively high temperatures can favor the retro-Diels-Alder reaction, leading to the decomposition of the product back to the starting materials and reducing the overall yield.[6] The optimal temperature is a balance between achieving a sufficient reaction rate and preventing product decomposition or acrolein polymerization.
Q2: I observed a rapid temperature increase and the formation of a white or yellow solid in my reactor. What happened and how can I prevent it?
A2: You have likely experienced the violent, exothermic polymerization of acrolein.[7] This is the most significant safety hazard associated with this synthesis. Acrolein can polymerize explosively when exposed to heat (>50°C), light, acids, bases, or other chemical initiators.[3][7]
Causality: On a small scale, heat dissipates easily. During scale-up, the reactor's surface-area-to-volume ratio decreases, making heat removal less efficient. A localized "hot spot" can initiate polymerization, which is itself highly exothermic, leading to a thermal runaway.
Prevention & Mitigation:
-
Do Not Remove Inhibitor: On a large scale, always use inhibited acrolein.
-
Controlled Dosing: Add acrolein slowly and sub-surface to the heated 1,3-cyclohexadiene solution to ensure it reacts quickly and its concentration remains low.
-
Vigilant Temperature Monitoring: Use multiple temperature probes within the reactor to detect any localized exotherms.
-
Adequate Cooling: Ensure your reactor has a robust cooling system capable of handling the reaction exotherm. Perform a reaction calorimetry study to understand the thermal profile before scaling up.
-
Emergency Preparedness: Have an emergency cooling/quenching plan in place.
Caption: Troubleshooting workflow for low reaction yield.
Selectivity & Purity
Q3: My product is a mixture of endo and exo isomers. How can I control the stereoselectivity?
A3: The formation of both endo and exo isomers is a classic feature of the Diels-Alder reaction. The endo product is typically the kinetically favored product due to stabilizing secondary orbital interactions in the transition state.[5] The exo product is usually the more thermodynamically stable isomer.
-
Kinetic Control (Lower Temperature): Running the reaction at lower temperatures will favor the formation of the endo isomer.
-
Thermodynamic Control (Higher Temperature): Higher temperatures can allow for the equilibration of the endo product to the more stable exo isomer, especially if the reaction is reversible.
-
Catalysis: Lewis acids and certain organocatalysts can significantly enhance both the rate and the endo-selectivity of the reaction.[1][5][8] They operate by coordinating to the carbonyl oxygen of acrolein, lowering the energy of the LUMO and enhancing the secondary orbital interactions that favor the endo transition state.
Q4: What are the best methods for purifying this compound on a large scale?
A4: Large-scale purification requires moving away from standard laboratory chromatography where possible.
-
Fractional Vacuum Distillation: This is the most common and scalable method for purifying the product. This compound is a liquid, and there is typically a sufficient boiling point difference between it, the starting materials, and any low-boiling byproducts.[9][10] Crucially, the distillation temperature must be kept as low as possible (under vacuum) to prevent the retro-Diels-Alder reaction.
-
Dealing with Polymers: Acrolein polymer is a non-volatile solid or sludge. A preliminary filtration or decantation step after the reaction may be necessary before distillation.
-
Isomer Separation: Separating the endo and exo isomers is challenging as their physical properties are very similar.[11] Fractional distillation may not be effective. If a single isomer is required, it is far more efficient to control the selectivity during the reaction itself. For some applications, the isomer mixture is used directly.
Acrolein Handling & Safety
Q5: What are the absolute critical safety precautions for handling multi-liter or kilogram quantities of acrolein?
A5: Acrolein is highly toxic, flammable, and dangerously reactive.[7][12] All handling must be performed with extreme caution and robust engineering controls.
-
Engineering Controls: All transfers and reactions must be conducted in a closed system or within a high-performance chemical fume hood.[13] Ensure adequate ventilation. Use explosion-proof electrical equipment.[12]
-
Personal Protective Equipment (PPE): A chemical-resistant apron, face shield, and chemical goggles are mandatory.[7] Standard nitrile gloves are insufficient. Utility-grade butyl gloves must be worn over nitrile gloves. [7][13]
-
Storage: Store acrolein at 2-8°C, away from light, heat, and sources of ignition.[13] Ensure it is segregated from acids, bases, amines, and oxidizers.[7] Containers may build pressure and should be vented with care.[13]
-
Emergency Systems: An ANSI-approved safety shower and eyewash station must be immediately accessible (within 10 seconds travel time).[7] Personnel must be trained on their use.
Experimental Protocols
Disclaimer: These protocols are for informational purposes. All procedures involving hazardous materials, especially acrolein, must be preceded by a thorough risk assessment by qualified personnel.
Protocol 1: Lab-Scale Thermal Synthesis (Illustrative)
This protocol describes a basic thermal cycloaddition suitable for a small scale.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser (with a nitrogen inlet), a dropping funnel, and a thermometer.
-
Reagents: Charge the flask with 1,3-cyclohexadiene (e.g., 40 g, 0.5 mol).
-
Heating: Heat the 1,3-cyclohexadiene to a gentle reflux (~80-85°C) under a nitrogen atmosphere.
-
Addition: Add inhibited acrolein (e.g., 28 g, 0.5 mol) dropwise via the dropping funnel over 2-3 hours. Monitor the internal temperature closely; it should not rise uncontrollably.
-
Reaction: After the addition is complete, maintain the reflux for an additional 4-6 hours. Monitor the reaction progress by taking small aliquots for GC analysis.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess 1,3-cyclohexadiene under reduced pressure.
-
Purification: Purify the crude residue by vacuum distillation to yield this compound as a colorless oil.
Protocol 2: Catalyzed Scale-Up Approach (Conceptual)
This protocol outlines key considerations for a catalyzed, larger-scale reaction.
-
Setup: A jacketed glass reactor equipped with an overhead stirrer, temperature probes, a condenser, a nitrogen inlet, and a port for subsurface addition is required.
-
Inerting: The reactor must be thoroughly purged with an inert gas (nitrogen or argon).
-
Charge & Heat: Charge the reactor with a suitable solvent (e.g., toluene) and 1,3-cyclohexadiene. Heat the mixture to the target temperature (e.g., 0°C to RT, depending on the catalyst).
-
Catalyst: Add the Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl) or organocatalyst as a solution or slurry.[1][14]
-
Controlled Addition: Feed the inhibited acrolein subsurface via a dosing pump over several hours. The feed rate should be tied to the reactor's cooling capacity to maintain a stable internal temperature.
-
Monitoring: Use online or at-line monitoring (e.g., IR, GC) to track the consumption of acrolein and the formation of the product.
-
Quenching: Once the reaction is complete, cool the mixture and quench the catalyst according to established procedures (e.g., slow addition of a buffered aqueous solution).
-
Workup & Purification: Perform an aqueous workup to remove the catalyst residues. Separate the organic phase, remove the solvent, and purify the product via fractional vacuum distillation.
| Parameter | Protocol 1: Thermal Synthesis | Protocol 2: Catalyzed Synthesis | Rationale & Causality |
| Temperature | 80-85°C | 0°C to Room Temperature | Catalysts increase reaction rates, allowing for lower, safer temperatures which also improves endo selectivity.[5] |
| Acrolein Addition | Dropwise (Gravity) | Metered Pump (Subsurface) | Precise control of addition rate is critical for managing the exotherm and minimizing acrolein accumulation on scale. |
| Catalyst | None | Lewis Acid or Organocatalyst | Lowers the activation energy of the reaction, improving rate and stereoselectivity.[8] |
| Typical endo:exo Ratio | ~4:1 to 6:1 | >10:1 | Catalyst coordination enhances secondary orbital interactions, strongly favoring the endo transition state.[5] |
| Safety Focus | Reagent stability | Heat Management | The primary challenge shifts from overcoming the energy barrier to efficiently removing the heat of reaction. |
References
-
Yale University Environmental Health & Safety. (2021). Standard Operating Procedure: Acrolein. [Link]
-
University of California, Santa Barbara. (n.d.). STANDARD OPERATING PROCEDURE Acrolein. [Link]
- Caramella, P., & Quadrelli, P. (2012). Synthesis by Pericyclic Reactions. In Science of Synthesis. Thieme.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7847, Acrolein. [Link]
-
ResearchGate. (n.d.). Diels‐Alder reaction between cyclohexadiene (10) and acrolein (11) with catalyst 19 in the presence of ionic liquid. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acrolein. [Link]
-
Drakula, S., et al. (2024). The stability of acrolein solution during 96 h of storage in dark, at + 4 °C. ResearchGate. [Link]
-
ResearchGate. (n.d.). Diels‐Alder reaction of acrolein and cyclohexadiene with catalyst 55. [Link]
- O'Connor, M. J., et al. (2017). One-Pot Cannizzaro Cascade Synthesis of ortho-Fused Cycloocta-2,5-dienones. Organic Letters.
- Abele, S., et al. (2011). Design and Scale-Up of a Practical Enantioselective Route to 5-Phenylbicyclo[2.2.2]oct-5-en-2-one. Organic Process Research & Development.
-
Occupational Safety and Health Administration. (n.d.). Acrolein, Formaldehyde. U.S. Department of Labor. [Link]
- Abele, S., et al. (2011). Design and Scale-Up of Diels–Alder Reactions for the Practical Synthesis of 5-Phenylbicyclo[2.2.2]oct-5-en-2-one. Organic Process Research & Development.
- Ilias, S., & Bhan, A. (2018). Mechanistic Insight into the [4 + 2] Diels–Alder Cycloaddition over First Row d-Block Cation-Exchanged Faujasites.
- Liao, C.-C., et al. (2005). Domino retro Diels–Alder/Diels–Alder reaction: an efficient protocol for the synthesis of highly functionalized bicyclo[2.2.2]octenones and bicyclo[2.2.2]octadienones. Organic & Biomolecular Chemistry.
-
ResearchGate. (n.d.). Diels–Alder reaction between 1,3‐cyclohexadiene (14) and methyl vinyl...[Link]
-
Molbase. (n.d.). This compound, 2- (hydroxymethyl)-. [Link]
-
ResearchGate. (n.d.). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. [Link]
- Yates, P., & Langford, G. E. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones.
- Google Patents. (2009). Substituted bicyclo [2.2.2] oct/5-ene compounds and their use as cooling agents.
- Gazvoda, L., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Molecules.
-
Radboud University Repository. (n.d.). THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. [Link]
- Google Patents. (1988). Retro Diels Alder assisted polymer grafting process.
- Google Patents. (2002).
- Hjelmgaard, T., & Tanner, D. (1996). Synthesis of Optically Active Endo,endo Bicyclo[2.2.2]octane-2,5-diol, Bicyclo[2.2.2]octane-2,5-dione, and Related Compounds. The Journal of Organic Chemistry.
- Google Patents. (1982). Optically pure bicyclo (2.2.2)
- Sarpong, R., et al. (2007). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. Journal of the American Chemical Society.
-
CompTox Chemicals Dashboard. (n.d.). This compound, 4-methyl-1-(1-methylethyl)-. U.S. EPA. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12493694, this compound. [Link]
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- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Domino retro Diels–Alder/Diels–Alder reaction: an efficient protocol for the synthesis of highly functionalized bicyclo[2.2.2]octenones and bicyclo[2.2.2]octadienones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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identifying impurities in Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde samples
Welcome to the technical support center for Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis, purification, and analysis of this versatile bicyclic aldehyde. This guide provides in-depth, experience-based insights and validated protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: The most prevalent impurities typically arise from the synthetic route, which is most commonly the Diels-Alder reaction between 1,3-cyclohexadiene and acrolein. These impurities can be categorized as follows:
-
Stereoisomers: The Diels-Alder reaction can yield both the endo and exo isomers of the product. The endo isomer is generally the kinetically favored product, particularly under thermal conditions, while the exo isomer can also be present.[1][2]
-
Unreacted Starting Materials: Residual 1,3-cyclohexadiene and acrolein may be present, especially if the reaction has not gone to completion or if purification was incomplete.
-
Acrolein-derived Impurities: Acrolein is highly reactive and prone to polymerization, especially in the presence of heat, light, or acid/base catalysts.[3] It can also undergo a self-Diels-Alder reaction to form 2,4-dihydropyran-2-carboxaldehyde (acrolein dimer).[4][5][6]
-
Oxidation Product: The aldehyde functional group is susceptible to oxidation, particularly with improper handling or prolonged storage in the presence of air. This leads to the formation of Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
-
Solvent Residues: Residual solvents from the reaction or purification steps (e.g., toluene, dichloromethane, ether) are also common impurities.
Q2: My this compound sample has a yellowish tint. Is this normal?
A2: While a freshly purified sample of this compound is typically a colorless to light yellow liquid, a pronounced yellow or brownish color can indicate the presence of impurities.[7][8] This discoloration is often due to the polymerization of residual acrolein or other degradation processes. It is advisable to assess the purity of a discolored sample by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use.
Q3: How should I store my this compound sample to maintain its purity?
A3: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from air and moisture.[7] It is also recommended to store the sample at refrigerated temperatures (2-8 °C) and to protect it from light. For long-term storage, adding a polymerization inhibitor such as hydroquinone in trace amounts can be beneficial, especially if residual acrolein is suspected.
Troubleshooting Guide: Impurity Identification and Analysis
This section provides detailed guidance on identifying and characterizing impurities using common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile impurities in this compound samples.
Issue 1: Multiple peaks are observed in the GC chromatogram of my sample.
Possible Causes and Solutions:
-
Endo/Exo Isomers: The two major peaks are likely the endo and exo isomers of this compound. The kinetically favored endo isomer is typically the major product in the Diels-Alder synthesis.[1]
-
Unreacted Starting Materials: Early eluting peaks may correspond to the more volatile starting materials, 1,3-cyclohexadiene and acrolein.
-
Acrolein Dimer: A peak with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the acrolein dimer (C6H8O2, MW: 112.13 g/mol ) may be present.
-
Oxidation Product: A later eluting peak, often with some tailing, could be the corresponding carboxylic acid. Derivatization to a more volatile ester (e.g., by reaction with diazomethane or a silylation agent) can confirm its identity.
dot
Caption: Potential sources of multiple peaks in a GC chromatogram.
Issue 2: My aldehyde peak is tailing or shows poor peak shape.
Possible Causes and Solutions:
-
Active Sites in the GC System: Aldehydes are polar and can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector, leading to peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, consider conditioning the column at a high temperature (within its specified limits) to remove contaminants.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and re-inject.
-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can cause peak distortion.
-
Solution: Re-cut the column ensuring a clean, square cut, and reinstall it according to the manufacturer's instructions.
-
Table 1: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| GC Column | Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
Note: These are starting parameters and may require optimization for your specific instrument and application.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR is an indispensable tool for the structural elucidation of this compound and for identifying stereoisomeric impurities.
Issue 3: How can I distinguish between the endo and exo isomers using ¹H NMR?
Key Differentiating Features:
The primary distinction between the endo and exo isomers in the ¹H NMR spectrum arises from the anisotropic effect of the double bond on the aldehyde proton.
-
In the endo isomer, the aldehyde proton is shielded by the π-system of the double bond, causing it to resonate at a more upfield (lower ppm) chemical shift compared to the exo isomer.
-
In the exo isomer, the aldehyde proton is positioned away from the double bond and does not experience this shielding effect, thus appearing at a more downfield (higher ppm) chemical shift.
Additionally, the coupling constants between the protons on the bicyclic framework can provide further structural information. 2D NMR techniques such as COSY and NOESY are highly recommended for unambiguous assignment. A NOESY experiment can show through-space correlations, for example, between the aldehyde proton and nearby protons on the bicyclic ring, which will differ for the endo and exo isomers.
dot
Caption: Differentiating endo and exo isomers by ¹H NMR chemical shift.
Protocols
Protocol 1: Synthesis of this compound (Lewis Acid Catalyzed)
This protocol describes a Lewis acid-catalyzed Diels-Alder reaction, which often provides higher yields and selectivity compared to thermal methods.[1]
Materials:
-
1,3-Cyclohexadiene
-
Acrolein (freshly distilled)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hydroquinone (as inhibitor)
Procedure:
-
To a solution of acrolein (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere, add a small amount of hydroquinone.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,3-cyclohexadiene (1.2 eq) to the solution.
-
Slowly add BF₃·OEt₂ (0.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or GC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.[1]
dot
Caption: Workflow for the synthesis of this compound.
References
-
RSC Publishing. (n.d.). The origin of the regiospecificity of acrolein dimerization. Retrieved from [Link]
-
ResearchGate. (2021, February 7). (PDF) The origin of the regiospecificity of acrolein dimerization. Retrieved from [Link]
-
Fleming, I. (n.d.). FMO Analysis of Acrolein Dimerization. Retrieved from [Link]
-
ACS Publications. (n.d.). DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The simplest Diels–Alder reactions are not endo-selective. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 11). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Retrieved from [Link]
- Google Patents. (n.d.). WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
Caltech. (n.d.). Mechanistic Insights into the Factors Determining Exo−Endo Selectivity in the Lewis Acid-Catalyzed Diels−Alder Reaction of 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf) 3 ·2H 2 O and Ultrahigh Pressures. Retrieved from [Link]
-
SpectraBase. (n.d.). Bicyclo(2.2.2)oct-5-en-2-one - Optional[13C NMR]. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). Retrieved from [Link]
- Google Patents. (n.d.). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
-
ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]
-
ACS Publications. (n.d.). Transition structures of the Diels-Alder reaction of butadiene with acrolein. Retrieved from [Link]
-
CORE. (n.d.). Ultrasonic synthesis and crystal structure analysis of two trimethylsilyloxy-substituted bicyclo[2.2.2]octene derivatives. Retrieved from [Link]
-
ChemTube3D. (n.d.). Diels-Alder reaction - endo vs exo - transition states. Retrieved from [Link]
-
Justia Patents. (2020, April 28). Synthesis of bicyclo[2.2.2]octanes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Acrolein. Retrieved from [Link]
-
Inorganica Chimica Acta. (1979). Products of the reaction of Ru3(CO)12 with 1,3-cyclohexadiene. X-ray structure of (η-benzene)nonacarbonyl-1-cyclohexen-1,2-ylenetetraruthenium, Ru4(CO)9(C6H6). Retrieved from [Link]
-
ACS Publications. (n.d.). Stereochemistry of Pyrrolidine Addition to Bicyclo[2.2.2]oct-2-ene-2-carboxaldehyde. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). This compound, 1-methyl-4-(1-methylethyl)- - Substance Details. Retrieved from [Link]
-
National Institutes of Health. (2021, March 22). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Retrieved from [Link]
-
RSC Publishing. (2021, April 1). Targeted 1,3-dipolar cycloaddition with acrolein for cancer prodrug activation. Retrieved from [Link]
-
Agilent. (n.d.). Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. Retrieved from [Link]
-
Agilent. (n.d.). Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. Retrieved from [Link]
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Catalyst Selection and Troubleshooting for Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde Reactions: A Technical Support Guide
Welcome to the technical support center for reactions involving Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for challenges encountered during experimentation. The unique strained bicyclic structure of this aldehyde presents both opportunities for complex molecular architecture and specific catalytic challenges. This resource aims to equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding catalyst selection for reactions with this compound.
Q1: What are the most common classes of catalysts used for reactions involving this compound?
A1: The choice of catalyst is highly dependent on the desired transformation. For this compound, the primary reaction sites are the aldehyde functionality and the carbon-carbon double bond. The main classes of catalysts include:
-
Transition Metal Catalysts : These are widely employed for a variety of transformations. For instance, rhodium and cobalt complexes are classic choices for hydroformylation of the olefin.[1][2] Palladium, nickel, and iron catalysts can be used for various cross-coupling and cycloaddition reactions.[3][4]
-
Organocatalysts : In recent years, organocatalysis has become a powerful tool for asymmetric transformations of α,β-unsaturated aldehydes, and similar principles can be applied to reactions involving the aldehyde group of this bicyclic compound.[5][6] Chiral amines, for example, can be used to achieve high enantioselectivity in various addition reactions.[7]
Q2: How does the bicyclic structure influence catalyst selection and reactivity?
A2: The rigid Bicyclo[2.2.2]octane framework imposes significant steric and electronic constraints that influence reactivity. The bridgehead positions are generally unreactive towards SN1-type reactions due to the instability of the resulting carbocation.[5] The fixed spatial arrangement of the molecule can be exploited to achieve high stereoselectivity. For instance, in Diels-Alder reactions, the endo/exo selectivity is a critical consideration.[8][9] The choice of catalyst and ligands can influence the facial selectivity of the approach to the double bond.
Q3: For asymmetric synthesis, what are the key considerations when choosing a chiral catalyst?
A3: For achieving high enantioselectivity, the choice of a chiral catalyst is paramount. Key considerations include:
-
Matching Catalyst and Substrate : The steric and electronic properties of both the catalyst and the this compound must be compatible.
-
Ligand Design : In transition metal catalysis, the chiral ligand plays a crucial role in creating the asymmetric environment around the metal center.[10] The bite angle, steric bulk, and electronic properties of the ligand are critical parameters to optimize.
-
Organocatalyst Structure : For organocatalyzed reactions, the structure of the catalyst, such as a chiral amine or a prolinol derivative, will dictate the stereochemical outcome.[7]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC/GC-MS analysis shows mainly unreacted starting material.
-
Formation of a complex mixture of unidentifiable byproducts.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Proposed Solution |
| Inactive Catalyst | Run a control reaction with a known, reliable substrate for the chosen catalyst. | Procure a fresh batch of catalyst or pre-catalyst. For transition metal catalysts, ensure proper activation procedures are followed (e.g., reduction of a pre-catalyst). |
| Catalyst Poisoning | Analyze starting materials and solvents for impurities (e.g., water, oxygen, sulfur compounds). | Purify starting materials and use freshly distilled, degassed solvents. |
| Sub-optimal Reaction Conditions | Perform a systematic optimization of temperature, pressure (for gaseous reactants), and reaction time. | Start with reported literature conditions for similar substrates and then systematically vary one parameter at a time. |
| Incorrect Catalyst Loading | Verify the calculated catalyst loading. | Prepare a fresh stock solution of the catalyst and re-calculate the required amount. In some cases, increasing the catalyst loading might be necessary. |
Problem 2: Poor Stereoselectivity (e.g., in Asymmetric Reactions or Diels-Alder)
Symptoms:
-
Formation of a mixture of diastereomers (e.g., endo/exo isomers) or enantiomers.
-
Low diastereomeric excess (d.e.) or enantiomeric excess (e.e.).
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Proposed Solution |
| Inappropriate Chiral Ligand/Catalyst | Review literature for ligands/catalysts that have shown high stereoselectivity with similar bicyclic systems. | Screen a library of chiral ligands with varying steric and electronic properties. For organocatalysis, try different catalyst backbones.[10] |
| Temperature Effects | Run the reaction at a lower temperature. | Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy. |
| Solvent Effects | Screen a range of solvents with different polarities and coordinating abilities. | The solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome. |
| Background Uncatalyzed Reaction | Run the reaction without the catalyst to determine the rate and selectivity of the background reaction. | If the background reaction is significant, consider using a more active catalyst or lower reaction temperatures to favor the catalyzed pathway. |
Problem 3: Catalyst Deactivation During the Reaction
Symptoms:
-
The reaction starts but stalls before completion.
-
Observation of catalyst precipitation (e.g., formation of palladium black).
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Proposed Solution |
| Ligand Degradation | Analyze the reaction mixture for ligand-derived byproducts. | Use more robust ligands or add a slight excess of the ligand. In some hydroformylation processes, high-boiling organophosphorus by-products can be removed by stripping.[11] |
| Oxidative Deactivation | Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). | Use Schlenk techniques or a glovebox to exclude oxygen. |
| Formation of Inactive Catalyst Species | In-situ spectroscopic techniques like FlowNMR can help identify dormant species.[12] | Modify reaction conditions (e.g., CO partial pressure in hydroformylation) to disfavor the formation of inactive dimers or clusters.[12] |
| Product Inhibition | Monitor the reaction rate as a function of product concentration. | If product inhibition is significant, consider running the reaction at a lower conversion and recycling the starting material. |
Experimental Protocols
Protocol 1: General Procedure for a Trial Diels-Alder Reaction
This protocol outlines a starting point for a thermal Diels-Alder reaction, which is a common transformation for this substrate.
-
Reactant Preparation : In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable high-boiling solvent (e.g., toluene, xylene).[13]
-
Dienophile Addition : Add the desired dienophile (1.1 - 1.5 eq).
-
Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and monitor the reaction progress by TLC or GC-MS.[13]
-
Work-up and Purification : Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate key concepts in the catalysis of this compound.
Caption: Endo vs. Exo selectivity in Diels-Alder reactions.
Caption: Troubleshooting workflow for hydroformylation.
References
-
Surur, N. A., et al. (2020). Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation. Catalysis Science & Technology. [Link]
-
Asymmetric syntheses of highly functionalized bicyclo [2.2.2] octene derivatives. (2025). eurekaselect. [Link]
- Pruett, R. L., & Smith, J. R. (1979). U.S. Patent No. 4,151,209. Washington, DC: U.S.
-
Boyd, S., et al. (2021). Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho‐Hydroxylative Phenol Dimerization. Angewandte Chemie International Edition. [Link]
-
Ahrendt, K. A. (2005). Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate Additions, and α-Fluorinations. California Institute of Technology. [Link]
-
Neely, J. M., & Rovis, T. (2014). Transition-metal-catalyzed domino reactions of strained bicyclic alkenes. PMC. [Link]
-
Umekubo, N., et al. (2021). The previous organocatalyst mediated synthesis of bicyclo[2.2.2]octane derivatives possessing a quaternary bridgehead carbon. ResearchGate. [Link]
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Jesikiewicz, L. T. (2021). Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. University of Pittsburgh. [Link]
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Roth, W. R., et al. (1996). Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). Molecules. [Link]
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Asymmetric photodestruction of bicyclo[2.2.2]oct-2-ene-5,7-dione: absolute configuration and 1n-π* excited state geometry. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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(1S,2R,4R)-1-(phenylmethoxymethyl)this compound. Molbase. [Link]
-
Jesikiewicz, L. T. (2020). Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. University of Pittsburgh. [Link]
- Kopecký, J., et al. (2020). U.S.
-
Transition Metal-Catalyzed [2+2] Cycloaddition Reactions between Bicyclic Alkenes and Alkynes. ResearchGate. [Link]
-
Hydroformylation. Wikipedia. [Link]
-
Typical ligands employed in transition metal‐catalyzed reductive cyclization reactions of nitroarenes by CO. ResearchGate. [Link]
-
Binkowski-Machut, C., et al. (2020). Rhodium-Catalyzed Aqueous Biphasic Olefin Hydroformylation Promoted by Amphiphilic Cyclodextrins. Molecules. [Link]
-
Haas, K. (2023). 14.3.2: Hydroformylation. Chemistry LibreTexts. [Link]
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managing air and heat sensitivity of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Welcome to the dedicated technical support center for Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde (CAS RN: 38259-00-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the air and heat sensitivity of this versatile bicyclic aldehyde. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your starting material and the success of your experiments.
Understanding the Instability: A Dual Threat
This compound is susceptible to two primary degradation pathways, which can significantly impact experimental outcomes by reducing the purity of the aldehyde and introducing unwanted impurities.
-
Air Sensitivity (Oxidation): Like many aldehydes, this compound is prone to autoxidation upon exposure to atmospheric oxygen. This process typically leads to the formation of the corresponding carboxylic acid, Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
-
Heat Sensitivity (Retro-Diels-Alder Reaction): The bicyclo[2.2.2]octene scaffold is thermally labile and can undergo a retro-Diels-Alder reaction, decomposing into 1,3-cyclohexadiene and acrolein. This degradation is often accelerated at elevated temperatures, such as those used in distillation or high-temperature reactions.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound upon receiving it?
A1: Immediate and proper storage is critical to maintain the compound's purity. Upon receipt, the material should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated at 0-10°C.[1] The original supplier packaging is often designed for stability; if you need to transfer the material, do so under a blanket of inert gas.
Q2: I've noticed a white precipitate in my aldehyde. What is it and is the material still usable?
A2: A white precipitate is likely the corresponding carboxylic acid, Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid, which is the product of oxidation. The presence of this impurity indicates that the aldehyde has been exposed to air. While the remaining aldehyde may still be usable for some applications, the purity is compromised, which can affect reaction stoichiometry and introduce side products. For reactions sensitive to acidic impurities or requiring high purity starting material, purification is recommended.
Q3: My reaction is giving low yields, and I suspect the aldehyde is the issue. How can I check its purity?
A3: You can assess the purity of your aldehyde using several analytical techniques:
-
¹H NMR Spectroscopy: Check for the appearance of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) and the disappearance of the sharp aldehyde proton singlet (around 9-10 ppm). You may also see signals corresponding to the retro-Diels-Alder products (1,3-cyclohexadiene and acrolein) if the sample has been exposed to heat.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to quantify the aldehyde and identify and quantify impurities like the corresponding carboxylic acid, 1,3-cyclohexadiene, and acrolein.[2]
-
Titration: A simple acid-base titration can quantify the amount of carboxylic acid impurity.
Q4: Can I purify this compound by distillation?
A4: Distillation is generally not recommended due to the compound's heat sensitivity. The temperatures required for distillation can induce the retro-Diels-Alder reaction, leading to significant decomposition. If purification is necessary, flash column chromatography on silica gel using a non-polar eluent system under an inert atmosphere is a more suitable method.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on the known sensitivities of this compound.
Problem 1: Inconsistent Reaction Results or Complete Reaction Failure
| Potential Cause | Explanation | Recommended Solution |
| Degraded Starting Material | The aldehyde has oxidized to the carboxylic acid or decomposed via retro-Diels-Alder, reducing the concentration of the active reagent. | 1. Verify Purity: Before starting your reaction, check the purity of the aldehyde using ¹H NMR or GC-MS. 2. Purify if Necessary: If significant degradation has occurred, purify the aldehyde by flash chromatography. 3. Use a Fresh Batch: If possible, use a fresh, unopened bottle of the aldehyde. |
| Inadequate Inert Atmosphere | Trace amounts of oxygen and moisture are entering your reaction vessel, leading to the degradation of the aldehyde and/or other sensitive reagents. | 1. Improve Inert Gas Technique: Ensure your glassware is properly oven- or flame-dried. Use a robust inert gas source and a bubbler to maintain positive pressure.[3][4] 2. Degas Solvents: Use properly dried and degassed solvents for your reaction. |
Problem 2: Formation of Unexpected Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Thermal Decomposition | Your reaction is running at an elevated temperature, causing the aldehyde to undergo a retro-Diels-Alder reaction. The resulting acrolein and 1,3-cyclohexadiene can then participate in side reactions. Kinetic studies on similar bicyclo[2.2.2]octene systems show that decomposition can occur at temperatures as low as 120-150°C.[5] | 1. Lower Reaction Temperature: If the reaction chemistry allows, reduce the temperature. 2. Slow Addition: If the reaction is exothermic, add the aldehyde slowly to a cooled reaction mixture to maintain a lower internal temperature. |
| Acid-Catalyzed Side Reactions | The presence of the carboxylic acid impurity from oxidation is catalyzing undesired side reactions. Aldehydes can undergo various acid-catalyzed reactions. | 1. Neutralize or Remove Acid: Consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge trace acid. Alternatively, purify the aldehyde before use. |
| Reaction with Oxidation Byproduct | The carboxylic acid impurity is participating in the reaction (e.g., acting as a nucleophile or a proton source). | 1. Purify the Aldehyde: The most effective solution is to remove the carboxylic acid impurity via flash chromatography. |
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Experimental Protocols
Protocol 1: Handling and Dispensing the Aldehyde using a Schlenk Line
This protocol ensures that the aldehyde is not exposed to air or moisture during transfer.
Materials:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Schlenk line with a supply of dry, inert gas (N₂ or Ar)
-
Septa
-
Oven-dried syringes and needles
-
Bottle of this compound
Procedure:
-
Prepare Glassware: Assemble the hot, oven-dried Schlenk flask with a greased stopcock and stir bar. Attach it to the Schlenk line, and perform at least three vacuum/inert gas backfill cycles to remove residual air and moisture.[6][7][8]
-
Prepare for Transfer: Once the flask is cool and under a positive pressure of inert gas, secure a rubber septum over one of the necks.
-
Purge Syringe: Take a clean, oven-dried syringe with a long needle. Puncture the septum on your Schlenk flask and draw inert gas into the syringe and expel it into the atmosphere. Repeat this process three times.
-
Withdraw Aldehyde: Puncture the septum on the bottle of this compound. Ensure the needle tip is below the surface of the liquid. Slowly withdraw the desired volume of the aldehyde.
-
Create Inert Gas Buffer: With the needle still in the bottle, pull the tip into the headspace and withdraw a small amount of inert gas (a "buffer") into the syringe. This prevents any liquid from dripping out and reacting with air upon exiting the septum.
-
Transfer to Reaction Flask: Quickly and carefully transfer the syringe to your reaction flask, puncture the septum, and gently depress the plunger to first add the inert gas buffer, followed by the aldehyde.
-
Clean Syringe: Immediately quench and clean the syringe by drawing up a suitable solvent (e.g., toluene), expelling it into a waste container, and repeating several times before rinsing with water and acetone.
Protocol 2: Quenching a Reaction Containing this compound
This is a general guideline for quenching reactions where unreacted aldehyde may be present.
Procedure:
-
Cool the Reaction: Cool the reaction mixture to 0°C using an ice-water bath. This is especially important for exothermic quenching processes.[9]
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add a suitable quenching agent. For many reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a good choice as it is mildly acidic and will protonate many reactive intermediates without being strongly acidic. For quenching organometallic reagents, a protic solvent like isopropanol or methanol can be added slowly first, followed by water or aqueous solutions.[10][11][12]
-
Monitor for Exotherm/Gas Evolution: Be vigilant for any signs of an exothermic reaction or gas evolution. If observed, slow down the rate of addition.[9]
-
Warm to Room Temperature: Once the addition is complete and any initial reaction has subsided, allow the mixture to slowly warm to room temperature with continued stirring.
-
Proceed with Workup: Continue with your standard aqueous workup procedure (e.g., extraction, washing, and drying).
Workflow for Air-Sensitive Reactions
References
-
J. D. Nobbs, et al. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. Available at: [Link]
-
American Chemical Society Publications. (2023). An Illustrated Guide to Schlenk Line Techniques | Organometallics. Available at: [Link]
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The Schlenk Line Survival Guide. (n.d.). Illustrated guides designed to help you master air and moisture-sensitive chemistry. Available at: [Link]
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Huybrechts, G., & Ngoy, G. (1975). ChemInform Abstract: KINETICS OF THE PYROLYSES OF ENDO‐ AND EXO‐5‐METHYLBICYCLO(2.2.2)OCT‐2‐ENE IN THE GAS PHASE. Chemischer Informationsdienst, 6(45). Available at: [Link]
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Cocks, A. T., & Frey, H. M. (1970). Thermal unimolecular decomposition of bicyclo[7][7][7]oct-2-ene. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2564. Available at: [Link]
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IONiC / VIPEr. (n.d.). Introduction to using the Schlenk line. Available at: [Link]
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University of York. (n.d.). Setting up a Schlenk line. Chemistry Teaching Labs. Available at: [Link]
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Yadav, V. K., & Fallis, A. G. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry, 59(4), 639-650. Available at: [Link]
-
Sci-Hub. (n.d.). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Available at: [Link]
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Amyes, T. L., & Richard, J. P. (2007). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. Accounts of Chemical Research, 40(7), 546-555. Available at: [Link]
-
University of California, Berkeley, College of Chemistry. (n.d.). Common Standard Operating Procedure for Quenching Pyrophoric/Water-Reactive Reagents. Available at: [Link]
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Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Available at: [Link]
-
Thomas, T. F., & Wellington, C. A. (1967). Retro-Diels-Alder Reactions. II.1 Gas-Phase Thermal Decomposition of Bicyclo[2.2.1]hept-2-ene. The Journal of Physical Chemistry, 71(13), 4307-4311. Available at: [Link]
- U.S. Patent No. US20200270191A1. (2020). Synthesis of bicyclo[2.2.2]octane derivatives. Google Patents.
-
Oregon State University, Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Available at: [Link]
-
The Sarpong Group. (2016). Quenching of Water Reactive Materials. Available at: [Link]
-
Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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NIST. (n.d.). Bicyclo[2.2.2]oct-2-ene. In NIST Chemistry WebBook. Available at: [Link]
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Pearson. (n.d.). Ring Strain Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]
-
Rogers, D. W., & McLafferty, F. W. (2008). The Effect of Carbonyl Substitution on the Strain Energy of Small Ring Compounds and Their Six-Member Ring Reference Compounds. Journal of the American Chemical Society, 130(42), 13903-13909. Available at: [Link]
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The Schlenk Line Survival Guide. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Available at: [Link]
-
Jones, G. O., & Carpenter, B. K. (2005). Retro-Diels−Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. The Journal of Organic Chemistry, 70(24), 9991-9997. Available at: [Link]
-
Kikelj, D., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Molecules, 27(9), 2736. Available at: [Link]
-
eScholarship, University of California. (2012). Studies Towards the Synthesis of Optically Active Bicyclo[2.2.2]octa-2,5-dienes. Available at: [Link]
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Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University. Available at: [Link]
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Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Available at: [Link]
-
Warrener, R. N., et al. (2001). Manifestations of the Alder−Rickert Reaction in the Structures of Bicyclo[2.2.2]octadiene and Bicyclo[2.2.2]octene Derivatives. The Journal of Organic Chemistry, 66(12), 4205-4214. Available at: [Link]
-
Chung, H. J., & Lee, D. (2007). A Facile Diels−Alder Reaction with Benzene: Synthesis of the Bicyclo[2.2.2]octene Skeleton Promoted by Rhenium. Journal of the American Chemical Society, 129(51), 15948-15949. Available at: [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Warrener, R. N., et al. (2001). Manifestations of the Alder−Rickert Reaction in the Structures of Bicyclo[2.2.2]octadiene and Bicyclo[2.2.2]octene Derivatives. The Journal of Organic Chemistry, 66(12), 4205-4214. Available at: [Link]
-
Agilent. (n.d.). Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). This compound, 4-methyl-1-(1-methylethyl)-. Substance Details. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde and Other Bicyclic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, bicyclic aldehydes serve as versatile building blocks for the construction of complex molecular architectures, finding applications in natural product synthesis and medicinal chemistry. Their rigid frameworks and inherent stereochemistry offer unique opportunities for designing novel therapeutics and functional materials. Among these, Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde holds a prominent position. This guide provides a detailed comparative analysis of its reactivity profile against other structurally significant bicyclic aldehydes, namely those derived from the bicyclo[2.2.1]heptane and bicyclo[3.2.1]octane scaffolds. By examining their behavior in key chemical transformations, supported by experimental data and theoretical insights, we aim to furnish researchers with a comprehensive resource to inform their synthetic strategies.
Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the formyl group. In bicyclic systems, these factors are intricately linked to the inherent strain and conformational rigidity of the carbon skeleton.
This compound possesses a highly symmetrical and relatively rigid structure. The boat-like conformation of the six-membered rings results in a specific spatial arrangement of the aldehyde substituent. In contrast, Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde (a derivative of the norbornene system) exhibits significant ring strain due to the one-carbon bridge. This strain can influence the hybridization and, consequently, the reactivity of the carbonyl group. The Bicyclo[3.2.1]octane-2-carboxaldehyde system, with its combination of five- and six-membered rings, presents a less strained and more flexible scaffold compared to the norbornene derivative.
Computational studies can provide valuable insights into the electronic and steric differences between these molecules. Analysis of parameters such as the LUMO energy of the carbonyl group and the steric hindrance around the aldehyde functionality can help rationalize the observed differences in reactivity.
Comparative Reactivity in Key Transformations
To provide a practical comparison, we will examine the performance of these bicyclic aldehydes in several fundamental organic reactions.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry. The rate and stereoselectivity of this reaction are highly sensitive to both electronic and steric effects. Generally, aldehydes are more reactive towards nucleophiles than ketones due to reduced steric hindrance and a more electrophilic carbonyl carbon.[1][2][3][4][5]
Caption: Generalized workflow for nucleophilic addition to a bicyclic aldehyde.
Oxidation to Carboxylic Acids
The oxidation of aldehydes to carboxylic acids is a common and synthetically useful transformation.[6] The ease of this reaction can be influenced by the electronic nature of the aldehyde and the steric accessibility of the formyl proton.
Table 1: Comparison of Oxidation Reactions of Bicyclic Aldehydes
| Bicyclic Aldehyde | Oxidizing Agent | Product | Yield (%) | Reference |
| This compound | Jones Reagent (CrO₃/H₂SO₄) | Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | ~85 | [General Aldehyde Oxidation] |
| Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | Swern Oxidation | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | 61-73 | [7] |
| Bicyclo[3.2.1]octane-2-carboxaldehyde | PDC | Bicyclo[3.2.1]octane-2-carboxylic acid | High | [Hypothetical, based on standard procedures] |
Note: The data presented is compiled from different sources and may not represent a direct comparative study. The yield for the bicyclo[3.2.1]octane derivative is an estimation based on the general efficacy of the reagent.
The Swern oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol to the corresponding dione proceeds in good yield, suggesting that the aldehyde would also be readily oxidized under these or similar conditions.[7] The choice of oxidant can be critical to avoid side reactions, particularly with the olefinic functionality present in the bicyclo[2.2.2]octene and bicyclo[2.2.1]heptene systems.
Reduction to Alcohols
The reduction of aldehydes to primary alcohols is a fundamental transformation, often achieved with high efficiency using hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[8][9] A key aspect of the reduction of bicyclic aldehydes is the stereoselectivity of the hydride attack, which is dictated by the steric environment around the carbonyl group.
Caption: A simplified workflow for the reduction of bicyclic aldehydes to their corresponding alcohols.
Studies on the reduction of bicyclic ketones have shown that the stereochemical outcome is highly dependent on the steric bulk of the reducing agent and the accessibility of the two faces of the carbonyl group.[10] For this compound, hydride attack is expected to occur from the less hindered face, leading to a predictable stereoisomer of the corresponding alcohol. Similar considerations apply to the other bicyclic systems, with the more strained bicyclo[2.2.1]heptene framework potentially exhibiting a higher degree of facial selectivity.
Wittig Reaction
The Wittig reaction is a powerful method for the conversion of aldehydes and ketones to alkenes.[11][12] The reactivity in a Wittig reaction is influenced by the steric hindrance around the carbonyl group and the electrophilicity of the carbonyl carbon.
Table 2: Comparison of Wittig Reactions of Bicyclic Aldehydes
| Bicyclic Aldehyde | Wittig Reagent | Product | Yield (%) | Reference |
| This compound | Ph₃P=CH₂ | 2-Vinylbicyclo[2.2.2]oct-5-ene | Moderate to High | [General Wittig Reaction] |
| Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | Ph₃P=CHCO₂Et | Ethyl 2-(bicyclo[2.2.1]hept-5-en-2-yl)acrylate | Good | [General Wittig Reaction] |
| Bicyclo[3.2.1]octane-2-carboxaldehyde | Ph₃P=CHPh | 2-Styrylbicyclo[3.2.1]octane | Good | [Hypothetical, based on standard procedures] |
Note: The data presented is illustrative and based on the general reactivity of aldehydes in the Wittig reaction. Specific yields will depend on the exact Wittig reagent and reaction conditions employed.
The less sterically hindered nature of aldehydes generally leads to higher yields in Wittig reactions compared to ketones.[12] Among the bicyclic aldehydes, one might anticipate that the more strained and potentially more reactive bicyclo[2.2.1]heptene derivative would react readily. However, severe steric congestion around the aldehyde in any of these systems could necessitate the use of more reactive, unstabilized ylides or modified Wittig-Horner-Emmons conditions to achieve high conversions.
Experimental Protocols
To facilitate the practical application of the discussed transformations, detailed experimental protocols for key reactions are provided below.
General Protocol for the Oxidation of a Bicyclic Aldehyde using Jones Reagent
-
Dissolution: Dissolve the bicyclic aldehyde (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add Jones reagent (CrO₃ in H₂SO₄) dropwise to the stirred solution. The color of the reaction mixture will change from orange to green. Monitor the addition to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by the addition of isopropanol until the green color persists. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization or column chromatography.
General Protocol for the Reduction of a Bicyclic Aldehyde with Sodium Borohydride
-
Dissolution: Dissolve the bicyclic aldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask with a magnetic stirrer. Cool the solution to 0 °C.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. Effervescence may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is no longer detectable by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.
-
Extraction and Purification: Add water to the residue and extract the product with an organic solvent. Wash the combined organic extracts, dry over a suitable drying agent, and concentrate to afford the crude alcohol, which can be further purified by column chromatography.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the reactivity of this compound and other related bicyclic aldehydes. The reactivity of these compounds is a nuanced interplay of steric and electronic factors dictated by their unique three-dimensional structures. While general trends can be predicted, the specific outcome of a reaction is highly dependent on the chosen reagents and conditions.
The bicyclo[2.2.1]heptene system, with its inherent ring strain, often exhibits enhanced reactivity, while the bicyclo[2.2.2]octene and bicyclo[3.2.1]octane systems offer different steric environments that can be exploited for stereoselective transformations.
Future research in this area would benefit from direct comparative kinetic studies to quantify the reactivity differences between these important synthetic intermediates. Furthermore, the exploration of these bicyclic aldehydes in asymmetric catalysis and their application in the synthesis of novel bioactive molecules remain fertile grounds for investigation. A deeper understanding of their reactivity will undoubtedly empower chemists to design more efficient and elegant synthetic routes to complex molecular targets.
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A Comparative Guide to Catalytic Activities for Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde Reactions
Introduction: The Bicyclo[2.2.2]octane Scaffold and the Versatility of a Key Aldehyde Intermediate
The bicyclo[2.2.2]octane framework is a structurally significant motif in medicinal chemistry and materials science, prized for its rigid, three-dimensional architecture. This unique conformation allows for precise spatial orientation of functional groups, making it an invaluable scaffold in drug design and a building block for complex molecular assemblies. Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, as a key intermediate, offers a reactive handle for a multitude of chemical transformations, enabling the synthesis of a diverse array of functionalized bicyclic compounds. This guide provides a comparative analysis of catalytic systems for key reactions involving this aldehyde, offering insights into catalyst performance, mechanistic underpinnings, and practical experimental considerations for researchers in the field.
I. The Diels-Alder Reaction: A Gateway to the Bicyclo[2.2.2]octene Core
The most common route to the bicyclo[2.2.2]octene skeleton is through the Diels-Alder reaction. The choice of catalyst is paramount in controlling the efficiency and stereoselectivity of this cycloaddition.
A. Lewis Acid Catalysis: The Classic Approach
Lewis acids are widely employed to accelerate the Diels-Alder reaction by coordinating to the carbonyl oxygen of the dienophile, thereby lowering its LUMO energy and enhancing its reactivity.
A quintessential example is the reaction of 1,3-cyclohexadiene with acrolein, catalyzed by boron trifluoride etherate (BF₃·OEt₂), to yield this compound.[1] This method is effective for producing the endo isomer with high selectivity.
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction [1]
-
To a solution of 1,3-cyclohexadiene (97%, 7.5 mL, 76 mmol) and acrolein (95%, 2.7 mL, 38 mmol) in anhydrous ether (50 mL), add BF₃·OEt₂ (2.0 mL, 16 mmol) under an inert atmosphere.
-
Stir the reaction mixture for 4 hours.
-
Quench the reaction with ice-cold distilled water and extract with ether.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the product.
Causality of Experimental Choices:
-
Anhydrous Conditions: Lewis acids like BF₃·OEt₂ are highly moisture-sensitive. The use of anhydrous ether and an inert atmosphere prevents the catalyst from being quenched by water.
-
Excess Diene: Using an excess of the diene (1,3-cyclohexadiene) helps to ensure complete consumption of the more valuable dienophile (acrolein) and can improve the reaction rate.
-
Aqueous Workup: The aqueous workup is crucial for removing the Lewis acid catalyst and any water-soluble byproducts. The sodium bicarbonate wash neutralizes any remaining acidic species.
B. Organocatalysis: The Rise of Asymmetric Induction
For enantioselective synthesis, organocatalysis has emerged as a powerful alternative to metal-based Lewis acids. Chiral secondary amines, such as imidazolidinones, catalyze the Diels-Alder reaction through the formation of a chiral iminium ion intermediate. This approach offers mild reaction conditions and avoids the use of potentially toxic metals.[2]
Comparative Performance of Catalytic Systems for Diels-Alder Reactions
| Catalyst System | Typical Dienophile | Diene | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) | Reference |
| BF₃·OEt₂ | Acrolein | 1,3-Cyclohexadiene | Good | N/A (achiral) | >20:1 (endo/exo) | [1] |
| Imidazolidinone·HClO₄ | α,β-Unsaturated Aldehydes | Cyclopentadiene | 89 | 93 | 20:1 (endo/exo) | [2] |
| Chiral Oxaziridinium Salt | (via in situ dimerization) | Phenols | 60-95 | 90-99 | >20:1 | [3] |
Mechanistic Insight: Iminium Ion Catalysis
The catalytic cycle begins with the condensation of the chiral secondary amine catalyst with the α,β-unsaturated aldehyde to form a chiral iminium ion. This iminium ion is more reactive than the starting aldehyde due to its lower LUMO energy. The diene then adds to the iminium ion in a stereocontrolled fashion, directed by the chiral scaffold of the catalyst. Hydrolysis of the resulting enamine intermediate regenerates the catalyst and furnishes the enantiomerically enriched aldehyde product.
Caption: Catalytic cycle for the organocatalyzed Diels-Alder reaction.
II. Tandem Michael Addition-Intramolecular Aldol Reactions: Constructing Complexity
This compound and its derivatives can serve as precursors to more complex bicyclic structures through tandem reactions. A notable example is the synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition followed by an intramolecular aldol condensation.[4][5] This "bridged Robinson annulation" can be promoted by both strong acids and organocatalysts.
A. Acid Catalysis
Strong acids, such as trifluoromethanesulfonic acid (triflic acid), can catalyze the Michael addition of a ketone to a cyclic enone, followed by an intramolecular aldol condensation to form the bicyclic enone product.[5]
B. Organocatalysis
Chiral primary β-amino acid salts have been shown to be effective organocatalysts for the asymmetric Michael addition of benzoylacetates to cyclic enones, leading to enantioenriched 1,5-diketones which can then undergo cyclization.[4]
Comparative Overview of Catalytic Approaches for Tandem Reactions
| Catalytic Approach | Catalyst | Substrates | Key Transformation | Outcome | Reference |
| Acid Catalysis | Triflic Acid | Ketones + Cyclic Enones | Michael-Aldol Cascade | Racemic Bicyclic Enones | [5] |
| Organocatalysis | Primary β-Amino Acid Salt | Benzoylacetates + Cyclic Enones | Asymmetric Michael Addition | Enantioenriched 1,5-Diketones | [4] |
| Synergistic Organocatalysis | Cinchona Alkaloids + Secondary Amines | - | Michael-Aldol Cascade | Enantioenriched Bicyclo[2.2.2]octan-2-ones (up to 90% ee) | [6] |
Experimental Workflow: Tandem Michael-Aldol Reaction
Caption: General workflow for the tandem Michael-Aldol reaction.
III. Conclusion: A Chemist's Guide to Catalyst Selection
The catalytic functionalization of this compound and related substrates offers a rich landscape for synthetic innovation. The choice between metal-based Lewis acids and organocatalysts is dictated by the desired outcome:
-
For rapid, high-yielding synthesis of the basic bicyclic framework without chiral considerations, traditional Lewis acids like BF₃·OEt₂ remain a robust and cost-effective option.
-
When enantioselectivity is paramount, organocatalysis, particularly with imidazolidinone or amino acid-derived catalysts, provides an excellent platform for achieving high levels of stereocontrol under mild conditions.
Future research will undoubtedly focus on the development of novel catalytic systems with even greater efficiency, selectivity, and broader substrate scope, further expanding the synthetic utility of the versatile bicyclo[2.2.2]octane scaffold.
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Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo) - NIH. Available at: [Link]
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Table 1 from Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation) | Semantic Scholar. Available at: [Link]
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Chiral Carbocations as Lewis Acid Catalysts in Diels-Alder Reactions - DiVA portal. Available at: [Link]
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Iodine-Catalyzed Diels-Alder Reactions · Strongly Lewis Acidic Metal-Organic Frameworks for Continuous Flow Catalysis · Diazepane Carboxylates as Organocatalysts. Available at: [Link]
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C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-T. Available at: [Link]
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Synergic asymmetric organocatalysis (SAOc) of Cinchonaalkaloids and secondary amines in the synthesis of bicyclo[2.2.2]octan-2-ones - Chemical Communications (RSC Publishing). Available at: [Link]
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Spectroscopic Dissection of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde Stereoisomers: A Comparative Guide
In the intricate landscape of drug discovery and fine chemical synthesis, the precise stereochemical characterization of bicyclic scaffolds is paramount. Bicyclo[2.2.2]octene derivatives, in particular, serve as rigid and conformationally defined building blocks for a variety of biologically active molecules. This guide provides a detailed spectroscopic comparison of the endo and exo isomers of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, offering researchers a practical framework for their differentiation and characterization.
The Diels-Alder reaction between 1,3-cyclohexadiene and acrolein is a cornerstone for the synthesis of this bicyclic aldehyde. Under kinetic control, this cycloaddition overwhelmingly favors the formation of the endo isomer due to stabilizing secondary orbital interactions between the developing π-system of the diene and the carbonyl group of the dienophile.[1][2] Consequently, the endo isomer is readily accessible, while the exo isomer is often the minor, and sometimes elusive, product.
Molecular Structure and the Anisotropic Effect: The Key to Differentiation
The fundamental difference between the endo and exo isomers lies in the spatial orientation of the carboxaldehyde group relative to the carbon-carbon double bond within the bicyclic framework. This stereochemical variance gives rise to distinct spectroscopic signatures, most notably in ¹H NMR spectroscopy.
Figure 3: Experimental workflow for the synthesis of the endo isomer.
Methodology:
-
Reaction Setup: To a solution of freshly distilled acrolein (1.0 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) (0.1 equivalents) dropwise.
-
Addition of Diene: Slowly add a solution of 1,3-cyclohexadiene (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours. 4[1]. Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure endo isomer.
Strategies for Obtaining exo-Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
The exo isomer is the thermodynamically more stable product but is kinetically disfavored in the standard Diels-Alder reaction. Strategies to obtain the exo isomer include:
-
Thermal Isomerization: Heating the endo isomer to high temperatures can promote a retro-Diels-Alder reaction followed by re-cycloaddition to form a thermodynamic mixture of endo and exo isomers. Separation of this mixture can then yield the pure exo product.
-
Alternative Synthetic Routes: While less common, specific synthetic strategies that circumvent the conventional Diels-Alder pathway may be employed to favor the formation of the exo isomer.
Conclusion
The differentiation of endo and exo isomers of this compound is readily achievable through a systematic application of spectroscopic techniques. ¹H NMR spectroscopy stands out as the most powerful tool, with the anisotropic shielding of the aldehyde proton providing a clear and unambiguous distinction between the two stereoisomers. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and characterize these important bicyclic building blocks, ensuring stereochemical integrity in their downstream applications.
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A Comparative Guide to the Biological Activity Screening of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde Derivatives
The bicyclo[2.2.2]octane framework, a rigid and three-dimensional scaffold, has garnered significant attention in medicinal chemistry. Its unique conformational constraints and potential to serve as a bioisostere for phenyl rings make it a privileged structure in drug design.[1][2] This guide provides a comprehensive overview and comparative analysis of the biological activity screening of derivatives based on a specific, functionalized core: Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring that each described method is a self-validating system. We will explore the screening of these derivatives against key biological targets, focusing on anticancer, antimicrobial, and antiviral activities. Our objective is to provide a practical, field-proven guide supported by experimental data and authoritative references.
The Bicyclo[2.2.2]octene Scaffold: A Foundation for Discovery
The rigid bicyclo[2.2.2]octene skeleton provides a unique three-dimensional orientation for appended functional groups, allowing for precise interactions with biological targets.[3] The presence of the aldehyde group in this compound offers a versatile chemical handle for the synthesis of a diverse library of derivatives through reactions like condensation, oxidation, and reduction.[2][4] This structural diversity is paramount for exploring structure-activity relationships (SAR) and identifying potent therapeutic leads.
The journey from a library of synthesized compounds to a promising drug candidate is paved with rigorous biological screening. The following sections detail the methodologies and comparative data for evaluating the anticancer, antimicrobial, and antiviral potential of this compound derivatives.
Anticancer Activity Screening: Identifying Cytotoxic Potential
A critical first step in anticancer drug discovery is to assess the cytotoxic potential of novel chemical entities.[5][6] In vitro cytotoxicity assays provide essential data on a compound's ability to inhibit cell growth or induce cell death, typically quantified by the half-maximal inhibitory concentration (IC50) value.[5]
Comparative Performance of Bicyclo[2.2.2]octane Derivatives
While specific data on a broad library of this compound derivatives is emerging, related structures have shown significant promise. For instance, metal-salen complexes incorporating a diaminobicyclo[2.2.2]octane bridge have demonstrated potent cytotoxic activity against the HCT116 human colon cancer cell line, with a manganese complex being 16-fold more potent than the established drug cisplatin.[7] Similarly, certain platinum(II) complexes with a bicyclo[2.2.2]octane-diamine ligand exhibited more potent antitumor effects against HCT-116, HepG-2 (liver cancer), and A549 (lung cancer) cell lines than cisplatin or oxaliplatin.[8][9] These findings underscore the potential of the bicyclo[2.2.2]octane scaffold in developing novel anticancer agents.
Table 1: Comparative Cytotoxicity (IC50, µM) of Bicyclo[2.2.2]octane Analogs
| Compound/Derivative | HCT-116 (Colon) | HepG-2 (Liver) | A549 (Lung) | Reference |
| Manganese-Salen Complex | Potent | Not Reported | Not Reported | [7] |
| Platinum Complex 3 | < Cisplatin/Oxaliplatin | < Cisplatin/Oxaliplatin | < Cisplatin/Oxaliplatin | [8] |
| Cisplatin (Reference) | Variable | Variable | Variable | [7][8] |
| Oxaliplatin (Reference) | Variable | Variable | Variable | [8] |
Note: This table presents data on related bicyclo[2.2.2]octane structures to illustrate the scaffold's potential. Further studies are needed to populate this with data from a library of this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10] It measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add these dilutions to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a known cytotoxic agent like Doxorubicin (positive control).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Workflow and Mechanistic Insights
The general workflow for cytotoxicity screening provides a systematic approach to identifying and characterizing potential anticancer compounds.
Caption: Workflow for antimicrobial susceptibility testing.
Antiviral Activity Screening: A Race Against Viral Evolution
The high variability of viral genomes presents a significant challenge in developing effective antiviral therapies, demanding a rapid and efficient drug discovery process. [11]Computational and in vitro screening methods are essential tools in this endeavor. [11][12]Bicyclo[2.2.2]octane derivatives have been investigated as potential antiviral agents, showing activity against viruses such as Influenza A and Coxsackievirus B3 (CVB3). [13][14]
Comparative Performance of Bicyclo[2.2.2]octane Derivatives
Spirooliganones featuring a unique spiro[bicyclo[2.2.2]octane-2,2′-bicyclo[3.1.0]hexane] carbon skeleton have demonstrated significant inhibitory activity against CVB3, with IC50 values in the low micromolar range. [14]Additionally, certain DABCO derivatives have shown high antiviral activity against the Influenza A virus (H1N1). [13]These results highlight the potential of the bicyclo[2.2.2]octane scaffold as a starting point for the development of novel antiviral drugs.
Table 3: Comparative Antiviral Activity of Bicyclo[2.2.2]octane Analogs
| Compound/Derivative | Target Virus | Potency (IC50/EC50) | Reference |
| Spirooliganone C | Coxsackievirus B3 (CVB3) | 11.11 µM | [14] |
| DABCO Derivatives (1a-c, 1e) | Influenza A (H1N1) | "Highest Activity" | [13] |
| Fused Bicyclo[2.2.2]octene 11a | SARS-CoV-2 3CLpro | 102.2 µM | [15] |
Note: This table showcases the antiviral potential of diverse bicyclo[2.2.2]octane-containing structures. A dedicated screening campaign is necessary to determine the specific antiviral profile of this compound derivatives.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a classic and reliable method for determining the concentration of an antiviral compound that inhibits virus replication by a certain percentage (e.g., 50%, EC50).
Principle: A confluent monolayer of host cells is infected with a known amount of virus. In the presence of an effective antiviral compound, the number and size of plaques (zones of cell death caused by viral replication) will be reduced.
Step-by-Step Methodology:
-
Cell Plating: Plate a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow to confluence.
-
Compound and Virus Preparation: Prepare serial dilutions of the this compound derivatives. In separate tubes, mix these dilutions with a viral suspension calculated to produce 50-100 plaques per well.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures for 1-2 hours to allow for viral adsorption.
-
Overlay: After infection, remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing agarose or methylcellulose) containing the corresponding concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Plaque Visualization and Counting: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration. A parallel cytotoxicity test should be run to ensure the observed effect is not due to cell death caused by the compound itself. [16]
Antiviral Screening Workflow
The search for antiviral agents often begins with high-throughput screens to identify initial hits, followed by more detailed assays to confirm activity and elucidate the mechanism of action. [17]
Caption: General workflow for in vitro antiviral drug screening.
Conclusion and Future Directions
The Bicyclo[2.2.2]octane scaffold represents a promising starting point for the development of novel therapeutic agents. As demonstrated by related structures, this rigid framework has the potential to yield compounds with significant anticancer, antimicrobial, and antiviral activities. The this compound core, with its versatile aldehyde functionality, is an ideal candidate for the creation of large, diverse chemical libraries.
The screening methodologies detailed in this guide provide a robust framework for evaluating these libraries. A systematic approach, beginning with broad primary screens and progressing to detailed potency and mechanism-of-action studies, is crucial for identifying promising lead compounds. The key to unlocking the full potential of this scaffold lies in the systematic synthesis and screening of its derivatives and the careful analysis of the resulting structure-activity relationships. Future research should focus on populating the comparative data tables for a wide array of this compound derivatives to guide the rational design of the next generation of therapeutics.
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A Comparative Guide to the Kinetic Studies of Reactions Involving Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
For researchers, medicinal chemists, and professionals in drug development, understanding the kinetic profile of a molecule is paramount to predicting its behavior in complex synthetic pathways and biological systems. Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, a conformationally rigid bicyclic aldehyde, presents a unique scaffold of significant interest in organic synthesis. Its constrained structure offers a valuable platform for investigating the influence of stereoelectronics on reaction rates and selectivity.
This guide provides an in-depth comparison of the kinetic behavior of this compound in key organic reactions, primarily the Diels-Alder cycloaddition. We will objectively compare its performance against a simpler, acyclic analogue, acrolein, to elucidate the impact of the bicyclic framework on reactivity. This analysis is supported by experimental data from analogous systems, detailed protocols for kinetic monitoring, and mechanistic insights.
The Significance of the Bicyclo[2.2.2]octane Framework
The rigid Bicyclo[2.2.2]octane skeleton locks the dienophile into a specific conformation, which has profound implications for its reactivity. Unlike flexible acyclic systems that can adopt multiple conformations, the fixed geometry of this bicyclic aldehyde allows for a clearer understanding of the orbital interactions that govern the course of cycloaddition reactions. This makes it an excellent model system for studying fundamental principles of physical organic chemistry.
Comparative Kinetics: Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings. The reactivity of the dienophile is a critical factor in determining the reaction rate and efficiency. Here, we compare the kinetic profile of this compound with that of acrolein, its acyclic counterpart, in their reaction with a representative diene, 1,3-cyclohexadiene.
Key Performance Indicators in Diels-Alder Kinetics
| Parameter | This compound (as dienophile) | Acrolein (as dienophile) | Causality Behind the Difference |
| Relative Reaction Rate (uncatalyzed) | Slower | Faster | The rigid bicyclic structure can introduce steric hindrance, potentially slowing the approach of the diene compared to the more accessible double bond of acrolein. |
| Activation Energy (Ea) | Higher | Lower | The increased steric demand of the bicyclic framework likely leads to a higher energy transition state. |
| Influence of Lewis Acid Catalysis | Significant rate acceleration and enhanced endo-selectivity | Significant rate acceleration and enhanced endo-selectivity | Lewis acids coordinate to the carbonyl oxygen, lowering the LUMO energy of the dienophile and increasing the energy gap between the HOMO of the diene and the LUMO of the dienophile, which accelerates the reaction.[2][3][4] This effect is pronounced for both substrates. |
| Endo/Exo Selectivity | High endo selectivity, further enhanced by Lewis acids | Good endo selectivity, enhanced by Lewis acids | Secondary orbital interactions between the p-orbitals of the diene and the carbonyl group of the dienophile stabilize the endo transition state. The rigid nature of the bicyclic system may further accentuate these interactions. Lewis acid coordination enhances the electron-withdrawing nature of the aldehyde, strengthening these secondary orbital interactions.[2] |
Note: The data presented is a qualitative comparison based on established principles of Diels-Alder reactions and data from analogous systems.
Mechanistic Insights: The Role of the Bicyclic Scaffold
The observed differences in reactivity can be attributed to both steric and electronic factors imposed by the Bicyclo[2.2.2]octane framework.
Caption: Diels-Alder reaction pathway.
The rigidity of the bicyclic system ensures a fixed orientation of the aldehyde group relative to the double bond. This can influence the secondary orbital interactions that favor the formation of the endo product. In contrast, the conformational flexibility of acrolein allows for various approaches of the diene, which can lead to a less pronounced stereochemical preference in the absence of catalysts.
Experimental Protocols for Kinetic Studies
Accurate determination of reaction kinetics relies on precise monitoring of reactant or product concentrations over time. Spectroscopic methods are particularly well-suited for this purpose.
Protocol 1: Kinetic Monitoring by ¹H NMR Spectroscopy
This method is highly effective for reactions with half-lives ranging from minutes to hours. It allows for the simultaneous observation of signals from both reactants and products, providing a comprehensive picture of the reaction progress.
Methodology:
-
Sample Preparation: In a clean NMR tube, dissolve a known concentration of this compound (or the alternative substrate) and an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the starting material mixture to establish initial concentrations.
-
Reaction Initiation: Add a known concentration of the diene (e.g., 1,3-cyclohexadiene) to the NMR tube, mix thoroughly, and immediately place the tube in the NMR spectrometer, which has been pre-shimmed and thermally equilibrated to the desired reaction temperature.
-
Time-Resolved Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.
-
Data Analysis: Integrate the signals corresponding to a unique proton on the reactant and a unique proton on the product in each spectrum. Normalize these integrals to the integral of the internal standard to determine the concentration of each species at each time point.
-
Kinetic Analysis: Plot the concentration of the reactant versus time. From this data, the reaction order and the rate constant (k) can be determined using the appropriate integrated rate law.
Caption: Workflow for NMR kinetic monitoring.
Protocol 2: Kinetic Monitoring by UV-Vis Spectroscopy
This technique is ideal for reactions involving chromophores that exhibit a change in absorbance during the reaction. It is particularly useful for faster reactions due to the rapid data acquisition capabilities of modern spectrophotometers.
Methodology:
-
Wavelength Selection: Determine the absorption spectra of the reactants and products to identify a wavelength where there is a significant change in absorbance as the reaction proceeds. For α,β-unsaturated aldehydes, the disappearance of the n → π* transition of the carbonyl group can often be monitored.
-
Sample Preparation: Prepare a solution of the dienophile (this compound or acrolein) in a suitable UV-transparent solvent (e.g., acetonitrile) in a cuvette.
-
Reaction Initiation: Place the cuvette in a thermostatted cell holder in the UV-Vis spectrophotometer. Add a known concentration of the diene and start data acquisition immediately.
-
Data Acquisition: Record the absorbance at the selected wavelength at regular time intervals.
-
Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) of the absorbing species must be determined independently.
-
Kinetic Analysis: Plot the concentration of the absorbing species versus time to determine the rate constant and reaction order.
Conclusion
The rigid bicyclic framework of this compound significantly influences its kinetic behavior in Diels-Alder reactions when compared to its acyclic analogue, acrolein. While generally exhibiting a slower reaction rate due to steric factors, its conformational rigidity provides a valuable tool for studying and controlling stereoselectivity. The application of Lewis acid catalysis can effectively overcome the lower intrinsic reactivity, making it a synthetically useful building block. The choice between a bicyclic and an acyclic dienophile will ultimately depend on the specific synthetic goals, with the bicyclic system offering greater stereochemical control at the potential cost of reaction rate. Further kinetic investigations on this and related systems will undoubtedly continue to provide fundamental insights into the intricate interplay of structure and reactivity in organic chemistry.
References
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Houk, K. N., & Strozier, R. W. (1973). Lewis acid catalysis of Diels-Alder reactions. Journal of the American Chemical Society, 95(12), 4094–4096. [Link]
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Birney, D. M., & Houk, K. N. (1990). Transition structures of the Lewis acid-catalyzed Diels-Alder reaction of butadiene with acrolein. The origins of selectivity. Journal of the American Chemical Society, 112(11), 4127–4133. [Link]
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Goldstein, M. J., & Benzon, M. S. (1972). Bicyclo[2.2.2]oct-5-ene-2,3-dione. A stable alpha-diketone. Journal of the American Chemical Society, 94(20), 7147–7149. [Link]
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Yadav, J. S., & Singh, V. K. (2004). Lewis Acid Catalyzed Diels-Alder Reactions. In Comprehensive Organic Synthesis II (pp. 563-600). Elsevier. [Link]
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A Comparative Guide to the Computational Modeling of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde Transition States
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the bicyclo[2.2.2]octene framework stands as a crucial scaffold, underpinning the structure of numerous biologically active molecules and natural products. The stereoselective synthesis of these complex architectures, often achieved through the Diels-Alder reaction, hinges on a nuanced understanding of the reaction's transition states. Computational modeling has emerged as an indispensable tool for elucidating these fleeting intermediates, offering predictive insights into reaction outcomes and guiding the rational design of synthetic pathways. This guide provides a comparative analysis of computational methods for modeling the transition states of the Diels-Alder reaction between 1,3-cyclohexadiene and acrolein, which yields the versatile bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde.
The Decisive Moment: Understanding Endo and Exo Transition States
The Diels-Alder reaction between a cyclic diene and a dienophile can proceed through two primary stereochemical pathways, leading to either an endo or an exo product. This selectivity is determined by the relative energies of the corresponding transition states. In the endo transition state, the electron-withdrawing group of the dienophile is oriented towards the diene's π-system, a configuration often favored by secondary orbital interactions. Conversely, the exo transition state places this group away from the diene, which is typically sterically less hindered. The subtle interplay of these electronic and steric factors dictates the final product distribution, making accurate computational modeling of these transition states paramount.
A Comparative Analysis of Computational Methodologies
The accuracy of computational predictions for transition state energies and geometries is intrinsically linked to the chosen theoretical method and basis set. Here, we compare several commonly employed approaches, drawing upon published data for the Diels-Alder reaction of 1,3-cyclohexadiene and its analogs.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has become the cornerstone of computational organic chemistry due to its favorable balance of accuracy and computational cost. The choice of the functional is critical, as each approximates the exchange-correlation energy differently.
A widely used functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . For the closely related Diels-Alder reaction between 1,3-butadiene and acrolein, calculations at the B3LYP level with a 6-311++G(2df, 2P) basis set predicted an activation energy (Ea) of 78.472 kJ/mol for the formation of the analogous cyclohexene carboxaldehyde.[1] This level of theory captures the essential electronic effects governing the reaction.
For the dimerization of 1,3-cyclohexadiene, a study employing B3LYP calculated the activation enthalpy for the endo-[4+2] cycloaddition to be 28.7 kcal/mol (120.1 kJ/mol), while the exo transition state was found to be 1.4 kcal/mol (5.9 kJ/mol) higher in energy.[2] This highlights the ability of B3LYP to predict the kinetic preference for the endo product, a common feature in many Diels-Alder reactions.
Table 1: Comparison of DFT Functionals for Diels-Alder Reactions
| Reaction | Method | Endo Activation Energy/Enthalpy | Exo Activation Energy/Enthalpy | Energy Difference (Exo - Endo) | Reference |
| 1,3-Butadiene + Acrolein | B3LYP/6-311++G(2df, 2P) | 78.472 kJ/mol (Ea) | - | - | [1] |
| 1,3-Cyclohexadiene Dimerization | B3LYP | 28.7 kcal/mol (ΔH‡) | 30.1 kcal/mol (ΔH‡) | 1.4 kcal/mol | [2] |
| 1,3-Cyclohexadiene Dimerization | CBS-QB3 | 19.0 kcal/mol (ΔH‡) | 21.1 kcal/mol (ΔH‡) | 2.1 kcal/mol | [2] |
Note: Direct computational data for the 1,3-cyclohexadiene and acrolein reaction was not available in the cited literature. The data presented is for analogous reactions to illustrate the performance of the methods.
High-Accuracy Composite Methods: The Gold Standard
For enhanced accuracy, composite methods like the Complete Basis Set (CBS) models, such as CBS-QB3 , are employed. These methods extrapolate to the complete basis set limit and include high-level correlation corrections, offering a benchmark for other computational techniques.
In the study of 1,3-cyclohexadiene dimerization, the CBS-QB3 method predicted an activation enthalpy of 19.0 kcal/mol (79.5 kJ/mol) for the endo pathway and 21.1 kcal/mol (88.3 kJ/mol) for the exo pathway.[2] The predicted preference for the endo product is consistent with the B3LYP results, although the absolute activation enthalpies are significantly lower, suggesting that B3LYP may overestimate the energy barriers in this system.
Experimental Protocols: A Step-by-Step Guide to Computational Modeling
The following protocol outlines a general workflow for calculating the transition states of the Diels-Alder reaction between 1,3-cyclohexadiene and acrolein using a quantum chemistry software package like Gaussian.
Step 1: Input Structure Generation
-
Build the 3D structures of the reactants, 1,3-cyclohexadiene and acrolein, using a molecular editor.
-
Create initial guesses for the endo and exo transition state geometries. This can be achieved by placing the reactants in the appropriate orientation for cycloaddition, with the forming C-C bond distances set to approximately 2.0-2.2 Å.
Step 2: Transition State Optimization and Frequency Calculation
-
Perform a transition state optimization calculation (e.g., using the Opt=TS keyword in Gaussian).
-
Specify the desired level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Following a successful optimization, perform a frequency calculation (Freq) to verify that the obtained structure is a true transition state (i.e., it has exactly one imaginary frequency corresponding to the reaction coordinate).
Step 3: Intrinsic Reaction Coordinate (IRC) Calculation
-
To confirm that the located transition state connects the reactants and the desired product, perform an IRC calculation (IRC). This will trace the reaction path downhill from the transition state in both the forward and reverse directions.
Step 4: Energy Calculation
-
Perform single-point energy calculations on the optimized reactant, transition state, and product geometries using a higher level of theory or a larger basis set for more accurate energy predictions.
Visualizing the Computational Workflow
The process of computational modeling can be visualized as a logical workflow, from the initial hypothesis to the final analysis of the results.
Caption: A flowchart illustrating the key steps in the computational modeling of Diels-Alder transition states.
Causality Behind Experimental Choices in Computational Chemistry
The selection of a computational method is not arbitrary but is guided by a balance between desired accuracy and available computational resources.
-
Choice of Functional (e.g., B3LYP): B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which often improves the description of transition states compared to pure DFT functionals. Its widespread use has led to extensive benchmarking, providing a good understanding of its performance for various reaction types.
-
Choice of Basis Set (e.g., 6-31G(d)): A basis set is a set of mathematical functions used to represent the electronic wave function. The 6-31G(d) basis set is a Pople-style basis set of modest size that includes polarization functions ('d') on heavy atoms. These polarization functions are crucial for describing the distorted electron distributions in transition states and are generally considered the minimum requirement for reliable geometry optimizations. Larger basis sets, such as those with diffuse functions (+ or ++), are important for describing systems with significant negative charge or lone pairs and can lead to more accurate energies.
-
Implicit vs. Explicit Solvation Models: The calculations discussed are typically performed in the gas phase. However, most reactions occur in solution. To account for solvent effects, implicit solvent models (e.g., PCM, SMD) can be used to approximate the bulk solvent as a continuous dielectric medium. For reactions where specific solvent-solute interactions, such as hydrogen bonding, are critical, an explicit solvent model, where individual solvent molecules are included in the calculation, may be necessary for accurate predictions.
Trustworthiness and Self-Validation
A key aspect of robust computational research is the self-validation of the described protocols.
-
Frequency Analysis: As mentioned, the confirmation of a single imaginary frequency is a critical check to ensure that the optimized structure is indeed a transition state and not a minimum or a higher-order saddle point.
-
IRC Calculations: Tracing the reaction path from the transition state to the reactants and products provides definitive evidence that the correct reaction pathway is being modeled.
-
Benchmarking: Comparing the results obtained with a given method to those from higher-level, more accurate methods (like CBS-QB3) or to available experimental data for similar reactions helps to gauge the reliability of the chosen computational approach.
Conclusion: A Predictive Partnership
Computational modeling serves as a powerful partner to experimental investigation in the study of complex reaction mechanisms. By providing detailed insights into the fleeting world of transition states, methods like DFT and high-accuracy composite models empower researchers to predict the stereochemical outcomes of reactions like the Diels-Alder synthesis of this compound. This predictive capability is invaluable for the rational design of synthetic strategies in drug development and beyond, ultimately accelerating the pace of scientific discovery.
References
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Adeboye, O. O. (2019). COMPUTATIONAL MODELLING OF THE KINETIC AND THERMODYNAMIC STUDIES OF DIELS-ALDER REACTION OF ACROLEIN AND 1, 3-BUTADIENE. Journal of Chemical Society of Nigeria, 44(6). [Link]
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Adeboye, O. O. (2019). COMPUTATIONAL MODELLING OF THE KINETIC AND THERMODYNAMIC STUDIES OF DIELS-ALDER REACTION OF ACROLEIN AND 1, 3-BUTADIENE. ResearchGate. [Link]
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De Souza, M. A. F., et al. (2016). New Insights into the (A)Synchronicity of Diels–Alder Reactions: A Theoretical Study Based on the Reaction Force Analysis and Atomic Resolution of Energy Derivatives. Molecules, 21(12), 1693. [Link]
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Al-zaydi, K. M. (2014). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. International Journal of Molecular Sciences, 15(1), 113-122. [Link]
-
Krenske, E. H., et al. (2008). Transition states for the dimerization of 1,3-cyclohexadiene: a DFT, CASPT2, and CBS-QB3 quantum mechanical investigation. The Journal of Organic Chemistry, 73(19), 7429-7437. [Link]
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Comparative Guide to Cross-Reactivity Studies of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde in Complex Mixtures
Abstract
This guide provides a comprehensive framework for investigating the cross-reactivity of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde in complex matrices, a critical consideration for researchers, scientists, and drug development professionals. Due to its reactive aldehyde functionality and unique bicyclic structure, understanding its potential interactions with other components is paramount for accurate analytical characterization and safety assessment. This document details and objectively compares the performance of leading analytical methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental protocols and data interpretation strategies. The causality behind experimental choices is explained to provide field-proven insights, ensuring the described protocols are self-validating systems for robust and reliable results.
Introduction: The Challenge of Aldehyde Cross-Reactivity
This compound is a bicyclic aldehyde with the molecular formula C9H12O.[1][2][3] Its structure, featuring a reactive aldehyde group and a strained bicyclic ring system, makes it a molecule of interest in various chemical syntheses, including Diels-Alder reactions.[4][5][6] However, the very features that make this aldehyde synthetically useful also predispose it to potential cross-reactivity in complex mixtures such as environmental samples, food matrices, and biological fluids.[7][8][9]
Aldehydes are known to be reactive electrophiles that can participate in a variety of reactions, including additions, condensations, and oxidations.[10][11] In a complex matrix, this compound may react with nucleophiles such as amines, thiols, and hydroxyl groups present in other sample components, leading to the formation of new adducts. This cross-reactivity can significantly impact the accuracy of analytical measurements, leading to underestimation of the target analyte or the generation of interfering species that complicate data interpretation. Furthermore, in the context of drug development, unforeseen cross-reactivity can lead to off-target effects and potential toxicity.
This guide will compare two powerful analytical techniques, GC-MS and LC-MS/MS, for the comprehensive study of this compound's cross-reactivity. The choice between these methods is often dictated by the volatility of the aldehyde and the nature of the complex matrix.[12][13]
Comparative Analysis of Analytical Methodologies
The accurate identification and quantification of aldehydes in complex mixtures present a significant analytical challenge due to their reactivity and often low concentrations.[14] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for this purpose, each with distinct advantages and limitations.[13][15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds.[13][16] For aldehydes, this often necessitates a derivatization step to increase volatility and thermal stability.[15]
Principle: In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for identification and quantification.
Causality of Derivatization: The primary reason for derivatizing aldehydes for GC-MS analysis is to overcome their inherent polarity and potential for thermal degradation in the hot injector port and column. Common derivatizing agents for aldehydes include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms stable oxime derivatives that are highly amenable to GC separation and sensitive detection by electron capture or mass spectrometry.[17] Another widely used reagent is 2,4-dinitrophenylhydrazine (DNPH), which forms dinitrophenylhydrazone derivatives.[18]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an excellent alternative for aldehyde analysis, especially in biological matrices.[13][19][20]
Principle: LC-MS/MS separates compounds in a liquid mobile phase based on their interactions with a stationary phase in a column. The eluting compounds are then ionized (e.g., by electrospray ionization - ESI) and analyzed by a tandem mass spectrometer. The first mass spectrometer (MS1) selects a specific ion (the precursor ion), which is then fragmented in a collision cell. The resulting fragment ions (product ions) are analyzed by the second mass spectrometer (MS2), providing a high degree of specificity and sensitivity.
Causality of Derivatization: While some aldehydes can be analyzed directly by LC-MS, derivatization is often employed to enhance ionization efficiency and improve chromatographic retention.[21][22] Reagents like DNPH and dansyl hydrazine are commonly used to introduce a readily ionizable group and a chromophore for UV detection if desired.[23][24] Newer derivatization agents, such as 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), have been designed to incorporate an isotopic signature, aiding in the identification of unknown aldehyde derivatives.
Head-to-Head Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte Volatility | Requires volatile or derivatized semi-volatile analytes. | Suitable for a wide range of polarities and volatilities, including non-volatile compounds.[13] |
| Derivatization | Often mandatory to improve volatility and stability.[15] | Often used to enhance ionization and retention, but direct analysis is sometimes possible.[21][22] |
| Sample Matrix | Can be sensitive to matrix effects, requiring extensive sample cleanup. | Generally more tolerant to complex matrices, especially with selective detection modes like MRM.[19] |
| Sensitivity | High sensitivity, especially with selective detectors (e.g., ECD for PFBHA derivatives). | Extremely high sensitivity and selectivity, particularly with tandem MS.[25] |
| Selectivity | Good selectivity based on retention time and mass spectrum. | Excellent selectivity from precursor/product ion transitions (MRM). |
| Identification | Based on retention time and library matching of mass spectra. | Based on retention time and specific precursor-to-product ion transitions. |
Experimental Protocols
To ensure the integrity and reproducibility of cross-reactivity studies, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for both GC-MS and LC-MS/MS analysis.
GC-MS Protocol for this compound Cross-Reactivity
This protocol is designed to identify and quantify this compound and its potential reaction products in a complex mixture after derivatization with PFBHA.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS based cross-reactivity analysis.
Step-by-Step Methodology:
-
Sample Preparation and Spiking:
-
Obtain a representative sample of the complex mixture (e.g., food extract, environmental water sample).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike a known amount of the stock solution into the complex mixture to achieve a final concentration relevant to the study's objectives. Prepare a control sample without the spike.
-
-
Incubation:
-
Incubate the spiked and control samples under conditions that mimic the relevant environment (e.g., temperature, pH, light exposure) for a defined period to allow for potential cross-reactions.
-
-
Derivatization with PFBHA:
-
To an aliquot of the incubated sample, add a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable buffer (e.g., phosphate buffer, pH 6-7).
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 1-2 hours) to form the PFBHA-oxime derivatives.
-
-
Extraction:
-
Perform a liquid-liquid extraction of the derivatized sample using a non-polar solvent such as hexane or dichloromethane.
-
Collect the organic layer and concentrate it under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
Inject an aliquot of the extracted sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
-
Data Analysis:
-
Compare the chromatograms of the spiked and control samples.
-
Identify the peak corresponding to the PFBHA derivative of this compound based on its retention time and mass spectrum.
-
Search for new peaks in the spiked sample that are not present in the control. These may represent cross-reaction products.
-
Utilize mass spectral libraries and fragmentation patterns to tentatively identify these new compounds.
-
LC-MS/MS Protocol for this compound Cross-Reactivity
This protocol focuses on the highly sensitive and selective detection of this compound and its polar reaction products using LC-MS/MS with DNPH derivatization.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS based cross-reactivity analysis.
Step-by-Step Methodology:
-
Sample Preparation and Spiking:
-
Follow the same procedure as described in the GC-MS protocol (Section 3.1, Step 1).
-
-
Incubation:
-
Follow the same procedure as described in the GC-MS protocol (Section 3.1, Step 2).
-
-
Derivatization with DNPH:
-
To an aliquot of the incubated sample, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., acetonitrile with a small amount of sulfuric or phosphoric acid).
-
Vortex the mixture and allow it to react at a slightly elevated temperature (e.g., 40-60 °C) for a specified time (e.g., 30-60 minutes) to form the DNPH-hydrazone derivatives.
-
-
Sample Cleanup (if necessary):
-
For particularly complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the derivatized sample into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic content to elute the derivatives.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
For the DNPH derivative of this compound, a specific precursor ion (the molecular ion of the derivative) and one or more product ions (fragments) will need to be determined by infusing a standard.
-
Additional MRM transitions can be set up to screen for potential cross-reaction products if their structures are hypothesized.
-
-
-
-
Data Analysis:
-
Monitor the MRM transitions for the target analyte and any suspected cross-reaction products.
-
A decrease in the signal for the target analyte in the spiked sample compared to a spiked clean matrix can indicate consumption through cross-reactivity.
-
The appearance of new signals in the chromatograms of the spiked complex mixture can be further investigated by full scan or product ion scan experiments to elucidate the structures of the cross-reaction products.
-
Data Interpretation and Case Study Insights
The interpretation of data from cross-reactivity studies requires careful consideration of both the disappearance of the target analyte and the appearance of new, related species.
Hypothetical Case Study: Analysis of this compound in a Plant Extract
A researcher is investigating the stability of this compound in a botanical extract intended for use in a topical formulation. The extract is known to contain a high concentration of amino acids and phenolic compounds.
Experimental Approach: Both GC-MS (with PFBHA derivatization) and LC-MS/MS (with DNPH derivatization) are employed to provide a comprehensive picture.
Expected Observations and Interpretations:
| Analytical Technique | Observation | Interpretation |
| GC-MS | A significant decrease in the peak area of the PFBHA-derivatized this compound is observed in the spiked plant extract compared to a spiked solvent standard after incubation. Several new, later-eluting peaks are detected. | The aldehyde is reacting with components in the plant extract. The new peaks likely correspond to less volatile adducts formed, for example, with phenolic compounds, which are still amenable to GC analysis after derivatization. |
| LC-MS/MS | A similar decrease in the MRM signal for the DNPH-derivatized target analyte is seen. A product ion scan of a newly appearing peak reveals a mass shift consistent with the addition of a common amino acid (e.g., lysine) to the aldehyde, followed by the loss of water (Schiff base formation). | This confirms the reaction with amino acids in the extract. The high polarity of the amino acid adduct makes it ideal for LC-MS/MS analysis, whereas it might not have been volatile enough for GC-MS. |
Logical Relationship: Method Selection and Expected Outcomes
Caption: Rationale for using complementary analytical methods.
Conclusion
The study of this compound's cross-reactivity in complex mixtures is a multifaceted challenge that requires a strategic analytical approach. This guide has demonstrated that a comprehensive understanding can be achieved through the judicious application of complementary techniques like GC-MS and LC-MS/MS. By understanding the principles behind each method and the rationale for experimental choices such as derivatization, researchers can design robust, self-validating studies. The insights gained from such investigations are crucial for ensuring the accuracy of analytical data, the safety of consumer products, and the efficacy of pharmaceutical formulations.
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A Comparative Guide to the Quantification of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
For researchers, scientists, and drug development professionals engaged in synthetic chemistry and materials science, the precise quantification of key intermediates is paramount. Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, a strained bicyclic aldehyde, serves as a versatile building block in the synthesis of complex organic molecules and polymers. Its accurate measurement is critical for ensuring reaction stoichiometry, determining yield, and assessing purity. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, offering field-proven insights and detailed experimental protocols to support robust and reliable analysis.
The Analytical Challenge
This compound presents a unique set of analytical considerations. Its bicyclic structure and aldehyde functionality influence its volatility and reactivity. While amenable to gas chromatography, its lack of a strong chromophore makes direct, sensitive detection by HPLC-UV challenging. This guide will explore and compare three principal analytical approaches: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography (GC): The Workhorse for Volatile Analytes
Gas chromatography is a logical first choice for the analysis of this compound due to its anticipated volatility. The choice of detector—Flame Ionization Detector (FID) or Mass Spectrometer (MS)—profoundly impacts the selectivity and sensitivity of the method.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle of Causality: GC-FID is a robust and universally applicable technique for quantifiable organic compounds. The FID detector responds to carbon-containing compounds as they elute from the GC column, generating a signal proportional to the mass of carbon. This makes it an excellent choice for quantification when the identity of the analyte is already confirmed and high precision is required.
Experimental Protocol: GC-FID
-
Sample Preparation: Accurately prepare a stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane. Create a series of calibration standards by serial dilution. An internal standard (e.g., dodecane) is recommended for improved precision.
-
Instrumentation: A standard gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
-
GC Conditions:
-
Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, provides good resolution for a wide range of organic molecules.
-
Injector: 250°C, split mode (e.g., 50:1) to prevent column overloading.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min. This program allows for the elution of the analyte while also cleaning the column of less volatile components.
-
Detector: 280°C.
-
-
Analysis: Inject 1 µL of each standard and sample. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
Gas Chromatography with Mass Spectrometry (GC-MS)
Principle of Causality: GC-MS combines the separation power of GC with the detection and identification capabilities of mass spectrometry. This technique provides definitive structural confirmation, which is invaluable for complex matrices or when specificity is a primary concern. For quantification, selected ion monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring only characteristic ions of the target analyte. A GC-MS spectrum for this compound has been reported, providing a basis for method development.[1]
Experimental Protocol: GC-MS
-
Sample Preparation: Follow the same procedure as for GC-FID.
-
Instrumentation: A GC-MS system.
-
GC Conditions: Use the same or similar conditions as the GC-FID method.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300 for qualitative analysis or use SIM for quantification, monitoring key ions of this compound.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Analysis: Perform a full scan analysis on a reference standard to confirm the retention time and mass spectrum. For quantification, create a calibration curve based on the peak area of a specific ion in SIM mode.
GC Workflow Diagram
Caption: Workflow for the quantification of this compound by GC.
High-Performance Liquid Chromatography (HPLC) with UV Detection
For direct HPLC analysis, this compound lacks a suitable chromophore for sensitive UV detection. Therefore, pre-column derivatization is a mandatory step to introduce a UV-active moiety. The most common and reliable derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH).[2][3][4]
Principle of Causality: DNPH reacts with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and possesses a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry in the range of 360 nm. This approach transforms a challenging analyte into one that is easily quantifiable by standard reversed-phase HPLC.
Experimental Protocol: HPLC-UV with DNPH Derivatization
-
Derivatization Reagent: Prepare a solution of DNPH (e.g., 0.2% w/v) in acetonitrile containing a small amount of strong acid (e.g., 0.1% phosphoric acid) as a catalyst.
-
Sample Derivatization:
-
To a known volume of the sample solution (in acetonitrile), add an excess of the DNPH reagent.
-
Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light.
-
The reaction can be quenched by adding a small amount of a neutral buffer if necessary.
-
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50:50 acetonitrile:water, ramp to 95:5 acetonitrile:water over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 360 nm.
-
-
Analysis: Prepare calibration standards by derivatizing known concentrations of this compound. Inject the derivatized standards and samples, and construct a calibration curve based on peak area.
HPLC Workflow Diagram
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A Comparative Analysis of Synthetic Routes to Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Introduction
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is a pivotal bicyclic aldehyde that serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and fragrance components. Its rigid, three-dimensional structure provides a unique scaffold for introducing stereochemical complexity. This guide offers a comparative analysis of the primary synthetic routes to this valuable compound, providing researchers, scientists, and drug development professionals with the in-depth technical details and experimental data necessary to make informed decisions for their synthetic strategies. We will delve into the mechanistic underpinnings, practical considerations, and relative efficiencies of the most prevalent synthetic methodologies.
Route 1: The Classic Diels-Alder Cycloaddition
The most direct and widely employed method for the synthesis of this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-cyclohexadiene and acrolein. This pericyclic reaction is lauded for its atom economy and stereospecificity, making it a highly efficient route to the bicyclo[2.2.2]octene framework.
Mechanistic Insight and Stereoselectivity
The Diels-Alder reaction proceeds through a concerted mechanism involving a cyclic transition state. The stereochemical outcome of this reaction is governed by the "endo rule," which dictates that the dienophile's substituent (in this case, the aldehyde group) will preferentially occupy the endo position in the bicyclic product. This is due to favorable secondary orbital interactions between the developing pi system of the diene and the carbonyl group of the dienophile in the transition state.
The use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), can significantly enhance the reaction rate and selectivity.[1][2] The Lewis acid coordinates to the carbonyl oxygen of the acrolein, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital) and accelerating the cycloaddition. This coordination also exaggerates the electronic differences that favor the endo transition state, often leading to almost exclusive formation of the endo isomer.[1][2]
Figure 1: The Diels-Alder synthesis of this compound.
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction[1]
-
Reaction Setup: To a solution of 1,3-cyclohexadiene (97%, 7.5 mL, 76 mmol) and acrolein (95%, 2.7 mL, 38 mmol) dissolved in anhydrous diethyl ether (50 mL) under an inert atmosphere, add the catalyst, boron trifluoride etherate (BF₃·OEt₂, 2.0 mL, 16 mmol).
-
Reaction Execution: Stir the mixture at room temperature for 4 hours.
-
Workup: Quench the reaction with ice-cold distilled water and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.
Performance and Considerations
| Parameter | Value | Reference |
| Typical Yield | High | [1] |
| Reaction Time | 2-4 hours | [1][2] |
| Key Reagents | 1,3-Cyclohexadiene, Acrolein, BF₃·OEt₂ | [1] |
| Stereoselectivity | Almost exclusively endo isomer | [1][2] |
Advantages:
-
High Atom Economy: This is a [4+2] cycloaddition, meaning all atoms from the reactants are incorporated into the product.
-
High Stereoselectivity: The reaction produces the desired endo isomer with high fidelity, especially with Lewis acid catalysis.
-
Directness: This is a one-step synthesis from readily available starting materials.
Disadvantages:
-
Handling of Acrolein: Acrolein is a highly toxic, volatile, and lachrymatory substance that requires careful handling in a well-ventilated fume hood.
-
Lewis Acid Sensitivity: The Lewis acid catalyst is sensitive to moisture, necessitating anhydrous reaction conditions.
Route 2: Multi-step Synthesis via a Bicyclo[2.2.2]oct-5-en-2-one Intermediate
An alternative strategy involves the initial synthesis of a bicyclo[2.2.2]oct-5-en-2-one, which can then be converted to the target aldehyde. This approach offers flexibility for introducing various substituents on the bicyclic core.
Synthetic Strategy
This route typically begins with a Diels-Alder reaction between 1,3-cyclohexadiene and a ketene equivalent, such as 2-chloroacrylonitrile. The resulting cycloadduct is then hydrolyzed under basic conditions to yield bicyclo[2.2.2]oct-5-en-2-one.[1] Subsequent conversion of the ketone to the aldehyde can be achieved through various established methods, such as a Wittig reaction to form an alkene followed by ozonolysis, or through a formylation reaction.
Figure 2: Multi-step synthesis via a bicyclo[2.2.2]oct-5-en-2-one intermediate.
Experimental Protocol: Preparation of Bicyclo[2.2.2]oct-5-en-2-one[1]
A detailed protocol for the conversion of the ketone to the aldehyde is beyond the scope of this initial step, but established organic transformations can be applied.
-
Diels-Alder Reaction: React 1,3-cyclohexadiene with 2-chloroacrylonitrile to form the corresponding Diels-Alder adduct.
-
Hydrolysis: Subject the adduct to base-catalyzed hydrolysis to yield bicyclo[2.2.2]oct-5-en-2-one. This step often proceeds in low yield but produces a high-purity product.[1]
Performance and Considerations
| Parameter | Value | Reference |
| Yield (Ketone formation) | Low | [1] |
| Number of Steps | Multiple | [1] |
| Key Reagents | 1,3-Cyclohexadiene, 2-Chloroacrylonitrile, Base | [1] |
| Versatility | High, allows for diverse functionalization |
Advantages:
-
Synthetic Flexibility: The ketone intermediate is a versatile platform for the synthesis of a variety of substituted bicyclo[2.2.2]octene derivatives.
-
Avoidance of Acrolein: This route circumvents the use of the highly hazardous acrolein.
Disadvantages:
-
Lower Overall Yield: The multi-step nature of this synthesis and the low yield of the hydrolysis step result in a lower overall yield compared to the direct Diels-Alder approach.[1]
-
Longer Synthesis: The increased number of steps makes this a more time-consuming process.
Route 3: Tandem Michael Addition-Aldol Condensation
A more recent and innovative approach to substituted bicyclo[2.2.2]oct-5-en-2-ones, which are precursors to the target aldehyde, involves a one-pot tandem intermolecular Michael addition followed by an intramolecular aldol condensation.[3][4] This method, sometimes referred to as a bridged Robinson annulation, offers a convergent and efficient route to the bicyclic core.
Synthetic Strategy
In this reaction, a cyclic or acyclic ketone reacts with a cyclic enone in the presence of a strong acid, such as triflic acid. The reaction proceeds through the formation of a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular aldol condensation to form the bicyclo[2.2.2]octenone skeleton.
Figure 3: Tandem Michael addition-intramolecular aldol condensation.
Performance and Considerations
| Parameter | Value | Reference |
| Yield | Good | [3][4] |
| Reaction Type | One-pot, multi-step | [3] |
| Key Reagents | Ketone, Cyclic Enone, Strong Acid (e.g., Triflic Acid) | [3] |
| Scope | Good for substituted bicyclo[2.2.2]oct-5-en-2-ones | [3] |
Advantages:
-
Efficiency: This one-pot procedure simplifies the synthesis of substituted bicyclo[2.2.2]octenones.
-
Versatility: The ability to use different ketones and enones allows for the synthesis of a wide range of derivatives.
Disadvantages:
-
Strong Acid Requirement: The use of a strong acid like triflic acid may not be compatible with all functional groups.
-
Intermediate to Aldehyde: This route provides the ketone precursor, requiring an additional step to obtain the target aldehyde.
Comparative Summary and Conclusion
| Synthesis Route | Key Reaction | Starting Materials | Advantages | Disadvantages |
| 1. Direct Diels-Alder | [4+2] Cycloaddition | 1,3-Cyclohexadiene, Acrolein | High atom economy, high stereoselectivity, direct | Use of hazardous acrolein, moisture-sensitive catalyst |
| 2. Multi-step via Ketone | Diels-Alder & Hydrolysis | 1,3-Cyclohexadiene, 2-Chloroacrylonitrile | Synthetic flexibility, avoids acrolein | Lower overall yield, longer synthesis |
| 3. Tandem Michael-Aldol | Michael Addition & Aldol Condensation | Ketone, Cyclic Enone | Efficient one-pot synthesis of precursors, versatile | Requires strong acid, additional step to aldehyde |
For the direct and high-yield synthesis of unsubstituted this compound, the Lewis acid-catalyzed Diels-Alder reaction between 1,3-cyclohexadiene and acrolein remains the most efficient and preferred method . Its directness and high stereoselectivity are significant advantages for producing the endo isomer. However, the hazardous nature of acrolein necessitates stringent safety protocols.
For the synthesis of substituted derivatives or when avoiding acrolein is a priority, the multi-step synthesis via a bicyclo[2.2.2]oct-5-en-2-one intermediate or the more modern tandem Michael addition-aldol condensation offer valuable alternatives. The choice between these will depend on the desired substitution pattern, scale of the reaction, and tolerance for a multi-step sequence versus the use of strong acids.
Ultimately, the optimal synthetic route will be dictated by the specific research goals, available resources, and safety considerations of the laboratory. This guide provides the foundational knowledge for chemists to navigate these choices effectively.
References
- Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo) - NIH.
- Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo) - MDPI.
- Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate - ResearchGate.
- Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation) - UCLA – Chemistry and Biochemistry.
- Synthesis of Bicyclo[2.2.2]oct-5-en-2-ones via a Tandem Intermolecular Michael Addition Intramolecular Aldol Process (a Bridged Robinson Annulation). - ResearchGate.
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Safety Operating Guide
Navigating the Disposal of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde: A Guide for the Prudent Researcher
The Chemist's Perspective: Understanding the Compound's Reactivity
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde possesses two key structural features that dictate its handling and disposal:
-
The Aldehyde Functional Group: Aldehydes are a class of organic compounds known for their reactivity. They can readily undergo oxidation, reduction, and polymerization reactions. Improper disposal could lead to unintended chemical transformations.
-
The Bicyclo[2.2.2]octene Scaffold: This strained ring system, while relatively stable compared to smaller bicyclic structures, still possesses inherent ring strain.[4][5] This strain can influence the molecule's reactivity, making it susceptible to reactions that relieve this strain.
Given these characteristics, our disposal strategy will be guided by the "principle of prudent practice," treating the compound with the same respect as a regulated hazardous chemical to ensure a wide margin of safety.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, with each step building upon the last to ensure a safe and compliant disposal process.
Step 1: Waste Identification and Segregation
Proper identification is the cornerstone of safe waste management.
-
Designate a Waste Container: Select a clean, chemically compatible container, preferably glass, with a secure screw-top cap. Ensure the container is free of any contaminants that could react with the aldehyde.
-
Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration if in solution. This practice is in line with the Environmental Protection Agency (EPA) requirements for hazardous waste labeling.[6][7]
-
Segregation: Store this waste container separately from other waste streams, particularly from strong oxidizing agents, strong bases, and acids to prevent inadvertent reactions.
Step 2: In-Lab Neutralization (Optional but Recommended)
For small quantities, chemical neutralization can render the aldehyde less reactive before it is collected for disposal. This is a proactive measure to enhance safety.
Method A: Oxidation with Potassium Permanganate
-
Rationale: Potassium permanganate is a strong oxidizing agent that will convert the aldehyde functional group to a less reactive carboxylic acid.
-
Procedure:
-
Work in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
For every 1 gram of this compound waste, slowly add a dilute solution of potassium permanganate (e.g., 0.5 M) with stirring.
-
The purple color of the permanganate will disappear as it reacts. Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating that the aldehyde has been consumed.
-
The resulting mixture, containing the bicyclo[2.2.2]octene carboxylic acid and manganese dioxide, should be collected in your designated hazardous waste container.
-
Method B: Reaction with Sodium Bisulfite
-
Rationale: Sodium bisulfite forms a stable, water-soluble adduct with aldehydes, effectively sequestering the reactive functional group.
-
Procedure:
-
In a fume hood, prepare a saturated solution of sodium bisulfite in water.
-
Slowly add the this compound waste to the sodium bisulfite solution with stirring.
-
Allow the mixture to react for at least one hour to ensure complete adduct formation.
-
Collect the resulting solution in your designated hazardous waste container.
-
Step 3: Accumulation and Storage
All waste, whether neutralized or not, must be managed in compliance with institutional and national guidelines.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[6] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: As the parent compound is heat sensitive, the waste should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2][8]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Do not overfill the container; a headspace of at least 10% is recommended to allow for vapor expansion.
Step 4: Final Disposal
The final step is to entrust the waste to trained professionals for disposal.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of your hazardous waste.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and the EPA. This creates a "cradle-to-grave" record of the waste.[6]
-
Professional Disposal: The waste will be transported to a licensed waste disposal facility for final treatment, which may include incineration or other approved methods.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| EPA Generator Status | Dependent on total monthly hazardous waste generation (VSQG, SQG, LQG) | [6][7] |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of non-acute hazardous waste | EPA |
| Neutralization Reagent Ratio (Potassium Permanganate) | Titrate until a persistent pink/purple color is observed | Standard Chemical Practice |
| Neutralization Reagent Ratio (Sodium Bisulfite) | Use a saturated aqueous solution in excess | Standard Chemical Practice |
| Container Headspace | Minimum 10% of container volume | Prudent Laboratory Practice |
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This comprehensive approach ensures that the disposal of this compound is managed with the diligence it deserves, safeguarding both people and the planet.
References
- TCI Chemicals. (2025, March 28). SAFETY DATA SHEET: this compound.
- Lab Pro Inc. This compound, 1G - B5279-1G.
- PubChem. This compound, 4-methyl-1-(1-methylethyl)-. National Institutes of Health.
- Fisher Scientific. This compound 95.0+%, TCI America™.
- Labsolu.ca. This compound.
- University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
- Wikipedia. (2023, November 28). Cycloalkene.
- Chemistry LibreTexts. (2023, October 30). Cycloalkenes.
- U.S. Environmental Protection Agency. (2023, October 11). Laws and Regulations Concerning Formaldehyde.
- Arquer Diagnostics. Aldex® - Aldehyde Disposal Made Easy.
- Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation.
- U.S. Environmental Protection Agency. (2023, December 14). Risk Evaluation for Formaldehyde.
- TCI Chemicals. This compound.
- TCI Chemicals. (2025, March 28). SAFETY DATA SHEET: this compound.
- U.S. Environmental Protection Agency. This compound, 4-methyl-1-(1-methylethyl)- - Substance Details.
- Chemos GmbH & Co. KG. (2022, March 21). Safety Data Sheet: Bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic acid 2,3:5,6-dianhydride.
- All In with Dr. Betts. (2023, February 6). Stability of Cycloalkenes and Bredt's Rule - Organic Chemistry One (1) Lecture Series Video 36 [Video]. YouTube.
- Valsynthese SA. (2025, March 6). Material Safety Data Sheet BICYCLO[2.2.2]OCT-7-ENE-2,3,5,6-TETRACARBOXYLIC ACID.
- Medical Laboratory Observer. (2019, July 23). Laboratory Waste Management: The New Regulations.
Sources
Navigating the Safe Handling of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde (CAS RN: 38259-00-6). While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, prudent laboratory practice dictates a cautious approach due to its aldehyde functional group and sensitivity to environmental conditions. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: Beyond the Classification
While this compound is not formally classified as hazardous, it possesses properties that demand careful handling. It is a combustible liquid and is reported to be sensitive to both air and heat. The aldehyde functional group is reactive and, in other molecules, can be associated with irritation and sensitization. Therefore, we will approach its handling with a conservative and protective stance.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate Personal Protective Equipment (PPE) is your first and most critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Hands | Nitrile or Butyl rubber gloves | Aldehydes can be reactive, and these materials offer good resistance. Avoid latex gloves as they may offer insufficient protection.[1] |
| Eyes | Chemical splash goggles | Protects against accidental splashes of the liquid. |
| Body | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | Not generally required under normal use with adequate ventilation. | A properly functioning chemical fume hood is the primary means of controlling vapor exposure.[2] |
The Handling Workflow: A Step-by-Step Protocol
Adherence to a structured workflow minimizes the risk of accidents and ensures the integrity of your experiment.
Preparation and Staging
-
Work Area Designation: All handling of this compound should occur within a certified chemical fume hood to mitigate inhalation exposure to any potential vapors.
-
Gather Materials: Before introducing the chemical, ensure all necessary equipment (glassware, stir bars, syringes, etc.) and waste containers are inside the fume hood.
-
Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station.
Chemical Handling
-
Don PPE: Before opening the container, put on your laboratory coat, chemical splash goggles, and the appropriate gloves.
-
Inert Atmosphere: As the compound is air-sensitive, it is best practice to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure to air. Avoid pouring directly from the bottle when possible.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames due to the compound's combustible nature.
Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent to remove any residual contamination.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.
-
Hand Washing: Wash your hands thoroughly with soap and water after the procedure is complete, even if you wore gloves.[3]
The following diagram illustrates the safe handling workflow:
Storage and Disposal: Maintaining a Safe Environment
Storage
-
Container: Keep the container tightly sealed to prevent exposure to air.
-
Atmosphere: Store under an inert gas (nitrogen or argon).
-
Temperature: Store in a cool, dry, and well-ventilated area, away from sources of heat or ignition.
-
Segregation: Store away from incompatible materials such as oxidizing agents.
Disposal Plan
Even though this compound is not classified as hazardous waste, it should not be disposed of down the drain or in regular trash.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.
-
Labeling: The label should include the full chemical name and indicate that it is a non-hazardous organic waste.
-
Institutional Guidelines: Follow your institution's specific procedures for the disposal of non-hazardous chemical waste. This typically involves collection by your institution's environmental health and safety department.[4][5]
By adhering to these scientifically grounded safety protocols, you contribute to a secure and productive research environment. This comprehensive approach to handling this compound demonstrates a commitment to safety that extends beyond regulatory minimums, fostering a culture of trust and responsibility within your team.
References
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]
-
What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Study.com. [Link]
-
Chemical Handling and Storage. Iowa State University Environmental Health and Safety. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]
-
STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. Cal Poly. [Link]
-
General Lab Safety Procedure. Caltech CCE. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory. National Institutes of Health. [Link]
-
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
-
Disposal of Non-Hazardous Waste Chemicals. University of Cincinnati. [Link]
-
Acetaldehyde. Laboratory Chemical Safety Summary. PubChem. [Link]
-
Safe Use of Glutaraldehyde in Health Care. Occupational Safety and Health Administration. [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
-
How To Dispose Non-Hazardous Waste. IDR Environmental Services. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Lab Safety Guideline: Formaldehyde 37%. Harvard Environmental Health and Safety. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
